molecular formula C24H22O13 B1235174 Apigenin 7-O-malonylglucoside CAS No. 86546-87-4

Apigenin 7-O-malonylglucoside

货号: B1235174
CAS 编号: 86546-87-4
分子量: 518.4 g/mol
InChI 键: JXWAQRJFONLTSI-ASDZUOGYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Apigenin 7-O-(6-malonyl-beta-D-glucoside) is a member of flavonoids and a glycoside.
Apigenin 7-(6''-malonylglucoside) has been reported in Monarda punctata and Cynara cardunculus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)15-7-14(27)20-13(26)5-12(6-16(20)36-15)35-24-23(33)22(32)21(31)17(37-24)9-34-19(30)8-18(28)29/h1-7,17,21-26,31-33H,8-9H2,(H,28,29)/t17-,21-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWAQRJFONLTSI-ASDZUOGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86546-87-4
Record name Apigenin 7-O-(6-O-malonylglucoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086546874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APIGENIN 7-O-(6-O-MALONYLGLUCOSIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOF5Z3UWMW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Apigenin 7-O-malonylglucoside: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066) 7-O-malonylglucoside is a naturally occurring flavone (B191248) glycoside found in a variety of plant species. As a derivative of apigenin, it is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of apigenin 7-O-malonylglucoside, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Particular emphasis is placed on the challenges and considerations related to the inherent instability of the malonylated form. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound has been identified in several plant families, with a notable presence in the Asteraceae and Apiaceae families. The distribution of this compound can vary significantly between different plant species and even between different parts of the same plant.

Key Natural Sources:

  • Chamomile (Matricaria recutita): The flowers of German chamomile are a significant source of this compound. It is one of several acylated apigenin glucosides found in the white florets of the plant.[1][2]

  • Celery (Apium graveolens): While celery is known to contain a variety of flavonoid glycosides, a related compound, apigenin 7-O-(6''-malonyl-apiosyl-glucoside), has been quantified in celery seeds. This suggests that other malonylated apigenin glucosides may also be present in different parts of the plant.

  • Parsley (Petroselinum crispum): Parsley is a well-known source of apigenin and its glycosides. While specific quantification of the 7-O-malonylglucoside is not widely reported, the presence of other malonylated flavonoids in the Apiaceae family makes it a potential source.

  • Chrysanthemum (Chrysanthemum morifolium): Chrysanthemum flowers are another documented source of this compound.[3]

  • Monarda punctata : This plant has been reported to contain apigenin 7-(6''-malonylglucoside).

  • Cynara cardunculus (Cardoon): This species is also a reported source of apigenin 7-(6''-malonylglucoside).

Table 1: Quantitative Distribution of this compound and Related Compounds in Natural Sources
Plant SourcePlant PartCompoundConcentrationReference
Celery Seeds (Apium graveolens L.)SeedsApigenin 7-O-(6''-malonyl-apiosyl-glucoside)47.00 mg/100 g FW[4]

Note: Quantitative data for this compound is scarce in the literature. The table includes data for a closely related compound to provide context. Further research is needed to establish precise concentrations in various plant sources.

Experimental Protocols

The extraction and analysis of this compound require careful consideration of its inherent instability. The malonyl group is susceptible to degradation under certain conditions, such as changes in temperature and pH.[1][2]

Extraction of Acylated Apigenin Glucosides from Chamomile

This protocol is adapted from methodologies developed for the extraction of various acylated apigenin glucosides from chamomile flowers.[1][2]

Objective: To extract a flavonoid-rich fraction containing this compound from dried chamomile flowers.

Materials:

  • Dried chamomile flowers (ligulate florets)

  • 70% (v/v) Methanol (B129727) (MeOH)

  • Polyamide for solid-phase extraction (SPE)

  • Milli-Q water

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Sample Preparation: Freeze-dry fresh chamomile petals or use air-dried petals.

  • Extraction: Extract the dried petals with 70% (v/v) methanol at -20 °C to minimize degradation of acylated glucosides. Perform the extraction in the dark to prevent photodegradation.

  • Concentration: Remove the methanol from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 30 °C.

  • Aqueous Suspension: Resuspend the resulting aqueous extract in Milli-Q water.

  • Solid-Phase Extraction (SPE):

    • Apply the aqueous extract to a polyamide SPE column.

    • Wash the column with Milli-Q water to remove sugars and other polar compounds.

    • Elute the flavonoid fraction with methanol.

  • Final Concentration: Evaporate the methanol from the flavonoid fraction under reduced pressure.

  • Lyophilization: Freeze-dry the concentrated flavonoid fraction to obtain a powder for further purification and analysis.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Isolation

This protocol outlines a general approach for the preparative isolation of this compound from a flavonoid-rich extract.[1][2]

Objective: To isolate pure this compound from a complex flavonoid mixture.

Instrumentation:

  • Preparative HPLC system with a PDA detector

  • C18 stationary phase column (e.g., 250 x 10 mm, 5 µm)

Mobile Phase:

Procedure:

  • Sample Preparation: Dissolve the lyophilized flavonoid extract in the initial mobile phase composition.

  • Gradient Elution: Develop a gradient elution method to separate the different flavonoid glycosides. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more non-polar compounds.

  • Detection: Monitor the elution profile at a wavelength of approximately 335 nm, which is a characteristic absorption maximum for apigenin derivatives.

  • Fraction Collection: Collect the fractions corresponding to the peak of interest based on retention time and UV-Vis spectra.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to confirm the purity and identity of this compound.

  • Lyophilization: Freeze-dry the pure fractions to obtain the isolated compound.

Quantification by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in a plant extract.

Instrumentation:

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 150 x 2.1 mm, 1.8 µm)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: Acetonitrile

Procedure:

  • Standard Preparation: Prepare a calibration curve using a purified and quantified standard of this compound.

  • Sample Preparation: Prepare the plant extract as described in the extraction protocol and filter through a 0.22 µm syringe filter.

  • Chromatographic Separation: Use a gradient elution method to achieve baseline separation of this compound from other compounds in the extract.

  • Mass Spectrometric Detection: Operate the mass spectrometer in negative ionization mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion [M-H]⁻ to a specific product ion.

    • Precursor Ion: m/z 517

    • Product Ion: m/z 269 (corresponding to the apigenin aglycone)

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard.

Biological Activity and Signaling Pathways

While the biological activities of apigenin and apigenin 7-O-glucoside have been extensively studied, specific research on the pharmacological effects of this compound is limited. It is hypothesized that the malonylated form may serve as a more stable transport and storage form in the plant vacuole. In the human body, it is likely that the malonyl group is hydrolyzed, releasing apigenin 7-O-glucoside and subsequently apigenin, which are the bioactive forms.

The biological effects of the parent compound, apigenin, are mediated through the modulation of various cellular signaling pathways.

Apigenin's Impact on Cellular Signaling

Apigenin is known to influence several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[5][6][7][8]

  • PI3K/Akt/mTOR Pathway: Apigenin can inhibit this pathway, which is crucial for cell growth and survival.[8] By doing so, it can induce apoptosis in cancer cells.

  • MAPK Pathway: Apigenin modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and plays a role in cell proliferation and differentiation.[9]

  • NF-κB Pathway: Apigenin exerts anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[8]

  • Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, and its dysregulation is linked to cancer. Apigenin has been shown to modulate the Wnt/β-catenin signaling cascade.[5]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_analysis Analysis plant_material Plant Material (e.g., Chamomile Flowers) extraction Extraction with 70% Methanol at -20°C plant_material->extraction concentration1 Rotary Evaporation extraction->concentration1 spe Polyamide SPE concentration1->spe concentration2 Rotary Evaporation spe->concentration2 lyophilization1 Lyophilization concentration2->lyophilization1 extract Flavonoid-Rich Extract lyophilization1->extract prep_hplc Preparative HPLC extract->prep_hplc quantification Quantification (HPLC-MS/MS) extract->quantification fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (HPLC-MS) fraction_collection->purity_analysis lyophilization2 Lyophilization purity_analysis->lyophilization2 pure_compound Pure Apigenin 7-O-malonylglucoside lyophilization2->pure_compound bioactivity Biological Activity Assays pure_compound->bioactivity

Caption: Experimental workflow for the extraction, isolation, and analysis of this compound.

Apigenin_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_wnt Wnt/β-catenin Pathway apigenin Apigenin pi3k PI3K apigenin->pi3k Inhibits mapk MAPK apigenin->mapk Modulates nfkb NF-κB apigenin->nfkb Inhibits wnt Wnt/β-catenin apigenin->wnt Modulates apoptosis Apoptosis apigenin->apoptosis Induces akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation mapk->cell_proliferation inflammation Inflammation nfkb->inflammation

Caption: Overview of key cellular signaling pathways modulated by Apigenin.

Conclusion

This compound represents an intriguing natural product with potential for further pharmacological investigation. Its presence in common dietary and medicinal plants like chamomile and celery suggests its relevance to human health. However, the inherent instability of the malonylated form presents challenges for its extraction, isolation, and quantification, necessitating carefully controlled experimental conditions. Future research should focus on developing standardized methods for quantifying this compound in various natural sources and on elucidating its specific biological activities and mechanisms of action, independent of its aglycone, to fully understand its therapeutic potential. This technical guide provides a foundational resource for researchers to build upon in their exploration of this promising flavonoid.

References

A Technical Guide to the Biological Activity of Apigenin 7-O-malonylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066) 7-O-malonylglucoside is a naturally occurring flavone (B191248) glycoside found in various plants, notably in chamomile (Matricaria recutita) flowers. As a derivative of apigenin, it shares a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the known biological activities of Apigenin 7-O-malonylglucoside and its closely related compounds, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in the plant kingdom, renowned for their broad spectrum of pharmacological effects. Apigenin, a well-studied flavone, and its glycosidic derivatives have demonstrated significant potential in the prevention and treatment of various diseases.[1] The addition of a malonylglucoside moiety to the apigenin backbone, forming this compound, can alter its bioavailability, solubility, and specific biological activities. This guide focuses specifically on the malonylated form, while also drawing comparative data from its aglycone (apigenin) and its simpler glucoside (apigenin 7-O-glucoside) to provide a broader context for its potential therapeutic applications.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and its related compounds. This data is essential for comparing its potency and efficacy across different biological assays.

Table 1: Enzyme Inhibition Activity

CompoundEnzymeIC50 ValueSource
Apigenin 7-O-(6''-O-malonyl)glucosideHyaluronidase (B3051955)360 µM[2]
Luteolin 7-O-(6''-O-malonyl)glucosideHyaluronidase324 µM[2]
ApigeninHyaluronidasePotent Inhibitor[3]
LuteolinHyaluronidasePotent Inhibitor[3]

Table 2: Cytotoxic Activity

CompoundCell LineAssayIC50 ValueIncubation TimeSource
Apigenin 7-O-glucosideHCT116 (Colon Cancer)MTT15 µM48 h[1]
ApigeninHCT116 (Colon Cancer)MTT62 µM48 h[1]
ApigeninHL60 (Leukemia)Viability~30 µMNot Specified[4]
ApigeninTF1 (Erythroleukemia)Viability>100 µM24 h[5]
ApigeninMCF-7 (Breast Cancer)Growth Inhibition7.8 µg/ml3 days[6]
ApigeninMDA-MB-468 (Breast Cancer)Growth Inhibition8.9 µg/ml3 days[6]
ApigeninMOLT-4 (Leukemia)MTT38.46 µMNot Specified[7]

Table 3: Antioxidant Activity

CompoundAssayIC50 ValueSource
ApigeninDPPH Radical Scavenging344 mg/mL[8]
ApigeninABTS Radical Scavenging344 mg/mL[8]
Apigenin 7-O-β-D-glucuronide methyl esterDPPH Radical Scavenging36.38 µg/ml[9]

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

Apigenin and its glycosides are known to possess significant anti-inflammatory properties. Their mechanism of action primarily involves the modulation of key signaling pathways that regulate the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] Apigenin and its derivatives have been shown to inhibit the activation of the NF-κB pathway.[11][12] This inhibition is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription Apigenin This compound Apigenin->IKK Inhibits

NF-κB Signaling Pathway Inhibition.
Anticancer Activity

The anticancer effects of apigenin and its derivatives are multifaceted, involving the modulation of cell proliferation, apoptosis, and key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt and MAPK signaling pathways are crucial for cell growth, survival, and proliferation. In many cancers, these pathways are constitutively active, promoting tumorigenesis. Apigenin and its glycosides have been demonstrated to inhibit the PI3K/Akt pathway, leading to decreased cell viability and induction of apoptosis.[14] Similarly, they can modulate the MAPK pathway, affecting key downstream effectors like ERK, JNK, and p38, which are involved in cell proliferation and apoptosis.[15][16]

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apigenin This compound Apigenin->PI3K Inhibits Apigenin->Akt Inhibits ERK ERK Apigenin->ERK Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation

PI3K/Akt and MAPK Signaling Pathways.
Antioxidant Activity

Flavonoids, including apigenin and its derivatives, are potent antioxidants. Their antioxidant capacity stems from their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. The antioxidant activity is a key contributor to their overall health benefits, including their anti-inflammatory and anticancer effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to provide a framework for researchers looking to investigate the biological activities of this compound.

Hyaluronidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the hyaluronidase enzyme, which is involved in inflammation and the degradation of hyaluronic acid in the extracellular matrix.

G Start Start Mix Mix Hyaluronidase with This compound Start->Mix Incubate1 Incubate at 37°C for 20 min Mix->Incubate1 Add_HA Add Hyaluronic Acid Substrate Incubate1->Add_HA Incubate2 Incubate at 37°C for 40 min Add_HA->Incubate2 Stop Stop Reaction (e.g., with NaOH) Incubate2->Stop Develop Develop Color (e.g., with DMAB reagent) Stop->Develop Measure Measure Absorbance (e.g., at 585 nm) Develop->Measure End End Measure->End

Hyaluronidase Inhibition Assay Workflow.

Protocol Details:

  • Reagents: Hyaluronidase enzyme solution, Hyaluronic acid sodium salt solution, this compound (or test compound) solution, Phosphate buffer (pH 7.0), Sodium tetraborate (B1243019) solution, p-Dimethylaminobenzaldehyde (DMAB) reagent.

  • Procedure:

    • Pre-incubate the enzyme with the test compound for a specified time (e.g., 10 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the hyaluronic acid substrate.

    • Incubate the reaction mixture for a defined period (e.g., 30 minutes at 37°C).

    • Stop the reaction by adding a stopping reagent (e.g., sodium tetraborate).

    • Develop a colorimetric signal by adding the DMAB reagent and heating.

    • Measure the absorbance at the appropriate wavelength (e.g., 585 nm).

    • Calculate the percentage of inhibition compared to a control without the inhibitor.[17][18]

DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the antioxidant capacity of a compound.

Protocol Details:

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727), this compound (or test compound) solution, Methanol.

  • Procedure:

    • Mix the test compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

    • The decrease in absorbance indicates the radical scavenging activity.

    • Calculate the percentage of scavenging activity and the IC50 value.[19][20]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for studying the effects of compounds on signaling pathways.

Protocol Details:

  • Cell Culture and Treatment: Culture the desired cell line (e.g., cancer cells or immune cells) and treat with various concentrations of this compound for a specific duration.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, p65, IκBα).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.[21][22][23][24]

Isolation and Stability

This compound is primarily isolated from the flowers of chamomile (Matricaria recutita). The isolation process typically involves extraction with a polar solvent like methanol or ethanol, followed by purification using chromatographic techniques such as polyamide solid-phase extraction and preparative HPLC.[25][26]

It is important to note that acylated glucosides like this compound can be unstable. Their stability is influenced by factors such as temperature, pH, and the solvent used for extraction and storage.[25][26] Degradation can lead to the formation of the corresponding acetylated compounds or the simpler apigenin 7-O-glucoside.[25][26] Studies have shown that the degradation of these compounds is dependent on extraction and storage conditions.[26]

Conclusion

This compound exhibits a promising profile of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. Its mechanisms of action involve the modulation of key cellular signaling pathways such as NF-κB, PI3K/Akt, and MAPK. While more research is needed to fully elucidate its therapeutic potential and to establish a comprehensive set of quantitative data, the information presented in this guide provides a solid foundation for further investigation. The detailed experimental protocols and pathway diagrams serve as valuable tools for researchers aiming to explore the pharmacological properties of this and other related flavonoids in the context of drug discovery and development. The instability of the malonylated form under certain conditions is a critical factor to consider in experimental design and potential formulation development.

References

Apigenin 7-O-malonylglucoside in Chrysanthemum Flowers: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biosynthesis, extraction, analysis, and biological significance of a key bioactive flavonoid.

Introduction

Chrysanthemum flowers (Chrysanthemum morifolium Ramat.), a staple in traditional Chinese medicine and a globally popular beverage, are a rich reservoir of bioactive flavonoids. Among these, apigenin (B1666066) and its glycosides are of significant interest due to their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide focuses on a specific acylated form, Apigenin 7-O-malonylglucoside, providing a comprehensive overview for researchers, scientists, and professionals in drug development. This document details its biosynthetic pathway, methods for extraction and quantification, and discusses its stability and pharmacological relevance.

Biosynthesis of this compound

This compound is synthesized in chrysanthemum flowers via the well-established flavonoid biosynthesis pathway. This pathway begins with the general phenylpropanoid pathway, leading to the formation of chalcones, which are then isomerized to flavanones. A series of enzymatic reactions, including hydroxylation, glycosylation, and acylation, results in the final product.

The core flavonoid pathway involves several key enzymes:

  • Chalcone Synthase (CHS)

  • Chalcone Isomerase (CHI)

  • Flavanone 3-hydroxylase (F3H)

  • Flavone (B191248) Synthase (FNS)

  • Flavonoid 3'-hydroxylase (F3'H) [3]

Once apigenin 7-O-glucoside is formed, a subsequent acylation step is catalyzed by a malonyltransferase, which transfers a malonyl group from malonyl-CoA to the 6''-hydroxyl position of the glucose moiety.[4]

Diagram of the Biosynthetic Pathway

This compound Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic acid->p-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Apigenin 7-O-glucoside Apigenin 7-O-glucoside Apigenin->Apigenin 7-O-glucoside UGT Apigenin 7-O-(6''-O-malonyl)glucoside Apigenin 7-O-(6''-O-malonyl)glucoside Apigenin 7-O-glucoside->Apigenin 7-O-(6''-O-malonyl)glucoside Malonyltransferase

Caption: Biosynthetic pathway of this compound.

Quantification in Chrysanthemum Flowers

The concentration of apigenin derivatives can vary significantly between different cultivars of Chrysanthemum morifolium. Quantitative analysis is crucial for standardizing extracts and for quality control in drug development. High-performance liquid chromatography (HPLC) is the most common analytical technique for this purpose.

Chrysanthemum CultivarCompoundConcentration (mg/g dry weight)Reference
C. morifolium 'Huangju'Apigenin 7-O-glucoside16.04[5][6][7][8]
Chrysanthemum morifoliumApigenin-7-O-6''-malonylglucosidePart of total flavone glycosides (NLT 1.0%)[9]

Experimental Protocols

Ultrasound-Assisted Extraction of Apigenin Glycosides

This protocol is optimized for the extraction of apigenin-7-O-glucoside from Chrysanthemum morifolium 'Huangju' flowers.[6][7][10]

Materials and Reagents:

  • Dried chrysanthemum flower powder

  • Methanol (B129727) or Ethanol (analytical grade)

  • Deionized water

  • Ultrasonic bath

Procedure:

  • Sample Preparation: Weigh 1.0 g of dried chrysanthemum flower powder.

  • Solvent Addition: Add 20 mL of the extraction solvent (e.g., 80% methanol in water). The optimized solid-to-liquid ratio is 1:20 (g/mL).[5][6][7]

  • Ultrasonication: Place the sample in an ultrasonic bath with a power of 350 W.[5][6][7]

  • Extraction Conditions: Perform the extraction for 35 minutes at a constant temperature of 50°C.[5][6][7]

  • Filtration: After extraction, filter the mixture to separate the extract from the solid residue.

  • Storage: Store the extract at 4°C in the dark until further analysis.

HPLC Analysis and Purification

Analytical HPLC for Quantification:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) (B) and water with 0.1% formic acid (A).[7]

  • Gradient Program: 20% B for 0-25 min, 20-50% B for 25-30 min, 50-100% B for 30-35 min, 100-20% B for 35-37 min, and 20% B for 37-42 min.[7]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detector at a wavelength of 330 nm.

  • Injection Volume: 10-20 µL.[11]

  • Identification: The retention time for apigenin-7-O-glucoside is approximately 19.575 min under these conditions.[7]

Preparative HPLC for Purification: For the isolation of larger quantities of the compound, the analytical method can be scaled up to a preparative HPLC system.

  • Sample Concentration: A higher concentration of the crude extract (e.g., 100 mg/mL) is used.[11]

  • Flow Rate: The flow rate is increased (e.g., to 4.73 mL/min).[5][11]

  • Injection Volume: A larger volume is injected (e.g., 400 µL).[11]

  • Fraction Collection: Fractions corresponding to the peak of interest are collected.

  • Purity Confirmation: The purity of the isolated compound is confirmed by analytical HPLC and its structure elucidated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][12]

Diagram of Experimental Workflow

Extraction and Analysis Workflow cluster_extraction Extraction cluster_analysis Analysis & Purification cluster_identification Structural Elucidation Dried Chrysanthemum Flowers Dried Chrysanthemum Flowers Powdered Sample Powdered Sample Dried Chrysanthemum Flowers->Powdered Sample Ultrasonic Extraction Ultrasonic Extraction Powdered Sample->Ultrasonic Extraction 80% Methanol, 50°C, 35 min Crude Extract Crude Extract Ultrasonic Extraction->Crude Extract Analytical HPLC Analytical HPLC Crude Extract->Analytical HPLC Quantification Preparative HPLC Preparative HPLC Crude Extract->Preparative HPLC Purification Quantitative Data Quantitative Data Analytical HPLC->Quantitative Data Isolated this compound Isolated this compound Preparative HPLC->Isolated this compound MS Analysis MS Analysis Isolated this compound->MS Analysis Mass Confirmation NMR Analysis NMR Analysis Isolated this compound->NMR Analysis Structure Confirmation

Caption: Workflow for extraction, purification, and analysis.

Structural Elucidation

The definitive identification of this compound requires spectroscopic analysis.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular formula. For apigenin-7-O-glucoside, the [M-H]⁻ ion is observed at m/z 431.1.[12] The molecular formula for this compound is C24H22O13, with a molecular weight of 518.42 g/mol .[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for confirming the structure. Key signals in the 1H-NMR spectrum of apigenin-7-O-glucoside include doublets for H-6 and H-8 on the A-ring, and an A2B2 system for the protons on the B-ring.[12] The presence of the malonyl group is confirmed by characteristic signals in both 1H and 13C-NMR spectra.

Stability and Degradation

Acylated flavonoids like this compound are known to be unstable under certain conditions. Their stability is influenced by temperature, pH, and the solvent used for extraction and storage.[15][16]

  • pH Effects: Apigenin-7-O-glucoside can be partially hydrolyzed under acidic conditions.[5][6][7] The rate of hydrolysis increases with decreasing pH.[7]

  • Temperature Effects: Higher temperatures can accelerate the degradation of these compounds.[16][17]

  • Degradation Products: The degradation of malonylated glucosides can lead to the formation of the corresponding glucoside (e.g., apigenin-7-O-glucoside) through the loss of the malonyl group.[15][16]

Biological Activities and Pharmacokinetics

While specific studies on the biological activities of this compound are limited, the activities of its parent compounds, apigenin and apigenin-7-O-glucoside, are well-documented.

Potential Biological Activities:

  • Antioxidant Activity: Flavonoids are potent antioxidants, and this activity is often enhanced upon hydrolysis of the glycosidic bond.[6][7]

  • Anti-inflammatory Effects: Apigenin has been shown to downregulate pro-inflammatory cytokines like IL-1β and TNF-α.[2]

  • Anticancer Properties: Apigenin exhibits anticancer activity by inhibiting the growth of various cancer cells.[17]

Pharmacokinetics: The bioavailability of apigenin is generally low.[18] Glycosylation, as in apigenin-7-O-glucoside, can affect its absorption. Apigenin glycosides are metabolized in the gastrointestinal tract, where they may be hydrolyzed to the aglycone before absorption.[18] Once absorbed, apigenin undergoes phase II metabolism, primarily through glucuronidation and sulfation.[19] The presence of the malonyl group may influence the absorption and metabolic fate of the molecule, a subject that warrants further investigation.

Conclusion

This compound is a significant flavonoid in chrysanthemum flowers with potential for therapeutic applications. This guide provides a foundational understanding of its biosynthesis, robust protocols for its extraction and analysis, and insights into its chemical properties and biological relevance. For researchers and drug development professionals, understanding these aspects is critical for harnessing the potential of this natural compound. Further research is needed to fully elucidate the specific pharmacological profile of this compound and to optimize its formulation for enhanced bioavailability and therapeutic efficacy.

References

The Role of Apigenin 7-O-malonylglucoside in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apigenin (B1666066) 7-O-malonylglucoside, a malonylated flavone (B191248) glycoside, is an integral component of the sophisticated chemical defense arsenal (B13267) of various plant species. While research has extensively focused on its aglycone, apigenin, and its simple glucoside, the malonylated form plays a critical, albeit nuanced, role in protecting plants against a spectrum of biotic and abiotic threats. This technical guide synthesizes the current understanding of the function of apigenin 7-O-malonylglucoside in plant defense mechanisms, detailing its biosynthesis, the significance of malonylation, its proposed roles in pathogen and herbivore deterrence, and its involvement in stress-response signaling pathways. This document also provides detailed experimental protocols for the extraction and quantification of this compound, facilitating further research into its therapeutic and agrochemical potential.

Introduction: The Chemical Arms Race in Plant Biology

Plants, being sessile organisms, have evolved a remarkable capacity to produce a diverse array of secondary metabolites to defend themselves against pathogens, herbivores, and abiotic stressors. Among these, flavonoids represent a major class of phenolic compounds with well-documented roles in plant defense. Apigenin, a widely distributed flavone, and its glycosides are known for their antimicrobial and antioxidant properties. The addition of a malonyl group to apigenin 7-O-glucoside to form this compound is a key biochemical modification that enhances its stability and facilitates its transport and storage within the plant cell, thereby potentiating its defensive capabilities.

Biosynthesis and the Significance of Malonylation

The biosynthesis of this compound is a multi-step enzymatic process that is integrated into the general phenylpropanoid pathway.

dot

Biosynthesis_of_Apigenin_7_O_malonylglucoside cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Apigenin_7_O_glucoside Apigenin_7_O_glucoside Apigenin->Apigenin_7_O_glucoside UGT Apigenin_7_O_malonylglucoside Apigenin_7_O_malonylglucoside Apigenin_7_O_glucoside->Apigenin_7_O_malonylglucoside MaT Malonyl_CoA Malonyl_CoA Malonyl_CoA->Apigenin_7_O_malonylglucoside Herbivore_Defense_Signaling Herbivore_Feeding Herbivore_Feeding Wounding Wounding Herbivore_Feeding->Wounding Oral_Secretions Oral_Secretions Herbivore_Feeding->Oral_Secretions JA_Biosynthesis JA_Biosynthesis Wounding->JA_Biosynthesis Oral_Secretions->JA_Biosynthesis JA_Signaling JA_Signaling JA_Biosynthesis->JA_Signaling MaT_Gene_Expression MaT_Gene_Expression JA_Signaling->MaT_Gene_Expression Apigenin_7_O_malonylglucoside_Accumulation Apigenin_7_O_malonylglucoside_Accumulation MaT_Gene_Expression->Apigenin_7_O_malonylglucoside_Accumulation Deterrence Deterrence Apigenin_7_O_malonylglucoside_Accumulation->Deterrence Experimental_Workflow Plant_Material Plant Material (Stressed/Control) Extraction Extraction with 80% Methanol Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS Data_Analysis Data Analysis and Quantification UPLC_MSMS->Data_Analysis Defense_Signaling_Network Biotic_Stress Biotic Stress (Pathogens, Herbivores) JA_Pathway Jasmonate Pathway Biotic_Stress->JA_Pathway SA_Pathway Salicylic Acid Pathway Biotic_Stress->SA_Pathway Abiotic_Stress Abiotic Stress (Drought, UV) ROS_Signaling ROS Signaling Abiotic_Stress->ROS_Signaling TF_Activation Transcription Factor Activation (e.g., MYB, bHLH) JA_Pathway->TF_Activation SA_Pathway->TF_Activation ROS_Signaling->TF_Activation Flavonoid_Biosynthesis_Genes Flavonoid Biosynthesis Gene Expression TF_Activation->Flavonoid_Biosynthesis_Genes Apigenin_Malonylglucoside This compound Accumulation Flavonoid_Biosynthesis_Genes->Apigenin_Malonylglucoside Defense_Response Defense Response Apigenin_Malonylglucoside->Defense_Response

An In-depth Technical Guide to the Role of Apigenin 7-O-malonylglucoside in Plant Physiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Apigenin (B1666066) 7-O-malonylglucoside is a naturally occurring flavone (B191248) glycoside found in a variety of plants, including chamomile (Chamomilla recutita) and parsley (Petroselinum crispum).[1][2] As a member of the vast flavonoid family, it is a secondary metabolite involved in a multitude of physiological processes crucial for plant survival, adaptation, and interaction with the environment. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and experimental analysis of Apigenin 7-O-malonylglucoside. It details its critical roles in detoxification, vacuolar sequestration, and plant defense against biotic and abiotic stresses. This document synthesizes current knowledge, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual diagrams of key pathways and workflows to serve as a resource for researchers in plant biology and natural product chemistry.

Introduction to this compound

This compound is a derivative of the flavone apigenin. Its structure consists of an apigenin aglycone linked at the 7-hydroxyl group to a glucose molecule, which is further esterified with a malonyl group at the 6''-position.[1][2] This malonylation is a key modification that significantly influences the molecule's chemical properties and physiological functions.[2][3]

Flavonoids, in general, are vital for plants, acting as pigments, signaling molecules, and defense compounds.[4][5][6] The addition of glycosyl and acyl groups, such as the malonyl group, enhances the solubility and stability of these compounds and facilitates their transport and storage within the plant cell.[3][7] Malonylated flavonoid glycosides are believed to be the primary stable forms stored in the vacuole, ready for deployment when the plant encounters stress.[2][3]

Biosynthesis Pathway

The synthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and branches into the flavonoid biosynthesis pathway. The final, specific steps involve glycosylation and subsequent malonylation.

  • Formation of Apigenin Aglycone: The pathway starts with phenylalanine, leading to the formation of 4-coumaroyl-CoA. This molecule is combined with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to produce naringenin (B18129) chalcone, which is then isomerized to naringenin. Naringenin is subsequently oxidized by a flavone synthase (FNS) to yield the apigenin aglycone.[8]

  • Glycosylation: The apigenin molecule is then glycosylated at the 7-hydroxyl position. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to apigenin, forming Apigenin 7-O-glucoside.[9][10][11] UGTs are a large family of enzymes responsible for the glycosylation of a wide range of secondary metabolites.[10][12]

  • Malonylation: The final step is the acylation of Apigenin 7-O-glucoside. A malonyl-CoA:flavonoid glucoside malonyltransferase catalyzes the transfer of a malonyl group from malonyl-CoA to the 6''-hydroxyl group of the glucose moiety.[2] This results in the final product, Apigenin 7-O-(6''-O-malonylglucoside).

Biosynthesis of this compound precursor Phenylpropanoid Pathway (leading to Naringenin) naringenin Naringenin precursor->naringenin fns Flavone Synthase (FNS) naringenin->fns apigenin Apigenin ugt UDP-Glycosyltransferase (UGT) apigenin->ugt apigenin_glc Apigenin 7-O-glucoside mat Malonyltransferase (MAT) apigenin_glc->mat final_product This compound fns->apigenin ugt->apigenin_glc mat->final_product

Fig. 1: Biosynthesis of this compound.

Core Physiological Roles

The structural modifications of apigenin, particularly malonylation, are crucial for its diverse roles in plant physiology, ranging from cellular transport and detoxification to defense and environmental interaction.

Detoxification and Vacuolar Sequestration

One of the primary roles of malonylation is to facilitate the transport and sequestration of flavonoids into the cell vacuole.[2][3] Flavonoid aglycones, synthesized in the cytoplasm, can be reactive and potentially interfere with cellular processes. The addition of a malonyl group to the glycoside increases its water solubility and acts as a specific recognition signal for transport proteins, likely ATP-binding cassette (ABC) transporters, located on the tonoplast (vacuolar membrane).[3]

This transport mechanism effectively removes flavonoids from the cytoplasm, preventing potential toxicity and storing them in the vacuole.[2] It has been proposed that changes in the proton concentration within the vacuole can induce conformational changes in the malonylated glucoside, trapping it inside.[2] This process ensures that a stable pool of defense-related compounds is maintained and can be released upon cellular damage, such as during herbivory or pathogen attack.

Vacuolar Sequestration cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole synthesis Apigenin -> Apigenin-7-O-G -> Apigenin-7-O-malonyl-G product Apigenin-7-O- malonylglucoside synthesis->product tonoplast Tonoplast (Vacuolar Membrane) product->tonoplast  Transport via  ABC Transporter stored Stored Pool of Apigenin-7-O- malonylglucoside tonoplast->stored Sequestration (Trapping)

Fig. 2: Role of malonylation in vacuolar transport.
Response to Abiotic Stress: UV Radiation

Flavones, including apigenin, are well-documented for their role in protecting plants against harmful UV-B radiation.[8][13] They accumulate in the epidermal layers of leaves and other aerial parts, where they absorb UV-B rays, preventing them from damaging sensitive cellular components like DNA.[8][14] The expression of enzymes in the apigenin biosynthesis pathway, such as flavone synthase, is often induced by UV-B light.[8]

Transgenic plants engineered to accumulate apigenin show significantly less UV-B-induced damage, including reduced DNA damage and lipid peroxidation.[8][13] Glycosylation and malonylation contribute to this protective function by allowing for the stable, high-concentration storage of these UV-screening compounds in the vacuole, ensuring they are readily available without disrupting cytoplasmic functions.[3]

Defense Against Biotic Stress

Flavonoids are key components of a plant's chemical defense system against herbivores and pathogens.[5][15] They can act as phytoanticipins (compounds present constitutively) or phytoalexins (compounds synthesized in response to attack).[5] Apigenin and its derivatives exhibit antimicrobial and anti-inflammatory properties.[16][17]

The stored pool of this compound in the vacuole represents a pre-formed defense. When a cell is damaged by an insect or pathogen, the vacuole ruptures, releasing the compound. Cellular enzymes can then hydrolyze the glycosidic and ester bonds, releasing the more biologically active apigenin aglycone, which can deter herbivores or inhibit microbial growth.[5]

Role in Symbiotic Relationships

Flavonoids are crucial signaling molecules in the establishment of symbiosis between legumes and nitrogen-fixing rhizobia bacteria.[18][19] Secreted by plant roots, specific flavonoids are recognized by NodD proteins in compatible rhizobia, triggering the transcription of nod genes and the production of Nod factors, which initiate the nodulation process.[18] The specific structure of the flavonoid, including glycosylation and other modifications, is a key determinant of host-range specificity. While the direct role of this compound in nodulation is not extensively characterized, the modification of flavonoids is a known mechanism for fine-tuning these critical symbiotic interactions.[6][18]

Quantitative Data

Quantitative analysis of this compound and related enzymes provides insight into its metabolic significance. The data available is often specific to the plant species and experimental conditions.

ParameterOrganism / SystemValue / ObservationReference
Concentration Chamomilla recutita (Chamomile) floretsIdentified as a major flavonoid alongside Apigenin 7-O-glucoside and its acetylated derivatives.[1]
Concentration Chrysanthemum morifolium flowersApigenin 7-O-glucoside content reached up to 16.04 mg/g under optimized ultrasound extraction.[20][21]
Enzyme Activity Parsley cell culturesA malonyltransferase was identified that specifically transfers a malonyl group from malonyl-CoA to the 6''-hydroxyl of the glucose in flavonoid 7-O-glucosides.[2]
Enzyme Kinetics (UGT) Arachis hypogaea (Peanut) - AhUGT75AFor the substrate naringenin (a precursor flavanone), Km = 73.0 ± 8.0 µM. This UGT acts on the 7-O position.[11]
Bioactivity (IC50) This compoundInhibition of Hyaluronidase: 360 µM.[22]
Bio-conversion Yield Engineered Corynebacterium glutamicumSupplementation with 5 mM apigenin yielded 0.6 mM of Apigenin 7-O-β-glucoside after 40 hours of incubation.[23][24]

Experimental Protocols

Accurate analysis of this compound requires robust protocols for its extraction, purification, and quantification.

Extraction and Purification Protocol

This protocol is adapted from methods used for isolating acylated apigenin glycosides from chamomile.[1] It involves initial solid-phase extraction followed by preparative chromatography.

  • Plant Material Preparation:

    • Freeze-dry fresh plant material (e.g., flower heads, leaves) to preserve chemical integrity.

    • Grind the dried material into a fine powder.

  • Initial Solvent Extraction:

    • Extract the powdered material with 70% (v/v) methanol (B129727) at a low temperature (e.g., -20°C) to minimize degradation of the unstable malonyl ester.[1]

    • Perform the extraction for 2-4 hours with constant agitation.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet.

    • Combine the supernatants and remove the methanol under reduced pressure using a rotary evaporator.

  • Solid-Phase Extraction (SPE):

    • Use a polyamide column to capture flavonoids.

    • Load the aqueous extract onto the pre-conditioned column.

    • Wash the column with deionized water to remove sugars and other polar compounds.

    • Elute the flavonoid fraction with methanol.

    • Evaporate the methanol to yield a crude flavonoid extract.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • System: A preparative HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

    • Column: A C18 reverse-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Program: Develop a shallow gradient based on analytical HPLC results to ensure separation of this compound from similar compounds like Apigenin 7-O-glucoside. A typical gradient might be 20-50% B over 40 minutes.

    • Detection: Monitor at a wavelength around 330-350 nm, which is characteristic for flavones.

    • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

    • Verification: Confirm the purity and identity of the collected fraction using analytical HPLC and LC-MS.

Analytical HPLC Method for Quantification

This protocol provides a general method for the identification and quantification of flavonoids in plant extracts.[25][26][27]

  • Sample Preparation:

    • Prepare a crude or purified extract as described above.

    • Dissolve a known mass of the extract in the initial mobile phase solvent (e.g., 20% methanol in water).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound standard in methanol.

    • Create a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.

  • HPLC Conditions:

    • System: An analytical HPLC system with a Diode Array Detector (DAD).[26]

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[27]

    • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (pH ~2.5).[25]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[27]

    • Injection Volume: 10-20 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 40% B

      • 25-30 min: 40% to 70% B

      • 30-35 min: Hold at 70% B

      • 35-40 min: Return to 10% B and equilibrate.

    • Detection: Monitor at 340 nm. Collect spectra from 200-400 nm to confirm peak identity.

  • Quantification:

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time and UV spectrum to the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Experimental Workflow start Plant Material (e.g., Chamomile Florets) extraction Solvent Extraction (70% Methanol, -20°C) start->extraction spe Solid-Phase Extraction (Polyamide Column) extraction->spe prep_hplc Preparative HPLC (C18 Column) spe->prep_hplc purified Purified Apigenin 7-O-malonylglucoside prep_hplc->purified analysis Analytical HPLC-DAD (Quantification) purified->analysis lcms LC-MS Analysis (Structural Confirmation) purified->lcms result Quantitative Data & Structural Identity analysis->result lcms->result

Fig. 3: Workflow for isolation and analysis.

Conclusion and Future Directions

This compound is more than just a storage form of apigenin; its malonylation is a deliberate biochemical modification that is central to its physiological roles. This acylation facilitates critical processes of detoxification, stable vacuolar sequestration, and the maintenance of a ready-to-use chemical defense arsenal. Its accumulation in epidermal tissues also underscores its importance in protecting against environmental stressors like UV radiation.

While the fundamental roles are becoming clearer, several areas warrant further investigation:

  • Transporter Identification: The specific tonoplast transporters responsible for sequestering this compound into the vacuole need to be identified and characterized.

  • Signaling Functions: The precise role of this molecule, as opposed to other apigenin derivatives, in mediating symbiotic and pathogenic interactions remains to be fully elucidated.

  • Enzymatic Regulation: A deeper understanding of the transcriptional regulation of the specific UGTs and malonyltransferases involved in its biosynthesis will provide insights into how plants modulate its production in response to environmental cues.

Continued research into the complex life of this compound will undoubtedly reveal further intricacies of plant metabolic adaptation and may provide new avenues for enhancing crop resilience and exploring novel bioactive compounds for pharmaceutical applications.

References

The Occurrence and Analysis of Apigenin 7-O-malonylglucoside in Medicinal Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the prevalence, biosynthesis, and analytical methodologies for Apigenin (B1666066) 7-O-malonylglucoside, a significant flavonoid in medicinal botany.

Introduction

Apigenin 7-O-malonylglucoside is a naturally occurring flavone (B191248), a type of flavonoid, found in a variety of medicinal plants. As a glycosylated and acylated derivative of apigenin, it exhibits a range of biological activities, including anti-inflammatory and antioxidant properties.[1] This technical guide provides a comprehensive overview of the occurrence of this compound in medicinal plants, its biosynthetic pathway, and detailed experimental protocols for its extraction and quantification. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Occurrence in Medicinal Plants

This compound has been identified in several medicinal plants, most notably in members of the Asteraceae and Apiaceae families. Chamomile (Matricaria recutita) and parsley (Petroselinum crispum) are particularly rich sources of this compound.[2][3] The malonylation of apigenin 7-O-glucoside is a crucial modification that can influence the compound's stability, solubility, and transport within the plant.[4]

Quantitative Data

The concentration of apigenin and its derivatives can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed. The following table summarizes the quantitative data for apigenin and its glycosides in selected medicinal plants. It is important to note that specific quantification of the 7-O-malonylglucoside form is not always reported separately from other glycosides.

Medicinal PlantPlant PartCompoundConcentrationReference
Matricaria recutita (Chamomile)FlowersApigenin-7-O-glucoside0.81% w/w of hydroalcoholic extract[5]
Matricaria recutita (Chamomile)Ray Florets (Lebanese)Apigenin-7-O-glucoside39% of methanolic extract[6]
Matricaria recutita (Chamomile)Ray Florets (Egyptian)Apigenin-7-O-glucoside39% of methanolic extract[6]
Matricaria recutita (Chamomile)Disc Florets (Lebanese)Apigenin-7-O-glucoside38.5% of methanolic extract[6]
Matricaria recutita (Chamomile)Disc Florets (Egyptian)Apigenin-7-O-glucoside36.1% of methanolic extract[6]
Petroselinum crispum (Parsley)Fresh LeavesApigenin (total)215.5 mg/100 g[3]
Petroselinum crispum (Parsley)Dried LeavesApigenin (total)45.035 mg/g[7]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone, followed by specific modification steps.

  • Phenylpropanoid Pathway : The pathway starts with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA.[8]

  • Flavone Synthesis : Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[9] Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin.[10]

  • Apigenin Formation : Naringenin is converted to apigenin by flavone synthase (FNS).[10]

  • Glycosylation : A glycosyltransferase (GT) attaches a glucose molecule to the 7-hydroxyl group of apigenin, forming apigenin 7-O-glucoside.[10]

  • Malonylation : Finally, a malonyltransferase (MaT) transfers a malonyl group from malonyl-CoA to the 6''-hydroxyl group of the glucose moiety, yielding Apigenin 7-O-(6''-O-malonyl)-glucoside.[2]

Biosynthesis_of_Apigenin_7_O_malonylglucoside Phenylalanine Phenylalanine pCoumaroylCoA 4-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA Phenylpropanoid Pathway NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Apigenin7Glucoside Apigenin 7-O-glucoside Apigenin->Apigenin7Glucoside Glycosyltransferase Apigenin7Malonylglucoside This compound Apigenin7Glucoside->Apigenin7Malonylglucoside Malonyltransferase

Biosynthetic pathway of this compound.

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of this compound from medicinal plant materials.

Extraction Protocol

This protocol is a general guideline and may require optimization depending on the specific plant matrix.

  • Sample Preparation :

    • Collect fresh plant material (e.g., chamomile flowers, parsley leaves) and freeze-dry (lyophilize) to preserve the chemical integrity of the compounds.

    • Grind the lyophilized material into a fine powder using a mortar and pestle or a mechanical grinder.

  • Solvent Extraction :

    • Weigh approximately 1 gram of the powdered plant material into a conical flask.

    • Add 20 mL of 80% methanol (B129727) (v/v) as the extraction solvent.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Alternatively, perform maceration by shaking the mixture on an orbital shaker for 24 hours at room temperature.

  • Filtration and Concentration :

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Collect the filtrate and repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Clean-up (Optional but Recommended) :

    • For cleaner samples and to remove interfering compounds, a solid-phase extraction (SPE) step can be employed.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Dissolve the dried extract in a minimal amount of the mobile phase and load it onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the flavonoids with methanol.

    • Dry the methanolic eluate under a stream of nitrogen gas.

  • Final Sample Preparation :

    • Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis (e.g., 1 mL).

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Quantification Protocol

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the most common and reliable method for the quantification of this compound.

  • Instrumentation and Conditions :

    • HPLC System : A standard HPLC system equipped with a binary pump, autosampler, column oven, and DAD or MS detector.

    • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[11]

    • Mobile Phase : A gradient elution is often employed for better separation of flavonoids.

      • Solvent A: Water with 0.1% formic acid or phosphoric acid.[12]

      • Solvent B: Acetonitrile or methanol.[12]

    • Gradient Program : A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute more hydrophobic compounds. An example gradient is: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

    • Flow Rate : 1.0 mL/min.[11]

    • Column Temperature : 30°C.[12]

    • Injection Volume : 10-20 µL.

    • Detection : DAD detection at a wavelength of 335 nm for apigenin derivatives.[11] For MS detection, electrospray ionization (ESI) in negative mode is commonly used.

  • Standard Preparation :

    • Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quantification :

    • Inject the prepared standards and plant extracts into the HPLC system.

    • Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

    • Express the final concentration as mg of the compound per gram of dry weight of the plant material.

Experimental_Workflow Start Plant Material Collection FreezeDrying Freeze-Drying Start->FreezeDrying Grinding Grinding FreezeDrying->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration SPE Solid-Phase Extraction (SPE) (Optional Clean-up) Concentration->SPE Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Direct SPE->Reconstitution HPLC HPLC-DAD/MS Analysis Reconstitution->HPLC Quantification Data Analysis and Quantification HPLC->Quantification

General experimental workflow for flavonoid analysis.

Conclusion

This compound is a significant flavonoid present in several important medicinal plants. Understanding its occurrence, biosynthesis, and accurate quantification is crucial for the standardization of herbal medicines and the development of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to investigate this promising natural compound. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential applications in human health.

References

Physicochemical Properties of Apigenin 7-O-malonylglucoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 7-O-malonylglucoside is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. It is a glycosylated derivative of apigenin, where a malonylated glucose molecule is attached at the 7-hydroxy position. This modification often enhances the solubility and stability of the parent apigenin molecule. Found in various plants, including chrysanthemums, this compound has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] Understanding the physicochemical properties of Apigenin 7-O-malonylglucoside is paramount for its isolation, characterization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and insights into its role in cellular signaling pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized below.

Table 1: Physicochemical Data for this compound
PropertyValueSource
Molecular Formula C₂₄H₂₂O₁₃[3]
Molecular Weight 518.42 g/mol [3]
Appearance White to off-white or yellow powder[2][4]
CAS Number 86546-87-4[3]
Computed logP -0.3[3]
Solubility Soluble in DMSO, methanol, ethanol, and other organic solvents.[2][4]-
Melting Point Experimental data not readily available. A related compound, Apigenin 7-O-(6''-malonyl-apiosyl-glucoside), has a reported melting point of 347.5 °C.[5]-
Boiling Point Experimental data not readily available.-
pKa Experimental data not readily available. Flavonoids generally have pKa values in the range of 6.0-11.5.-

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring key parameters of flavonoids like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a crystalline solid.[1]

Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.

Procedure:

  • Sample Preparation: The sample must be completely dry and in a fine powder form to ensure efficient and reproducible heat transfer.[6]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated at a slow, controlled rate, typically 1-2°C per minute, especially near the expected melting point.[7]

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is the completion of melting. The range between these two temperatures is the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[8]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a flask containing the solvent of interest (e.g., water, ethanol, DMSO).

  • Equilibration: The flask is sealed and placed in a shaker or agitator at a constant temperature. The mixture is shaken for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[9]

  • Phase Separation: After equilibration, the solution is allowed to stand to allow undissolved solids to settle. The supernatant is then filtered or centrifuged to remove any remaining solid particles.

  • Concentration Analysis: The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.

pKa Determination (UV-Vis Spectroscopic Method)

UV-Vis spectroscopy can be employed to determine the acid dissociation constant (pKa) of ionizable compounds like flavonoids.

Principle: The UV-Vis absorption spectrum of an ionizable compound changes with the pH of the solution. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the resulting titration curve.

Procedure:

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound is prepared in a suitable solvent.

  • Spectroscopic Measurement: A small aliquot of the stock solution is added to each buffer solution to a constant final concentration. The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have significantly different absorption is plotted against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the titration curve.

Signaling Pathway Involvement

Apigenin and its glycosides, including this compound, have been shown to modulate various intracellular signaling pathways, contributing to their biological activities. The following diagrams illustrate the key pathways influenced by these compounds.

Anti-Inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Apigenin_Glucoside Apigenin 7-O-glycosides MAPK MAPK (p38, ERK, JNK) Apigenin_Glucoside->MAPK Inhibition Apigenin_Glucoside->IKK Inhibition MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK NFkB NF-κB (p65/p50) MAPK->NFkB IkappaB IκBα IKK->IkappaB P NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines Transcription

Caption: Inhibition of MAPK and NF-κB Signaling Pathways.

Apigenin 7-O-glycosides have been demonstrated to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10][11] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

PI3K/Akt/mTOR Signaling Pathway cluster_pi3k PI3K/Akt Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Apigenin_Glucoside Apigenin 7-O-glucoside Apigenin_Glucoside->PI3K Inhibition Apoptosis Apoptosis Apigenin_Glucoside->Apoptosis Promotion PTEN PTEN PIP3 PIP3 PTEN->PIP3 Inhibition PIP2 PIP2 PIP2->PIP3 P Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Modulation of the PI3K/Akt/mTOR Signaling Pathway.

Apigenin 7-O-glucoside has been shown to induce apoptosis in cancer cells by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[12] This pathway is crucial for cell growth and survival, and its inhibition can lead to programmed cell death. Apigenin 7-O-glucoside may also act by upregulating the tumor suppressor PTEN, which negatively regulates the PI3K/Akt pathway.

Conclusion

This compound presents a compelling profile for further investigation in the fields of pharmacology and drug development. This guide has provided a consolidated overview of its known physicochemical properties and has outlined standardized experimental protocols for their determination. The elucidation of its involvement in key cellular signaling pathways, such as MAPK, NF-κB, and PI3K/Akt, offers a molecular basis for its observed biological activities. Further research to obtain experimental data for properties like melting point, boiling point, and pKa is crucial for a more complete understanding and to facilitate its translation into clinical applications. The information presented herein serves as a valuable resource for researchers dedicated to exploring the therapeutic potential of this promising natural compound.

References

Stability and Degradation of Apigenin 7-O-malonylglucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 7-O-malonylglucoside, a naturally occurring acylated flavonoid glycoside found in various plants, including chamomile and parsley, has garnered interest for its potential biological activities. However, its inherent instability presents a significant challenge for its isolation, formulation, and therapeutic application. This technical guide provides a comprehensive overview of the stability and degradation pathways of Apigenin 7-O-malonylglucoside, offering valuable insights for researchers and professionals in drug development.

Chemical Stability

This compound is known to be an unstable compound, with its degradation being significantly influenced by environmental factors such as temperature, pH, and the solvent system used.[1][2][3] The malonylation, while potentially enhancing solubility and transportability, also introduces a labile ester linkage susceptible to hydrolysis.[4]

Degradation Pathways

The primary degradation pathway for this compound involves the hydrolysis of the malonyl group, leading to the formation of Apigenin 7-O-glucoside. Further degradation can occur, yielding acetylated derivatives or the aglycone, apigenin.[1][2][3]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4"];

A [label="this compound"]; B [label="Apigenin 7-O-glucoside"]; C [label="Acetylated Apigenin Glucosides"]; D [label="Apigenin"];

A -> B [label="Hydrolysis"]; A -> C [label="Transacylation/Degradation"]; B -> D [label="Hydrolysis"]; } dot Figure 1: General degradation pathway of this compound.

Influence of Temperature

Temperature plays a crucial role in the degradation of this compound. Studies on the related compound, apigenin-7-(4"-acetyl, 6"-malonyl)-glucoside, have demonstrated a clear temperature-dependent degradation profile.

Temperature (°C)ObservationReference
25Significant degradation over 30 days.[5]
5Slower degradation compared to 25°C over 30 days.[5]
-18Minimal degradation over 30 days.[5]

These findings suggest that low-temperature storage is essential to maintain the integrity of malonylated apigenin glucosides.

Influence of pH

The pH of the surrounding medium significantly impacts the stability of this compound. The ester linkage of the malonyl group is susceptible to both acid and base-catalyzed hydrolysis.

pHObservation at 25°CReference
2Degradation observed over 30 days.[5]
7More stable compared to pH 2 over 30 days.[5]

Conversely, the hydrolysis of the glycosidic bond in the degradation product, Apigenin 7-O-glucoside, is more pronounced in acidic conditions.[6] This highlights the complex interplay of pH on the overall degradation profile.

Enzymatic and Metabolic Degradation

In a biological context, the degradation of this compound is primarily mediated by enzymes present in the gut microbiota.[7][8][9]

Role of Gut Microbiota

Intestinal bacteria possess a range of enzymes, including esterases and glucosidases, that can sequentially hydrolyze this compound. The initial step is likely the removal of the malonyl group to yield Apigenin 7-O-glucoside, followed by the cleavage of the glucose moiety to release the aglycone, apigenin.[7][8]

dot graph { graph [rankdir="LR"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853"];

A7MG [label="this compound"]; A7G [label="Apigenin 7-O-glucoside"]; APG [label="Apigenin"]; Metabolites [label="Further Metabolites"];

A7MG -> A7G [label="Gut Esterases"]; A7G -> APG [label="Gut β-glucosidases"]; APG -> Metabolites [label="Microbial Ring Fission"]; } dot Figure 2: Enzymatic degradation of this compound by gut microbiota.

Hepatic Metabolism of Apigenin

Once absorbed, the resulting apigenin undergoes extensive metabolism in the liver. Phase I metabolism involves hydroxylation, while Phase II metabolism primarily involves glucuronidation and sulfation, leading to the formation of various conjugates that are then excreted.[7][8]

Experimental Protocols

Stability and Forced Degradation Studies

A general approach for conducting forced degradation studies on flavonoids involves subjecting the compound to stress conditions such as heat, acid, base, and oxidation.[1][10]

Experimental Workflow:

G

Detailed Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and keep at a specified temperature (e.g., 60°C) for various time points (e.g., 1, 2, 18, 24 hours).[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and keep at room temperature for various time points.[1]

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature.[1]

    • Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 60°C) for various time points.[1]

  • Sample Analysis:

    • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC-UV method.[11] A typical method would involve a C18 column with a gradient elution of acetonitrile (B52724) and acidified water (e.g., with 0.1% formic acid).[12]

    • Monitor the decrease in the peak area of the parent compound and the formation of degradation products.

  • Degradation Product Identification:

    • Collect fractions corresponding to the degradation product peaks from the HPLC.

    • Analyze the collected fractions using LC-MS/MS to determine the mass of the degradation products and their fragmentation patterns for structural elucidation.[13][14]

In Vitro Enzymatic Degradation

Experimental Setup:

  • Fecal Slurry Preparation: Prepare a fecal slurry from fresh human or animal feces under anaerobic conditions.

  • Incubation: Incubate a solution of this compound with the fecal slurry in an anaerobic chamber at 37°C.

  • Sample Collection: Collect aliquots at different time points.

  • Analysis: Extract the flavonoids from the aliquots and analyze using HPLC-UV or LC-MS/MS to monitor the disappearance of the parent compound and the appearance of metabolites.[7][15]

Modulation of Cellular Signaling Pathways

While direct studies on the signaling effects of this compound are limited, extensive research has been conducted on its aglycone, apigenin. Apigenin is known to modulate several key signaling pathways implicated in cancer and inflammation.[1][2][16] It is plausible that this compound, upon conversion to apigenin, exerts similar biological effects.

PI3K/Akt/mTOR Pathway

Apigenin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cell lines.[13][17][18] This inhibition can lead to decreased cell proliferation and induction of apoptosis.

G

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell growth and differentiation. Apigenin has been demonstrated to modulate the MAPK/ERK pathway, often leading to cell cycle arrest and apoptosis in cancer cells.[4][16]

G

Conclusion

The inherent instability of this compound necessitates careful handling and storage conditions to preserve its integrity. Its degradation is a multifaceted process influenced by pH, temperature, and enzymatic activity. Understanding these degradation pathways is paramount for the successful development of formulations and for accurately interpreting its biological effects, which are likely mediated through its primary metabolite, apigenin. Further research focusing on stabilizing this compound and directly assessing its pharmacological activities will be crucial for harnessing its full therapeutic potential.

References

"Apigenin 7-O-malonylglucoside" solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Apigenin (B1666066) 7-O-malonylglucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-malonylglucoside is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. It is a glycosidic derivative of apigenin, where a glucose molecule, further esterified with a malonyl group, is attached at the 7-hydroxyl position. This modification significantly influences the molecule's physicochemical properties, including its solubility, which is a critical parameter for its extraction, formulation, and bioavailability. Found in plants such as chrysanthemum flowers, this compound is of interest for its potential biological activities, which are intrinsically linked to its ability to be dissolved and absorbed.[1]

This technical guide provides a comprehensive overview of the known solubility of this compound in various solvents. Due to the limited availability of extensive quantitative data for this specific compound, this paper also includes qualitative solubility information and, for comparative context, quantitative data for its parent aglycone, apigenin. Furthermore, it details a standard experimental protocol for determining flavonoid solubility.

Solubility Data

The solubility of a compound is a key determinant of its behavior in both chemical and biological systems. The addition of the malonylglucoside moiety to the apigenin backbone generally increases its polarity compared to the aglycone. However, quantitative data remains sparse in publicly available literature.

Quantitative Solubility of this compound

The available quantitative solubility data for this compound is primarily in Dimethyl Sulfoxide (DMSO) and solvent systems designed for in vivo administration.

Solvent SystemConcentration / SolubilityMethod / Remarks
Dimethyl Sulfoxide (DMSO)50 mg/mL (96.45 mM)[1]Requires sonication to dissolve.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (2.41 mM)[1]Forms a clear solution; saturation unknown.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (2.41 mM)[1]Forms a clear solution; saturation unknown.[1]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (2.41 mM)[1]Forms a clear solution; saturation unknown.[1]
Qualitative Solubility of this compound

Qualitative assessments provide general guidance on solvent selection for extraction and analytical purposes.

SolventSolubility Description
Methanol (B129727)Soluble[2]
EthanolSoluble[2]
Other Organic SolventsSoluble[2]
WaterPractically Insoluble (inferred)
Comparative Solubility Data: Apigenin (Aglycone)

For context, the solubility of the parent compound, apigenin, has been more extensively studied. The absence of the polar malonylglucoside group renders apigenin poorly soluble in aqueous solutions but soluble in various organic solvents. Data from a comprehensive study by Shakeel et al. (2017) is presented below, showing the mole fraction solubility (xₑ) at 318.2 K (45°C).[3]

SolventMole Fraction Solubility (xₑ) at 318.2 K
Polyethylene Glycol-400 (PEG-400)4.27 × 10⁻¹[3][4]
Dimethyl Sulfoxide (DMSO)4.18 × 10⁻¹[3][4]
Transcutol®3.83 × 10⁻¹[3][4]
Propylene Glycol (PG)1.50 × 10⁻²[3][4]
Ethylene Glycol (EG)8.22 × 10⁻³[3][4]
1-Butanol9.18 × 10⁻⁴[3][4]
2-Butanol8.90 × 10⁻⁴[3][4]
Isopropanol (IPA)6.29 × 10⁻⁴[3][4]
Ethanol4.86 × 10⁻⁴[3][4]
Ethyl Acetate (EA)4.46 × 10⁻⁴[3][4]
Methanol2.96 × 10⁻⁴[3][4]
Water3.08 × 10⁻⁶[3][4]

Experimental Protocol for Solubility Determination

A reliable and reproducible method for determining the solubility of flavonoids like this compound is crucial for research and development. The isothermal shake-flask method followed by UPLC or HPLC analysis is a gold standard.[3][5]

Principle

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature. An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is quantified using a calibrated analytical technique.

Materials and Equipment
  • This compound (solid, high purity)

  • Solvents of interest (analytical or HPLC grade)

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with solvent)

  • Volumetric flasks and pipettes

  • UPLC or HPLC system with a suitable detector (e.g., PDA or MS)

  • Analytical column (e.g., C18)

Step-by-Step Methodology
  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume or mass of the desired solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the vials at a constant speed for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to achieve equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to rest at the set temperature for approximately 30 minutes to allow larger particles to settle.

    • To remove the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm) for 10-15 minutes at the same temperature as equilibration to prevent precipitation or further dissolution.[6]

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • For an additional purification step, the supernatant can be filtered through a syringe filter (e.g., 0.22 µm) that has been pre-warmed to the experimental temperature.

    • Accurately dilute the supernatant with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Analyze the diluted sample using a validated UPLC or HPLC method.[3]

    • Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution by applying the dilution factor to the concentration measured from the calibration curve.

  • Data Reporting:

    • Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add Excess Solute to Solvent B 2. Agitate at Constant Temp (24-72h) A->B Equilibrate C 3. Centrifuge/ Filter Supernatant B->C Separate D 4. Dilute Saturated Solution C->D Prepare E 5. Analyze by UPLC/HPLC D->E Inject F 6. Calculate Solubility E->F Quantify

Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

The solubility of this compound is a critical parameter influencing its scientific and commercial applications. Current data indicates high solubility in DMSO and moderate solubility in specific formulation mixtures designed for research purposes.[1] While it is qualitatively described as soluble in common organic alcohols like methanol and ethanol, precise quantitative, temperature-dependent data in a wide range of solvents is not yet widely published.[2] This stands in contrast to its aglycone, apigenin, for which extensive solubility data is available. The provided experimental protocol offers a robust framework for researchers to systematically determine the solubility of this compound and other flavonoids, enabling further development in pharmacology and natural product chemistry.

References

An In-depth Technical Guide to Apigenin 7-O-malonylglucoside and its Aglycone, Apigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apigenin (B1666066), a naturally occurring flavone (B191248), and its glycosidic derivatives, such as Apigenin 7-O-malonylglucoside, are subjects of intense scientific scrutiny due to their broad spectrum of biological activities. Found abundantly in common fruits, vegetables, and herbs, these compounds exhibit significant anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of the biochemical properties, mechanisms of action, and pharmacokinetic profiles of this compound and its aglycone, apigenin. It details relevant experimental protocols and presents quantitative data to support researchers and professionals in the field of drug discovery and development. The focus is on the molecular interactions and modulation of key cellular signaling pathways that underpin their therapeutic potential.

Introduction to Apigenin and its Malonylated Glycoside

Apigenin (4′,5,7-trihydroxyflavone) is a prominent member of the flavone subclass of flavonoids. In nature, it predominantly exists not as a free aglycone but conjugated with sugars to form glycosides.[4][5] One such derivative is this compound, an acylated flavonoid glycoside found in plants like chamomile and parsley.[6][7][8] The malonylation and glycosylation significantly alter the molecule's chemical properties, such as solubility and stability.[5][8]

This compound is relatively unstable and can degrade to apigenin 7-O-glucoside or the aglycone apigenin, depending on extraction and storage conditions like temperature, pH, and solvent.[6][7][9] Upon ingestion, these glycosides are hydrolyzed in the gastrointestinal tract, releasing the aglycone apigenin, which is then absorbed and becomes systemically available to exert its biological effects.[10] Therefore, while the glycoside is the form often consumed, the aglycone is the primary bioactive molecule studied for its therapeutic effects.

Biochemical Properties and Pharmacokinetics

The therapeutic efficacy of any compound is fundamentally linked to its biochemical characteristics and pharmacokinetic profile. Apigenin's journey from ingestion to cellular target is governed by these factors.

Physicochemical and Pharmacokinetic Profile

Apigenin is a lipophilic molecule, a property that allows it to permeate membranes but also results in poor water solubility.[10][11] This low solubility is a primary factor contributing to its limited oral bioavailability, which is estimated to be around 30%.[10] After oral administration, apigenin is subject to extensive first-pass metabolism, primarily through glucuronidation and sulfation in the liver and intestines.[10][12]

Glycosylation, as seen in this compound, generally increases water solubility compared to the aglycone.[5] However, these glycosides must be hydrolyzed by intestinal enzymes or gut microbiota to release the absorbable aglycone.

Table 1: Summary of Pharmacokinetic Parameters for Apigenin

ParameterValueReference
Bioavailability~30%[10]
Tmax (Time to Peak Concentration)0.5 - 2.5 hours[10]
T½ (Elimination Half-Life)~2.52 ± 0.56 hours[10]
LogP2.84[10]
MetabolismExtensive Phase II conjugation (glucuronidation, sulfation)[10]
Primary Metabolites Identified in vivoApigenin-4'-glucuronide, Apigenin-7-glucuronide, Apigenin-7-sulfate[13]
Stability of Apigenin and its Glycosides

The stability of these compounds is a critical consideration for extraction, formulation, and therapeutic delivery. Acylated glycosides like this compound are particularly sensitive to environmental conditions.

Table 2: Stability of Apigenin Derivatives Under Thermal Processing (100°C)

CompoundpH ConditionStability/Degradation OutcomeReference
Apigenin 7-O-apiosylglucoside (Apiin)pH 3Rapidly converts to Apigenin 7-O-glucoside[14]
pH 5 & 7Relatively stable[14]
Apigenin 7-O-glucosidepH 3, 5, & 7Highly stable (90-95% retained after 5 hours)[14]
Apigenin (Aglycone)pH 3Relatively stable[14]
pH 5 & 7Rapidly degrades[14]

Mechanisms of Action: Modulation of Cellular Signaling Pathways

Apigenin exerts its diverse pharmacological effects by interacting with a multitude of intracellular protein targets and modulating key signaling pathways that are often dysregulated in chronic diseases.[15][16][17]

Anti-inflammatory Effects: Inhibition of the NF-κB Pathway

Chronic inflammation is a driver of many diseases. Apigenin demonstrates potent anti-inflammatory activity primarily by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18] It can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and halting the transcription of pro-inflammatory genes like TNF-α, IL-1β, IL-6, and COX-2.[3][18]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Pro-inflammatory Stimuli (e.g., LPS) ikk IKK Complex stimulus->ikk Activates apigenin Apigenin apigenin->ikk Inhibits ikba IκBα ikk->ikba Phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb Inhibition proteasome Proteasome Degradation ikba->proteasome Ubiquitination nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->genes Activates

Caption: Apigenin inhibits the NF-κB signaling pathway.

Anti-cancer Effects: Targeting Proliferation and Survival Pathways

Apigenin's anti-cancer activity is multi-faceted, involving the induction of cell cycle arrest and apoptosis, and the inhibition of metastasis and angiogenesis.[3][15] This is achieved by modulating several critical oncogenic pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivity is a hallmark of many cancers. Apigenin has been shown to inhibit this pathway by modulating key proteins such as PTEN and preventing the phosphorylation, and thus activation, of Akt and downstream effectors like mTOR.[15][16]

PI3K_Akt_Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation apigenin Apigenin apigenin->pi3k Inhibits apigenin->akt Inhibits Phosphorylation pten PTEN pten->pip3 Inhibits

Caption: Apigenin inhibits the PI3K/Akt/mTOR survival pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, regulates cell proliferation and differentiation. In some cancer cells, apigenin has been shown to inhibit this pathway, leading to decreased proliferation.[19][20] For instance, in anaplastic thyroid cancer cells, apigenin inhibits EGFR tyrosine autophosphorylation and the subsequent phosphorylation of its downstream effector, MAP kinase.[19]

MAPK_ERK_Pathway gf Growth Factors egfr EGFR gf->egfr ras Ras egfr->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc) erk->transcription proliferation Cell Proliferation transcription->proliferation apigenin Apigenin apigenin->egfr Inhibits Phosphorylation apigenin->erk Inhibits Phosphorylation

Caption: Apigenin's inhibition of the MAPK/ERK signaling cascade.

The Wnt/β-catenin pathway is crucial in development and is frequently dysregulated in cancers like colorectal carcinoma. Apigenin can modulate this pathway by inhibiting the nuclear entry of β-catenin, thereby preventing the expression of Wnt target genes such as c-Myc and cyclin D1 that drive proliferation.[10]

Apigenin can induce programmed cell death (apoptosis) through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[15] It modulates the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio.[15] This triggers the collapse of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.[15]

Experimental Protocols and Methodologies

Reproducible and rigorous experimental design is paramount in drug discovery. This section outlines common protocols used to investigate the properties and activities of apigenin and its glycosides.

Extraction and Isolation of Apigenin and its Glycosides

The method of extraction is crucial, especially for unstable compounds like this compound.

  • Objective: To isolate apigenin derivatives from plant material (e.g., chamomile, celery).[7][21][22]

  • Protocol Outline:

    • Extraction: Plant material (e.g., dried chamomile florets) is extracted using a solvent such as 70% methanol, often at reduced temperatures (-20°C) to minimize degradation of acylated glycosides.[9] Ultrasound-assisted extraction can also be employed to increase efficiency.[22]

    • Initial Purification: The crude extract is subjected to solid-phase extraction, often using a polyamide column, to remove interfering substances.[7]

    • Fractionation: The extract is further purified using column chromatography techniques like Sephadex LH-20 or preparative high-performance liquid chromatography (prep-HPLC).[9][21][22]

    • Identification: Fractions are analyzed and compounds are identified using techniques such as HPLC-UV/DAD, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][21][23]

General Workflow for In Vitro Anti-inflammatory Assays
  • Objective: To quantify the anti-inflammatory potential of apigenin by measuring its effect on pro-inflammatory markers in cell culture.

  • Protocol Outline:

    • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.[18]

    • Pre-treatment: Cells are pre-treated with various concentrations of apigenin (e.g., 5-40 µM) for 1-2 hours.[18]

    • Inflammatory Stimulation: Inflammation is induced by adding a stimulant like lipopolysaccharide (LPS) (e.g., 1 µg/mL).[18]

    • Incubation: Cells are incubated for a specified period (e.g., 24 hours).[18]

    • Downstream Analysis:

      • Cytokine Measurement: Levels of TNF-α, IL-6, etc., in the culture supernatant are measured by ELISA.

      • Protein Expression: Cell lysates are analyzed by Western blotting to determine the expression levels of proteins like COX-2, iNOS, and components of the NF-κB pathway (e.g., phosphorylated IκBα).[18]

      • Nitric Oxide (NO) Production: NO levels are measured using the Griess assay.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Culture Macrophages (e.g., RAW 264.7) pretreat Pre-treat with Apigenin (various conc.) start->pretreat stimulate Induce Inflammation (e.g., add LPS) pretreat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate harvest Harvest Cells & Supernatant incubate->harvest elisa ELISA (Cytokines) harvest->elisa western Western Blot (Protein Expression) harvest->western griess Griess Assay (NO Production) harvest->griess

Caption: General workflow for in vitro anti-inflammatory assays.

Analysis of Signaling Pathway Proteins by Western Blotting
  • Objective: To determine the effect of apigenin on the expression and phosphorylation status of specific proteins within a signaling cascade.

  • Protocol Outline:

    • Cell Lysis: Following treatment (as described in 5.2), cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[18]

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-ERK, anti-Akt, anti-β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Analytical Methods for Quantification

Accurate quantification is essential for pharmacokinetic and quality control studies. High-performance liquid chromatography (HPLC) is the most common technique.[24][25]

  • Techniques: HPLC, Ultra-High-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are frequently used.[24][25]

  • Detection: Common detectors include Ultraviolet (UV), Diode-Array Detector (DAD), and Mass Spectrometry (MS). HPLC-MS is often preferred for its high sensitivity and specificity.[24]

  • Example HPLC Conditions (for Apigenin-7-O-glucoside):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[26]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of formic acid to improve peak shape).

    • Detection Wavelength: Approximately 327-335 nm.[26]

    • Quantification: Based on a standard curve generated from a pure reference standard.[21]

Conclusion and Future Directions

Apigenin and its naturally occurring glycosides, including this compound, are compelling natural products with significant therapeutic potential. The aglycone, apigenin, demonstrates robust anti-inflammatory and anti-cancer activities by modulating a network of crucial cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK.

Despite these promising bioactivities, the major hurdle for the clinical translation of apigenin is its poor oral bioavailability.[10][11][12] Future research and development should focus on:

  • Advanced Drug Delivery Systems: Development of novel formulations such as nanoparticles, liposomes, or solid dispersions to enhance the solubility and absorption of apigenin.

  • Prodrug Strategies: Designing and synthesizing novel apigenin prodrugs with improved pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic effects of apigenin with existing chemotherapeutic agents to enhance efficacy and reduce toxicity.[3]

By overcoming these challenges, the full therapeutic potential of this remarkable flavonoid can be harnessed for the prevention and treatment of a wide range of human diseases.

References

Apigenin 7-O-malonylglucoside: A Flavonoid Glycoside with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066) 7-O-malonylglucoside is a naturally occurring flavonoid glycoside found in a variety of plants, including chamomile, parsley, and celery. As a derivative of apigenin, it belongs to the flavone (B191248) subclass of flavonoids and is characterized by the attachment of a malonylated glucose moiety at the 7-hydroxyl position. This modification influences its solubility, stability, and bioavailability, potentially modulating its biological activity. This technical guide provides a comprehensive overview of the current scientific knowledge on Apigenin 7-O-malonylglucoside, with a focus on its chemical properties, natural sources, biosynthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its extraction, purification, and analysis are also presented, alongside a summary of quantitative data to facilitate research and development efforts.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in the plant kingdom, renowned for their broad spectrum of pharmacological activities. Apigenin, a prominent flavone, has garnered significant attention for its antioxidant, anti-inflammatory, and anticancer properties. In nature, apigenin often exists in its glycosidic forms, where one or more hydroxyl groups are conjugated to sugar moieties. This compound is one such derivative, distinguished by the presence of a malonyl group attached to the glucose unit. This malonylation can impact the compound's chemical stability and biological interactions. This guide aims to consolidate the existing technical information on this compound to support its exploration as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a yellow crystalline powder with the chemical formula C₂₄H₂₂O₁₃ and a molecular weight of 518.42 g/mol .[1] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), pyridine, methanol, and ethanol.[2] The presence of the malonylglucoside group enhances its polarity compared to the aglycone, apigenin. However, malonylated flavonoids are known to be relatively unstable, and can be susceptible to degradation depending on factors like pH, temperature, and the solvent used for extraction and storage.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₂₂O₁₃[1]
Molecular Weight 518.42 g/mol [1]
Appearance Yellow crystalline powder-
Solubility Soluble in DMSO, pyridine, methanol, ethanol[2]
CAS Number 86546-87-4[1]

Natural Occurrence and Biosynthesis

This compound is found in a range of plants, most notably in members of the Asteraceae family, such as chamomile (Matricaria recutita), and the Apiaceae family, including parsley (Petroselinum crispum) and celery (Apium graveolens).[2][4]

The biosynthesis of apigenin and its glycosides originates from the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. Chalcone synthase then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, which is subsequently isomerized to naringenin. Flavone synthase then converts naringenin to apigenin. The final steps involve glycosylation and malonylation. A UDP-glycosyltransferase (UGT) attaches a glucose molecule to the 7-hydroxyl group of apigenin to form apigenin 7-O-glucoside. Subsequently, a malonyl-CoA-dependent acyltransferase catalyzes the transfer of a malonyl group to the glucose moiety, yielding this compound.

Biosynthesis_of_Apigenin_7_O_malonylglucoside Phenylalanine Phenylalanine p_Coumaroyl_CoA p_Coumaroyl_CoA Phenylalanine->p_Coumaroyl_CoA Phenylpropanoid Pathway Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone Chalcone Synthase Naringenin Naringenin Naringenin_Chalcone->Naringenin Chalcone Isomerase Apigenin Apigenin Naringenin->Apigenin Flavone Synthase Apigenin_7_O_glucoside Apigenin_7_O_glucoside Apigenin->Apigenin_7_O_glucoside UDP-Glycosyltransferase Apigenin_7_O_malonylglucoside Apigenin_7_O_malonylglucoside Apigenin_7_O_glucoside->Apigenin_7_O_malonylglucoside Malonyltransferase PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apigenin Apigenin Glycosides Apigenin->PI3K Inhibition MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Apigenin Apigenin Glycosides Apigenin->ERK Inhibition of Phosphorylation NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_Receptor LPS Receptor (TLR4) IKK IKK Complex LPS_Receptor->IKK Activation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB IkBa_NFkB->NFkB Degradation of IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Apigenin Apigenin Glycosides Apigenin->IKK Inhibition LPS LPS LPS->LPS_Receptor Extraction_Purification_Workflow Start Plant Material (e.g., Celery, Parsley) Homogenization Homogenization in 70-80% Ethanol Start->Homogenization Filtration Filtration Homogenization->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Solvent_Partitioning Solvent Partitioning (e.g., with Petroleum Ether) Concentration->Solvent_Partitioning Column_Chromatography Column Chromatography (e.g., Macroporous Resin, Sephadex LH-20) Solvent_Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Final_Product Purified Apigenin 7-O-malonylglucoside HPLC->Final_Product

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Apigenin 7-O-malonylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Apigenin (B1666066) 7-O-malonylglucoside in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

Apigenin 7-O-malonylglucoside is a naturally occurring flavonoid glycoside found in various plants, notably chamomile (Chamomilla recutita)[1]. Flavonoids, including apigenin and its derivatives, are of significant interest due to their potential therapeutic properties, such as anti-inflammatory and antioxidant effects[2][3]. Accurate and precise quantification of these compounds is crucial for the standardization of herbal extracts, quality control of raw materials, and pharmacokinetic studies.

A key challenge in the analysis of acylated glucosides like this compound is their inherent instability. These molecules can readily degrade to their corresponding glucosides (e.g., Apigenin 7-O-glucoside) depending on extraction conditions, pH, temperature, and solvent choice[1]. Therefore, the analytical method must be robust and sample handling procedures carefully controlled to ensure accurate quantification.

This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method developed for the reliable quantification of this compound. The method is suitable for use in quality control and research environments.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis[4][5].

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid or Acetic acid (analytical grade)

    • Methanol (B129727) (HPLC grade)

    • This compound reference standard (purity ≥95%)

Chromatographic Conditions

The following chromatographic conditions are recommended. Optimization may be required depending on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Elution 0-5 min: 15% B; 5-25 min: 15-40% B; 25-30 min: 40-15% B; 30-35 min: 15% B
Flow Rate 1.0 mL/min[6]
Column Temperature 30 - 40 °C[6]
Detection Wavelength 335 nm (Apigenin derivatives show strong absorbance around this wavelength)[6][7]
Injection Volume 10 - 20 µL
Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or a methanol:water (1:1) mixture to obtain a final concentration of 1000 µg/mL[6]. Use an ultrasonic bath to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase initial conditions (e.g., 85% A, 15% B) to create a calibration curve. A typical concentration range could be 1-100 µg/mL.

  • Storage: Store all standard solutions at 2-8 °C and protect from light to prevent degradation. It is recommended to prepare fresh solutions daily.

Sample Preparation

Given the instability of malonylated glucosides, sample preparation should be performed quickly and at low temperatures[1].

  • Extraction (for solid samples like plant material):

    • Accurately weigh the homogenized sample powder.

    • Extract with a suitable solvent, such as 70-80% methanol or ethanol, using ultrasonication for 30 minutes. To minimize degradation, this process should be carried out in an ice bath.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Filtration: Filter the supernatant or liquid sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the sample immediately to prevent the degradation of this compound[1].

Method Validation

The analytical method should be validated according to ICH (International Council for Harmonisation) guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

System Suitability

Before sample analysis, the suitability of the chromatographic system is evaluated by injecting a standard solution (e.g., 25 µg/mL) six times. The acceptance criteria are shown in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Linearity

Linearity is assessed by analyzing a series of at least five concentrations of the standard solution. The calibration curve is generated by plotting the peak area against the concentration.

ParameterAcceptance CriteriaExample Values
Concentration Range -1 - 100 µg/mL
Correlation Coefficient (r²) r² ≥ 0.9990.9995[2]
Linear Regression Equation -y = 34367x – 5495.5[2]
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterCalculationExample Value (for Apigenin)
LOD (3.3 x σ) / S0.49 µg/mL[2][8]
LOQ (10 x σ) / S1.48 µg/mL[2][8]
(σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve)
Precision and Accuracy

Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. Accuracy is determined by recovery studies, often by spiking a blank matrix with known concentrations of the standard.

ParameterLevel (µg/mL)Acceptance Criteria (%RSD)Acceptance Criteria (%Recovery)
Intra-day Precision Low, Med, High≤ 2.0%-
Inter-day Precision Low, Med, High≤ 2.0%-
Accuracy (Recovery) Low, Med, High-98.0 - 102.0%

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of this compound.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing sample Sample Acquisition (e.g., Plant Material) extraction Extraction (e.g., 80% Methanol, Ultrasonication on Ice) sample->extraction standard Reference Standard (this compound) stock Prepare Stock Solution (1000 µg/mL in Methanol) standard->stock filtration Centrifugation & Filtration (0.45 µm) extraction->filtration working Prepare Working Standards (Serial Dilution) stock->working injection Inject Samples & Standards into HPLC System filtration->injection working->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (at 335 nm) separation->detection chromatogram Obtain Chromatograms detection->chromatogram calibration Generate Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantification Quantify Analyte in Samples calibration->quantification validation Perform Method Validation (Linearity, Precision, Accuracy) quantification->validation report Final Report validation->report

Caption: Experimental workflow for HPLC quantification.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. Careful attention to sample preparation, particularly minimizing temperature and processing time, is critical to prevent analyte degradation and ensure accurate results[1]. Proper method validation confirms that the procedure is specific, linear, precise, and accurate for its intended use in research and quality control settings.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Apigenin 7-O-malonylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a naturally occurring flavone (B191248) found in a variety of plants, and its glycosides have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. One such derivative, Apigenin 7-O-malonylglucoside, is a prominent flavonoid in chamomile (Matricaria chamomilla) and other plant sources. Accurate and robust analytical methods are crucial for the qualitative and quantitative analysis of this compound in complex matrices for quality control, pharmacokinetic studies, and understanding its biological roles. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₂O₁₃
Molecular Weight518.4 g/mol [1]
AppearanceLight-yellow amorphous powder[1]
Common SourcesChamomile (Matricaria chamomilla), Celery, Parsley

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is a general guideline for the extraction of this compound from dried plant material, such as chamomile flowers. Optimization may be required depending on the specific matrix.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (B129727) (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 100 mg of the dried, powdered plant material into a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample for 30 minutes in a sonication bath.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[2]
Mobile Phase A Water with 0.1% formic acid[2]
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-50% B; 15-20 min: 50-90% B; 20-22 min: 90% B; 22-23 min: 90-10% B; 23-25 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Parameters:

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp 350 °C
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM) or Full Scan with MS/MS

Data Presentation

Quantitative Data

The following table summarizes representative quantitative data for apigenin and its glycosides found in plant materials. Note that the concentration of this compound can vary significantly based on the plant species, variety, growing conditions, and extraction method.

AnalytePlant MaterialConcentrationReference
Apigenin-7-O-glucosideChrysanthemum morifoliumup to 16.04 mg/g[2]
ApigeninGerman Chamomile (herbal tea)110 µg/mL[3]
Apigenin-7-O-glucosideChamomile (ray florets)39% of total flavonoids[4]
ApigeninChamomile (ray florets)2.3-6.7% of total flavonoids[4]
Mass Spectrometry Data

Table of m/z values for this compound and its characteristic fragments.

IonDescriptionCalculated m/zObserved m/z (example)
[M-H]⁻Deprotonated molecule517.10517.1
[M-H-86]⁻Loss of malonic acid431.10431.1
[M-H-162]⁻Loss of glucose355.05-
[M-H-248]⁻Loss of malonylglucoside269.04269.0
[Apigenin-H]⁻Apigenin aglycone269.04269.0

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Chamomile) extraction Extraction with 80% Methanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_ms LC-MS/MS Analysis filtration->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: A generalized workflow for the extraction and analysis of this compound.

Fragmentation Pathway of this compound in Negative Ion Mode

The fragmentation of this compound in negative ion mode typically involves the neutral loss of the sugar and malonyl moieties. The most characteristic fragmentation is the cleavage of the glycosidic bond, resulting in the apigenin aglycone.

fragmentation_pathway parent This compound [M-H]⁻ m/z 517.1 fragment1 Loss of Malonyl (86 Da) [M-H-86]⁻ m/z 431.1 parent->fragment1 - C₃H₂O₃ fragment2 Loss of Malonylglucoside (248 Da) Apigenin Aglycone [Apigenin-H]⁻ m/z 269.0 parent->fragment2 - C₉H₁₂O₈ fragment1->fragment2 - C₆H₁₀O₅ (Glucose)

Caption: Proposed MS/MS fragmentation of this compound.

Apigenin Signaling Pathway Involvement

Apigenin has been shown to modulate various signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. A simplified representation of its interaction with the PI3K/Akt signaling pathway, which is often dysregulated in cancer, is shown below.

signaling_pathway apigenin Apigenin pi3k PI3K apigenin->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Apigenin's inhibitory effect on the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for the Extraction of Apigenin 7-O-malonylglucoside from Parsley

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parsley (Petroselinum crispum) is a rich source of flavonoids, with Apigenin (B1666066) 7-O-malonylglucoside being a significant, albeit unstable, constituent. This malonylated glycoside is of interest for its potential biological activities. However, the malonate group is highly susceptible to degradation under harsh extraction conditions, such as high temperatures and extreme pH levels. This lability necessitates the use of mild extraction and purification protocols to isolate the compound in its native form. These application notes provide a detailed protocol for the extraction, purification, and quantification of Apigenin 7-O-malonylglucoside from parsley, designed to minimize degradation and maximize yield.

Data Presentation

The following table summarizes quantitative data on the extraction of apigenin and its derivatives from parsley using various methods. It is important to note that specific yield data for this compound is limited in the literature due to its instability and the common practice of quantifying its degradation product, apigenin.

Extraction MethodSolvent SystemTemperature (°C)TimeAnalyteYield (mg/g of dry parsley)Reference
Ultrasonic-Assisted Extraction (UAE)80% Ethanol4030 minApigenin9.48 ± 0.11[1]
Microwave-Assisted Extraction (MAE)80% EthanolNot specified2 minApigenin7.90 ± 0.14[1]
Soxhlet ExtractionEthanol706 hApigeninNot specified[2]
Subcritical Water Extraction (SWE) with PEF pretreatmentWater20010 minApigenin21.17 ± 1.11[3]

Experimental Protocols

This section outlines a comprehensive protocol for the extraction, purification, and quantification of intact this compound from fresh parsley.

Protocol 1: Low-Temperature Solvent Extraction

This protocol is designed to gently extract this compound while minimizing the degradation of the malonyl group.

Materials:

  • Fresh parsley leaves

  • Liquid nitrogen

  • 70% (v/v) Methanol (B129727) in water, pre-chilled to 4°C

  • Mortar and pestle or a cryogenic grinder

  • Refrigerated centrifuge

  • Filtration apparatus with 0.45 µm filters

  • Rotary evaporator with a cold water bath (≤ 30°C)

Procedure:

  • Sample Preparation: Harvest fresh parsley leaves and immediately flash-freeze them in liquid nitrogen to halt enzymatic degradation.

  • Grinding: Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer the powdered parsley to a pre-chilled beaker.

    • Add pre-chilled 70% methanol at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture gently on a magnetic stirrer in a cold room or on ice for 2 hours. Maintain the temperature at or below 4°C throughout the extraction.

  • Centrifugation: Transfer the slurry to centrifuge tubes and centrifuge at 4000 x g for 15 minutes at 4°C to pellet the solid plant material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm filter to remove any remaining particulate matter.

  • Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C to prevent thermal degradation.

  • Storage: The resulting crude extract should be stored at -80°C until further purification.

Protocol 2: Solid-Phase Extraction (SPE) for Crude Extract Purification

This protocol describes the clean-up of the crude extract to remove interfering substances before final purification.

Materials:

  • Crude parsley extract from Protocol 1

  • Polyamide or C18 SPE cartridges

  • Methanol

  • Deionized water

  • SPE manifold

Procedure:

  • Cartridge Conditioning:

    • For C18 cartridges: Condition by passing 5 mL of methanol followed by 5 mL of deionized water.

    • For Polyamide cartridges: Condition according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase for HPLC (e.g., 10% methanol in water) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5-10 mL of deionized water to remove highly polar impurities like sugars and organic acids.

  • Elution: Elute the flavonoid fraction with increasing concentrations of methanol in water. A stepwise gradient is recommended:

    • Fraction 1: 20% Methanol

    • Fraction 2: 40% Methanol

    • Fraction 3: 60% Methanol

    • Fraction 4: 80% Methanol

    • Fraction 5: 100% Methanol

  • Fraction Analysis: Analyze each fraction by analytical HPLC-DAD or LC-MS to identify the fractions containing this compound. The target compound is expected to elute in the mid-polarity fractions (e.g., 40-60% methanol).

  • Pooling and Concentration: Pool the fractions rich in the target compound and concentrate them using a rotary evaporator at low temperature (≤ 30°C).

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

This protocol details the final isolation of this compound to a high purity.

Materials:

  • Purified extract from Protocol 2

  • Preparative HPLC system with a C18 column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the concentrated SPE fraction in the initial mobile phase for preparative HPLC.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A suggested gradient is:

      • 0-5 min: 10% B

      • 5-40 min: 10-40% B (linear gradient)

      • 40-45 min: 40-90% B (linear gradient)

      • 45-50 min: 90% B (isocratic wash)

      • 50-55 min: 90-10% B (linear gradient)

      • 55-60 min: 10% B (isocratic re-equilibration)

    • Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min).

    • Detection: UV detector at 330 nm.

  • Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to this compound.

  • Purity Analysis and Confirmation: Analyze the collected fractions for purity using analytical HPLC-DAD. Confirm the identity of the purified compound using LC-MS/MS by observing the characteristic parent ion and fragmentation pattern.

  • Lyophilization: Lyophilize the pure fractions to obtain the final solid product. Store at -80°C.

Protocol 4: LC-MS/MS for Quantification

This protocol provides a method for the sensitive and specific quantification of this compound in parsley extracts.

Materials:

  • Parsley extract (crude or purified)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Analytical C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Purified this compound standard

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of the purified this compound of known concentrations.

  • LC Conditions:

    • Column: Analytical C18 column.

    • Mobile Phase: A gradient similar to the one used in preparative HPLC, but adapted for analytical scale (e.g., faster gradient and lower flow rate of 0.2-0.4 mL/min).

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific transition of the precursor ion (M-H)- of this compound to its characteristic product ions. The exact m/z values should be determined by direct infusion of the standard.

  • Quantification: Analyze the samples and the standard curve solutions under the same LC-MS/MS conditions. Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Visualization of Experimental Workflow

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification Fresh_Parsley Fresh Parsley Leaves Freezing Flash Freezing (Liquid N2) Fresh_Parsley->Freezing Grinding Cryogenic Grinding Freezing->Grinding Extraction Low-Temperature Extraction (70% Methanol, 4°C) Grinding->Extraction Centrifugation Centrifugation (4000g, 4°C) Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Concentration1 Rotary Evaporation (≤ 30°C) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract SPE Solid-Phase Extraction (SPE) (Polyamide or C18) Crude_Extract->SPE Prep_HPLC Preparative HPLC SPE->Prep_HPLC Purity_Check Analytical HPLC-DAD Prep_HPLC->Purity_Check Final_Product Pure this compound Prep_HPLC->Final_Product Identity_Confirmation LC-MS/MS Analysis Purity_Check->Identity_Confirmation Quantification LC-MS/MS Quantification Identity_Confirmation->Quantification

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways and Logical Relationships

The instability of this compound is a key consideration. The following diagram illustrates the degradation pathway.

Degradation_Pathway cluster_conditions Degradation Conditions A7MG This compound A7G Apigenin 7-O-glucoside A7MG->A7G Loss of malonyl group Apigenin Apigenin A7G->Apigenin Loss of glucose group Heat High Temperature Heat->A7MG pH Non-neutral pH pH->A7MG Enzymes Esterases Enzymes->A7MG

Caption: Degradation pathway of this compound.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Apigenin 7-O-malonylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 7-O-malonylglucoside is a naturally occurring acylated flavonoid found in various plants, including chamomile (Matricaria recutita) and chrysanthemum flowers.[1][2] This compound, along with other apigenin derivatives, is of significant interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, which may include anti-inflammatory and anti-cancer activities. However, the extraction of this acylated glucoside presents unique challenges due to its inherent instability. Acylated glucosides are susceptible to degradation into their corresponding glucosides (e.g., apigenin 7-O-glucoside) under certain extraction and storage conditions, influenced by factors such as temperature, pH, and the solvent used.[1][2]

Ultrasound-assisted extraction (UAE) is a green and efficient technology that can enhance the extraction of bioactive compounds from plant matrices. The application of ultrasonic waves facilitates solvent penetration into the plant material and promotes the release of target compounds, often at lower temperatures and shorter extraction times compared to conventional methods. This can be particularly advantageous for the extraction of thermally labile compounds like Apigenin 7-O-malonylglucoside.

These application notes provide a comprehensive overview and detailed protocols for the ultrasound-assisted extraction of this compound, designed to guide researchers in optimizing their extraction procedures while minimizing degradation of the target compound.

Data Presentation: Optimizing Extraction Parameters

While specific quantitative data for the ultrasound-assisted extraction of this compound is limited in the current literature, extensive research has been conducted on the closely related compound, apigenin 7-O-glucoside. The following tables summarize the optimized conditions for UAE of apigenin 7-O-glucoside from Chrysanthemum morifolium, which can serve as a valuable starting point for developing a protocol for the malonylated form.[3][4][5]

Table 1: Optimized Ultrasound-Assisted Extraction Parameters for Apigenin 7-O-glucoside from Chrysanthemum morifolium

ParameterOptimized ValueReference
Solid/Liquid Ratio1:20 g/mL[3][4][5]
Extraction Time35 min[3][4][5]
Temperature50 °C[3][4][5]
Ultrasound Power350 W[3][4][5]
Resulting Yield 16.04 mg/g [3][4]

Table 2: Investigated Ranges for Optimization of Apigenin 7-O-glucoside Extraction

ParameterRange InvestigatedReference
Solid/Liquid Ratios (g/mL)1:10 to 1:30[4][6]
Extraction Times (min)25 to 65[4][6]
Temperatures (°C)25 to 80[4][6]
Ultrasound Power (W)300 to 500[4][6]

Experimental Protocols

The following protocols are designed as a guide. Researchers should perform their own optimization studies to achieve the best results for their specific plant material and equipment.

Protocol 1: General Ultrasound-Assisted Extraction of this compound

Objective: To extract this compound from a plant matrix using ultrasound assistance, with considerations for its stability.

Materials and Equipment:

  • Dried and powdered plant material (e.g., chamomile flowers)

  • Extraction solvent (e.g., 70% v/v methanol (B129727) or ethanol)

  • Ultrasonic bath or probe system

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter)

  • Analytical balance

  • pH meter

Procedure:

  • Sample Preparation: Weigh a precise amount of the dried, powdered plant material.

  • Solvent Addition: Add the extraction solvent to the plant material at a solid/liquid ratio of 1:20 (g/mL).

  • pH Adjustment (Optional but Recommended): Adjust the pH of the solvent to a slightly acidic condition (e.g., pH 5-6) to improve the stability of the acylated glucoside.

  • Ultrasonication:

    • Place the mixture in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a power of approximately 350 W for 35 minutes.

    • Maintain the temperature at or below 50°C to minimize thermal degradation.

  • Separation:

    • After extraction, centrifuge the mixture to separate the solid residue from the supernatant.

    • Filter the supernatant to remove any remaining particulate matter.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the final extract at -20°C or -80°C in the dark to prevent degradation.[7]

Protocol 2: Optimization of Ultrasound-Assisted Extraction Parameters

Objective: To systematically optimize the extraction parameters for maximizing the yield of this compound.

Methodology: Employ a response surface methodology (RSM) with a Box-Behnken design (BBD) or a central composite design (CCD) to investigate the effects of multiple variables.

Variables to Investigate:

  • Extraction Temperature: e.g., 30, 40, 50 °C

  • Extraction Time: e.g., 20, 35, 50 min

  • Ultrasound Power: e.g., 300, 350, 400 W

  • Solvent Composition: e.g., 50%, 70%, 90% ethanol (B145695) or methanol in water

Procedure:

  • Set up a series of extraction experiments according to the chosen experimental design (BBD or CCD).

  • Perform each extraction according to Protocol 1, varying the parameters as dictated by the design.

  • Analyze the yield of this compound in each extract using a validated analytical method such as HPLC-UV or LC-MS.

  • Use statistical software to analyze the results and determine the optimal extraction conditions.

Visualizations

Experimental Workflow

experimental_workflow start Start: Dried Plant Material prep Sample Preparation (Grinding & Weighing) start->prep extraction Ultrasound-Assisted Extraction (Solvent, Time, Temp, Power) prep->extraction separation Centrifugation & Filtration extraction->separation concentration Solvent Evaporation (Rotary Evaporator) separation->concentration analysis Analysis (HPLC/LC-MS) concentration->analysis end End: Purified Extract analysis->end

Caption: Workflow for Ultrasound-Assisted Extraction.

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, it is hypothesized that its biological activities may be similar to those of its aglycone, apigenin, and its glucoside. Apigenin is known to modulate several key signaling pathways involved in inflammation and cancer.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway apigenin Apigenin & Derivatives (e.g., this compound) pi3k PI3K apigenin->pi3k Inhibits jnk JNK apigenin->jnk Inhibits erk ERK apigenin->erk Inhibits p38 p38 apigenin->p38 Inhibits ikb IκBα apigenin->ikb Inhibits Degradation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation apoptosis Apoptosis jnk->apoptosis erk->proliferation p38->apoptosis nfkb NF-κB ikb->nfkb Inhibition inflammation Inflammation nfkb->inflammation

Caption: Putative Signaling Pathways Modulated by Apigenin Derivatives.

Conclusion

The successful extraction of this compound requires careful consideration of its stability. Ultrasound-assisted extraction offers a promising approach to efficiently extract this compound while minimizing degradation. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their own extraction methods. Further research is warranted to fully elucidate the quantitative aspects of UAE for this specific compound and to explore its full range of biological activities and mechanisms of action.

References

Application Notes and Protocols for Supercritical Fluid Extraction of Apigenin 7-O-malonylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 7-O-malonylglucoside is a significant bioactive flavonoid found in various plants, notably in chamomile (Matricaria chamomilla), where it contributes to the plant's therapeutic properties. This acylated apigenin glycoside is of considerable interest to the pharmaceutical and nutraceutical industries. However, its extraction is challenging due to its high polarity and inherent instability under certain conditions. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) presents a green and tunable alternative to conventional solvent extraction methods. The non-polar nature of pure CO₂ necessitates the use of polar co-solvents to efficiently extract polar compounds like apigenin 7-O-malonylglucoside. Furthermore, the extraction parameters must be carefully optimized to mitigate the degradation of this thermally and pH-sensitive molecule.

Challenges in Extraction

This compound is known to be unstable, and its degradation is influenced by several factors, including temperature, pH, and the solvent used for extraction.[1][2] Elevated temperatures can lead to the degradation of acylated glucosides, resulting in the formation of their corresponding acetylated compounds or apigenin-7-glucoside.[1][2] Therefore, maintaining low temperatures during extraction and storage is crucial to preserve the integrity of the target molecule.

Supercritical Fluid Extraction (SFE) Approach

The extraction of highly polar flavonoids such as apigenin glycosides with pure supercritical CO₂ is generally inefficient.[3] For instance, the recovery of the related compound, apigenin-7-glucoside, from chamomile using 100% CO₂ is very low (<1.1%). The addition of a polar modifier, such as methanol (B129727), has been shown to improve the extraction efficiency, although recoveries may still be modest.[3] This indicates that a significant percentage of a polar co-solvent is necessary for the effective extraction of this compound.

Quantitative Data Summary

The following tables summarize key data relevant to the extraction and stability of this compound and related compounds.

Table 1: Stability of Acylated Apigenin Glucosides

CompoundConditionObservationReference
Acylated apigenin glucosidesTemperature, pH, solventUnstable; degrade to form acetylated compounds or apigenin-7-glucoside.[1][2]
Apigenin 7-O-(6"-malonyl)glucosidepH 2, pH 7, methanol solvent (at 25°C over 30 days)More stable at neutral pH compared to other related compounds.[2]
Apigenin 7-O-glucosideThermal processing (100°C) at pH 3, 5, or 7Showed little conversion or degradation after 5 hours.[4]

Table 2: Supercritical Fluid Extraction Parameters for Related Flavonoids

Target CompoundPlant SourceSFE Conditions (Pressure, Temperature)Co-solventRecovery/YieldReference
ApigeninChamomile200 atm, 40°CNone (pure CO₂)71.4% (compared to Soxhlet)[3]
Apigenin-7-glucosideChamomileNot specified5% (v/v) Methanol14.6-19.5%[3]
Total FlavonoidsMoringa oleifera100 bar, 80°C50:50 (v/v) Water in CO₂9.79 ± 0.02 mg/g[5]
Caffeine and CatechinsCamellia sinensisNot specifiedEthanol (B145695) with up to 20% waterHigher water percentage favored extraction of polar molecules.[6]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction of this compound

This protocol is a suggested starting point, derived from methodologies for similar polar flavonoids and considering the instability of the target compound. Optimization will be necessary for specific equipment and plant material.

1. Sample Preparation:

  • Obtain dried chamomile flowers (or other relevant plant material).

  • Grind the material to a fine powder (particle size < 0.5 mm) to increase the surface area for extraction.

  • Accurately weigh the powdered sample (e.g., 10 g) and load it into the SFE extraction vessel.

2. SFE System Parameters:

  • Supercritical Fluid: Supercritical grade CO₂.

  • Co-solvent: A mixture of ethanol and water (e.g., 80:20 v/v). The presence of water can enhance the extraction of highly polar compounds.

  • Pressure: Start with a lower pressure to favor selectivity for polar compounds (e.g., 100-150 bar). This may need to be optimized.

  • Temperature: Maintain a low extraction temperature to minimize degradation of the target compound (e.g., 35-40°C).

  • CO₂ Flow Rate: Set a flow rate of 2-3 mL/min.

  • Co-solvent Percentage: Start with a relatively high percentage of co-solvent (e.g., 15-20% of the CO₂ flow rate).

  • Extraction Time: Begin with a 60-90 minute extraction time.

3. Extraction Procedure:

  • Pressurize the system with CO₂ to the desired pressure.

  • Introduce the co-solvent at the set percentage.

  • Maintain the system at the desired temperature and pressure for the duration of the extraction.

  • Collect the extract in a suitable solvent (e.g., methanol) at atmospheric pressure and low temperature (e.g., in a collection vessel placed in an ice bath).

4. Post-Extraction Processing:

  • Concentrate the collected extract under reduced pressure at a low temperature (<35°C).

  • Store the final extract at -20°C or below in the dark to prevent degradation.

5. Analysis:

  • Analyze the extract for the content of this compound using a validated analytical method such as High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Diagram 1: SFE Workflow for this compound

SFE_Workflow Start Start: Dried Plant Material (e.g., Chamomile Flowers) Grinding Grinding to fine powder (<0.5 mm) Start->Grinding Loading Loading into SFE Extraction Vessel Grinding->Loading SFE_System Supercritical Fluid Extraction System Loading->SFE_System Extraction Dynamic Extraction SFE_System->Extraction Parameters Set SFE Parameters: - Pressure: 100-150 bar - Temperature: 35-40°C - Co-solvent: 15-20% Ethanol/Water - CO2 Flow Rate: 2-3 mL/min Parameters->SFE_System Collection Extract Collection (in cooled methanol) Extraction->Collection Concentration Solvent Evaporation (under reduced pressure, <35°C) Collection->Concentration Storage Store Extract at -20°C Concentration->Storage Analysis Analysis by HPLC-DAD or LC-MS Storage->Analysis End End: Purified Extract Analysis->End

Caption: Workflow for the supercritical fluid extraction of this compound.

Diagram 2: Logical Relationship of SFE Parameters for Polar Flavonoid Extraction

SFE_Parameters Pressure Pressure Solubility Solubility of This compound Pressure->Solubility Increases (generally) Temperature Temperature Temperature->Solubility Complex Effect (density vs. vapor pressure) Stability Stability of This compound Temperature->Stability Decreases (degradation risk) CoSolvent Co-solvent (Polarity & %) CoSolvent->Solubility Increases Significantly Yield Extraction Yield Solubility->Yield Stability->Yield

Caption: Interplay of key SFE parameters for extracting unstable polar flavonoids.

References

Solid-Phase Extraction for the Purification of Apigenin 7-O-malonylglucoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Apigenin (B1666066) 7-O-malonylglucoside, a naturally occurring flavonoid glycoside found in plants such as chamomile, using solid-phase extraction (SPE).[1][2][3][4][5] These guidelines are designed to assist in the efficient isolation and purification of this compound for research and development purposes.

Introduction

Apigenin 7-O-malonylglucoside is a significant bioactive compound with potential therapeutic applications.[6] Effective purification is crucial for its characterization, and subsequent use in preclinical and clinical studies. Solid-phase extraction is a widely adopted technique for the rapid and selective purification of flavonoids from complex plant extracts.[7] This method offers advantages over traditional liquid-liquid extraction by minimizing solvent consumption and improving analyte recovery. This document outlines a generalized SPE protocol based on common practices for flavonoid purification.

Data Presentation: Quantitative SPE Parameters for Flavonoids

While specific quantitative data for the SPE of this compound is not extensively documented, the following table summarizes recovery data for related flavonoids using various SPE sorbents. This information can serve as a valuable starting point for method development.

FlavonoidSPE SorbentRecovery (%)Reference
QuercetinC18>90%
HesperetinC18>90%[8]
ChrysinC18>90%[8]
QuercetinBond Elut Plexa106-107%[7]
KaempferolBond Elut Plexa103-109%[7]
IsorhamnetinBond Elut Plexa73-88%[7]
Various FlavonoidsC18Good[9]
Various FlavonoidsPolyamideEffective[2][3][4]

Experimental Protocols

This section details a general experimental protocol for the solid-phase extraction of this compound from a plant-derived extract. The protocol is based on established methods for flavonoid purification.[9][10]

Materials:

  • SPE Cartridge: Reversed-phase C18 (e.g., LiChrolut RP-18) or Polyamide cartridges are recommended.[2][3][4][10]

  • Solvents: Methanol (B129727) (MeOH), Acetonitrile (ACN), Water (HPLC grade), Formic Acid (or Acetic Acid).

  • Sample: Crude plant extract containing this compound, dissolved in an appropriate solvent.

  • SPE Vacuum Manifold.

  • Nitrogen evaporator.

  • HPLC or UPLC system for analysis.

Protocol:

  • Cartridge Conditioning:

    • Pass 2 mL of methanol through the C18 cartridge to activate the stationary phase.

    • Equilibrate the cartridge by passing 2 mL of water. Ensure the sorbent bed does not run dry.

  • Sample Loading:

    • Dilute the plant extract with water to a final volume of 2 mL.[10]

    • Load the diluted sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).[9][10]

  • Washing:

    • Wash the cartridge with a volume of a weak solvent to remove polar impurities. A common wash solution is 10 mL of a methanol/water mixture (e.g., 13:87, v/v).[8] The exact composition may need optimization.

  • Elution:

    • Elute the retained this compound and other flavonoids using a stronger organic solvent. Pass 3-6 mL of methanol through the cartridge to collect the analyte fraction.[9][10]

  • Post-Elution Processing:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 1 mL of methanol or a suitable solvent for subsequent analytical procedures like HPLC.[10]

    • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before analysis.[9][10]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the solid-phase extraction protocol.

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_post Post-SPE Processing start Start: Crude Plant Extract dissolve Dissolve Extract in Initial Solvent start->dissolve condition 1. Condition SPE Cartridge (Methanol, then Water) load 2. Load Sample Extract dissolve->load condition->load wash 3. Wash to Remove Impurities (e.g., Methanol/Water) load->wash elute 4. Elute this compound (Methanol) wash->elute dry Evaporate Eluate to Dryness elute->dry reconstitute Reconstitute in Analysis Solvent dry->reconstitute end End: Purified Sample for Analysis reconstitute->end

Caption: General workflow for the solid-phase extraction of this compound.

SPE_Logic_Flow cluster_input Inputs cluster_process SPE Process Steps cluster_output Outputs Sample Crude Extract (this compound + Impurities) Loading Loading (Analyte Binds to Sorbent) Sample->Loading SPE_Cartridge SPE Cartridge (e.g., C18) Conditioning Conditioning (Activates Sorbent) SPE_Cartridge->Conditioning Solvents Solvents (Methanol, Water, etc.) Solvents->Conditioning Washing Washing (Removes Polar Impurities) Solvents->Washing Elution Elution (Recovers Analyte) Solvents->Elution Conditioning->Loading Loading->Washing Washing->Elution Waste Waste (Impurities) Washing->Waste Purified_Fraction Purified Fraction (this compound) Elution->Purified_Fraction

Caption: Logical relationships in the solid-phase extraction process.

References

Application Note: Analysis of Apigenin 7-O-malonylglucoside in Plant Extracts by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigenin (B1666066) and its glycosides are flavonoids widely distributed in the plant kingdom, found in various fruits, vegetables, and herbs.[1] These compounds are of significant interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticarcinogenic activities.[2][3] Apigenin 7-O-malonylglucoside is a specific acylated glycoside of apigenin. The analysis and quantification of such compounds in complex plant matrices present a challenge due to their structural similarity to other flavonoids and potential instability. Liquid chromatography coupled with mass spectrometry (LC-MS) has become an essential tool for the metabolic profiling of plant samples, offering the required sensitivity and specificity for accurate quantification.[1][4][5] This application note provides a detailed protocol for the extraction, separation, and quantification of this compound from plant extracts using a validated LC-MS/MS method.

Principle

This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of this compound. The compound is first extracted from the plant matrix using a solvent extraction procedure. The extract is then injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system, where it is separated from other components on a C18 reversed-phase column.[1][5] Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the target analyte.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

a. Reagents and Materials:

  • Methanol (B129727) (HPLC or LC-MS grade)[6]

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)[7]

  • Water (LC-MS grade or ultrapure)

  • Dried and finely powdered plant material

  • Vortex mixer, Centrifuge, Ultrasonic bath

  • Syringe filters (0.22 µm or 0.45 µm PES)[6]

b. Extraction Procedure:

  • Weigh approximately 1.0 g of the dried, powdered plant sample into a centrifuge tube.[7]

  • Add 20 mL of 80% aqueous methanol (v/v) containing 1% formic acid. The addition of acid helps to maintain the stability of phenolic compounds.[4]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[6]

  • Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 30-35 minutes at 50°C.[2][3]

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.[8]

  • Carefully decant the supernatant into a clean tube.

  • For exhaustive extraction, repeat the process (steps 2-6) on the remaining plant pellet and combine the supernatants.

  • Evaporate the combined solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid).

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial prior to injection.[6]

LC-MS/MS Analysis

a. Instrumentation:

  • UHPLC or HPLC system

  • Triple Quadrupole Mass Spectrometer with an ESI source[9]

b. Chromatographic Conditions: The following conditions are a typical starting point and should be optimized for the specific instrument and column used.

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[10][11]
Mobile Phase A 0.1% Formic Acid in Water[4][7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4][7]
Flow Rate 0.3 mL/min
Column Temperature 40°C[5]
Injection Volume 5 µL[6]

c. Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
2.030
10.070
12.095
14.095
14.110
17.010

d. Mass Spectrometry Conditions: Analysis is typically performed in negative ionization mode, which generally provides better sensitivity for flavonoids.[12]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Ion Source Temp. 150°C
Desolvation Temp. 400°C
Nebulizing Gas Flow 3 L/min
Drying Gas Flow 10 L/min

e. MRM Transitions for Quantification: The fragmentation of this compound ([M-H]⁻ at m/z 517.1) typically involves the initial loss of the labile malonyl group (86 Da) to form the apigenin-7-O-glucoside fragment (m/z 431.1), followed by the loss of the glucose moiety (162 Da) to yield the apigenin aglycone (m/z 269.0).[2][13]

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
This compound (Quantifier) 517.1269.0 (Apigenin aglycone)25-35
This compound (Qualifier) 517.1431.1 (Apigenin-7-glucoside)15-25

Note: Collision energies should be optimized for the specific instrument being used.

Method Validation Summary

A full method validation should be performed according to established guidelines to ensure reliable results.

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) > 0.9950.9991
Range e.g., 1 - 1000 ng/mL1.56 - 4000 nM[14]
Limit of Detection (LOD) S/N ratio ≥ 30.4 pg/mL[12]
Limit of Quantification (LOQ) S/N ratio ≥ 101.2 ng/mL[12]
Precision (%RSD) < 15%Intra-day: < 3.0%, Inter-day: < 4.0%[12]
Accuracy (Recovery %) 80 - 120%85 - 115%[9][14]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Weigh Dried Plant Material p2 Add Extraction Solvent (80% MeOH, 1% Formic Acid) p1->p2 p3 Vortex & Sonicate p2->p3 p4 Centrifuge p3->p4 p5 Collect Supernatant p4->p5 p6 Evaporate & Reconstitute p5->p6 p7 Filter (0.22 µm) p6->p7 a1 UHPLC Separation (C18 Column) p7->a1 a2 ESI Source (Negative Ionization) a1->a2 a3 Tandem MS Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Calibration Curve d1->d2 d3 Reporting Results d2->d3

Caption: Workflow for the analysis of this compound.

Proposed Fragmentation Pathway

Caption: Fragmentation of this compound in ESI-MS/MS.

References

Application Notes and Protocols for the Quantification of Apigenin 7-O-malonylglucoside in Globe Artichoke (Cynara scolymus L.)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The globe artichoke (Cynara scolymus L.) is a rich source of bioactive phenolic compounds, including the flavonoid apigenin (B1666066) and its derivatives. Among these, Apigenin 7-O-malonylglucoside is a significant constituent that contributes to the plant's therapeutic properties. Accurate quantification of this compound is crucial for quality control of artichoke-based products and for further research into its pharmacological activities. These application notes provide a summary of available quantitative data and detailed protocols for the extraction and analysis of this compound from globe artichoke tissues.

Data Presentation

While specific quantitative data for this compound in globe artichoke is limited in publicly available literature, studies have quantified total apigenin derivatives, which include this compound. The following table summarizes the content of total apigenin derivatives in different parts of three globe artichoke genotypes, as reported by Gazzani et al. (2022).[1][2]

Table 1: Content of Total Apigenin Derivatives in Different Parts of Three Globe Artichoke Genotypes.

GenotypePlant PartTreatmentTotal Apigenin Derivatives (g kg⁻¹ of Dry Matter)
Apollo Floral StemsControl0.8 ± 0.1
GA₃1.0 ± 0.1
ReceptaclesControl0.5 ± 0.1
GA₃0.6 ± 0.1
LeavesControl1.2 ± 0.2
GA₃1.1 ± 0.1
Tema 2000 Floral StemsControl0.7 ± 0.1
GA₃0.9 ± 0.1
ReceptaclesControl0.4 ± 0.1
GA₃0.5 ± 0.1
LeavesControl1.0 ± 0.1
GA₃1.0 ± 0.1
Violet de Provence Floral StemsControl0.6 ± 0.1
GA₃0.8 ± 0.1
ReceptaclesControl0.3 ± 0.0
GA₃0.4 ± 0.1
LeavesControl0.9 ± 0.1
GA₃0.9 ± 0.1

Data is presented as mean ± standard deviation. GA₃ treatment refers to the application of gibberellic acid.[1][2]

Experimental Protocols

The following protocols describe the extraction of flavonoids from globe artichoke and their subsequent quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol for Extraction of Flavonoids from Globe Artichoke

This protocol is adapted from various established methods for flavonoid extraction from plant materials.[3][4][5][6][7]

Materials:

  • Fresh or lyophilized globe artichoke tissue (leaves, heads, etc.)

  • Liquid nitrogen

  • Mortar and pestle

  • 70% Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • Vials for sample collection

Procedure:

  • Freeze the globe artichoke tissue sample in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 1 g of the powdered sample into a centrifuge tube.

  • Add 10 mL of 70% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 4-8) on the remaining pellet to ensure complete extraction.

  • Pool the supernatants from both extractions.

  • Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extract at -20°C until HPLC-MS/MS analysis.

Protocol for Quantification of this compound by HPLC-MS/MS

This protocol is a general method that can be optimized for the specific quantification of this compound.[8][9][10][11]

Instrumentation and Conditions:

  • HPLC System: A UHPLC or HPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B (isocratic)

    • 18-18.1 min: 95-5% B (linear gradient)

    • 18.1-22 min: 5% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound need to be determined using a standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Analysis: Inject the prepared artichoke extracts and the calibration standards into the HPLC-MS/MS system.

  • Data Acquisition: Acquire data in MRM mode. The transition for this compound would be determined by infusing the standard into the mass spectrometer.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the artichoke extracts by interpolating their peak areas on the calibration curve.

Visualizations

Flavonoid Biosynthesis Pathway Leading to Apigenin

The following diagram illustrates the key enzymatic steps in the biosynthesis of apigenin, the aglycone of this compound.

Flavonoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin Apigenin Apigenin Naringenin->Apigenin Apigenin_glycosides Apigenin Glycosides (including this compound) Apigenin->Apigenin_glycosides

Caption: Biosynthetic pathway of apigenin and its glycosides.

Experimental Workflow for Quantification

The diagram below outlines the general workflow for the quantification of this compound in globe artichoke.

Experimental_Workflow Sample_Collection Sample Collection (Globe Artichoke Tissue) Extraction Extraction of Flavonoids Sample_Collection->Extraction Filtration Filtration Extraction->Filtration HPLC_MS_MS HPLC-MS/MS Analysis Filtration->HPLC_MS_MS Data_Analysis Data Analysis and Quantification HPLC_MS_MS->Data_Analysis Result Quantified this compound Data_Analysis->Result

References

Application Notes and Protocols for Apigenin 7-O-malonylglucoside as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Apigenin (B1666066) 7-O-malonylglucoside as a standard in chromatographic analyses. Due to its inherent instability, careful handling and specific analytical conditions are required for accurate quantification.

Introduction

Apigenin 7-O-malonylglucoside is a naturally occurring flavonoid found in various plants, including chamomile (Matricaria recutita) and chrysanthemum flowers. As a malonylated glycoside of apigenin, it plays a role in the plant's defense mechanisms and pigmentation. In research and drug development, it is utilized as a reference standard for the identification and quantification of this specific flavonoid in plant extracts, herbal formulations, and biological samples. Its use is critical for quality control, pharmacokinetic studies, and understanding the bioactivity of complex natural products.

A primary challenge in working with this compound is its susceptibility to degradation. The malonate group is labile and can be cleaved under various conditions, including changes in temperature, pH, and solvent, leading to the formation of apigenin 7-O-glucoside. Therefore, stringent adherence to optimized protocols is essential for reliable analytical results.[1][2]

Physicochemical Properties and Stability

Understanding the physicochemical properties and stability profile of this compound is fundamental for its use as a chromatographic standard.

PropertyValueSource
Molecular Formula C₂₄H₂₂O₁₃Internal Data
Molecular Weight 518.43 g/mol Internal Data
Appearance White to off-white solidInternal Data
Solubility Soluble in methanol (B129727), ethanol, and DMSO. Sparingly soluble in water.Internal Data
Stability Unstable; degrades to apigenin 7-O-glucoside. Degradation is accelerated by increased temperature, neutral to alkaline pH, and certain solvents.[1][2] For short-term storage of solutions (up to two weeks), aliquoting and storing at -20°C is recommended. For long-term storage (up to 6 months), -80°C is advised. Protect from light.Internal Data

Recommended HPLC-UV Protocol for Quantification

This protocol is a composite method based on established procedures for similar apigenin glycosides and takes into account the instability of the malonyl group.[3][4][5][6][7]

Chromatographic Conditions
ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid or phosphoric acid (to maintain acidic pH and suppress ionization)
Mobile Phase B Acetonitrile or Methanol
Gradient Elution Start with a low percentage of mobile phase B (e.g., 10-20%) and increase to a higher percentage (e.g., 50-70%) over 20-30 minutes to ensure separation from related compounds. A re-equilibration step is necessary.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25-30 °C (to minimize on-column degradation)
Detection Wavelength 330 - 340 nm
Injection Volume 10 - 20 µL
Standard and Sample Preparation

Standard Preparation:

  • Allow the solid this compound standard to equilibrate to room temperature before opening the vial to prevent condensation.

  • Accurately weigh the standard and dissolve it in a minimal amount of HPLC-grade methanol or a mixture of methanol and water.

  • Use an ultrasonic bath for a short duration if necessary to ensure complete dissolution.

  • Prepare a stock solution (e.g., 1 mg/mL) and perform serial dilutions with the initial mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Prepare fresh standard solutions daily due to the compound's instability.

Sample Preparation (for plant extracts):

  • Extract the plant material with a suitable solvent, such as 70% methanol, at a low temperature (e.g., 4°C or on ice) to minimize degradation.[2]

  • Centrifuge the extract to remove particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • If necessary, perform solid-phase extraction (SPE) for sample cleanup and enrichment.

Method Validation Parameters (Illustrative)

The following table provides expected ranges for key validation parameters based on methods for similar apigenin glycosides. These should be determined experimentally for the specific method being used.[4][5][6][8][9]

ParameterTypical Range
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL
Precision (%RSD) < 2% for intra-day and inter-day
Accuracy (% Recovery) 95 - 105%

Experimental Workflows and Signaling Pathways

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a plant matrix.

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Chromatographic Analysis cluster_3 Data Analysis start Plant Material extraction Low-Temperature Extraction (e.g., 70% Methanol, 4°C) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC-UV Analysis (C18, Acidified Mobile Phase) filtration->hplc standard This compound Standard dissolution Dissolution in Methanol standard->dissolution dilution Serial Dilution for Calibration Curve dissolution->dilution dilution->hplc data_processing Peak Integration and Calibration Curve Plotting hplc->data_processing quantification Quantification of Apigenin 7-O-malonylglucoside data_processing->quantification

Caption: Workflow for Quantification

Signaling Pathways Modulated by Apigenin and its Glycosides

Apigenin and its glycosides have been shown to modulate several key signaling pathways involved in cellular processes like inflammation and cancer. While specific studies on this compound are limited, the general activity of apigenin provides a strong indication of its potential biological effects.

PI3K/Akt/mTOR Pathway:

G apigenin Apigenin Glycosides pi3k PI3K apigenin->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

Caption: PI3K/Akt/mTOR Pathway Modulation

MAPK/ERK Pathway:

G apigenin Apigenin Glycosides ras Ras apigenin->ras Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Differentiation erk->proliferation

Caption: MAPK/ERK Pathway Modulation

NF-κB Signaling Pathway:

G cluster_0 apigenin Apigenin Glycosides ikk IKK apigenin->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation inflammation Inflammatory Gene Expression

Caption: NF-κB Pathway Modulation

Conclusion

This compound is a valuable but challenging standard for chromatographic analysis. Its inherent instability necessitates careful handling, storage, and the use of optimized analytical methods to ensure accurate and reproducible results. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this standard in their work. By understanding its properties and adhering to best practices, the analytical challenges associated with this compound can be successfully managed.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Apigenin 7-O-malonylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a naturally occurring flavone, has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. In many plant species, apigenin exists as a glycoside, often acylated with moieties such as a malonyl group, forming Apigenin 7-O-malonylglucoside. To study the bioactivity of the parent apigenin aglycone or to synthesize derivatives, it is essential to efficiently hydrolyze these conjugates. This document provides a detailed two-step enzymatic protocol for the complete hydrolysis of this compound to apigenin, first through demalonylation to Apigenin 7-O-glucoside, followed by deglycosylation to the final apigenin aglycone. This enzymatic method offers a mild and specific alternative to harsh chemical hydrolysis.

Principle

The complete hydrolysis of this compound to apigenin is achieved in a sequential two-step enzymatic reaction.

  • Step 1: Demalonylation: An esterase is employed to selectively cleave the ester bond linking the malonyl group to the glucose moiety, yielding Apigenin 7-O-glucoside and malonic acid. Porcine Liver Esterase (PLE) is a suitable enzyme for this step due to its broad substrate specificity for esters.[1][2][3] The reaction is performed at a slightly alkaline pH to ensure optimal esterase activity.[3][4][5]

  • Step 2: Deglycosylation: A β-glucosidase is used to hydrolyze the β-glycosidic bond between the glucose and the apigenin backbone, releasing the apigenin aglycone and glucose. β-glucosidase from almonds is a well-characterized and effective enzyme for this transformation, with optimal activity in a slightly acidic buffer.[6][7][8][9][10]

The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to observe the conversion of the substrate through the intermediate to the final product.

Materials and Reagents

  • Substrate: this compound

  • Enzymes:

    • Porcine Liver Esterase (PLE), lyophilized powder (e.g., Sigma-Aldrich E3019 or equivalent)

    • β-Glucosidase from almonds, lyophilized powder (e.g., Sigma-Aldrich G0395 or equivalent)[10]

  • Buffers and Solutions:

    • 50 mM Sodium Phosphate Buffer, pH 7.5

    • 50 mM Sodium Acetate Buffer, pH 5.0[10]

    • 1 M Hydrochloric Acid (HCl) for pH adjustment

    • Dimethyl Sulfoxide (DMSO) for dissolving the substrate

    • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

    • Formic Acid (or Trifluoroacetic Acid) for mobile phase

    • Deionized Water

  • Equipment:

    • Analytical balance

    • pH meter

    • Magnetic stirrer and stir bars

    • Incubator or water bath set to 37°C

    • Microcentrifuge

    • HPLC system with a UV-Vis or PDA detector

    • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Experimental Protocols

Protocol 1: Two-Step Enzymatic Hydrolysis

This protocol is recommended for achieving optimal activity for each enzyme.

Step 1: Demalonylation with Porcine Liver Esterase (PLE)

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • Reaction Setup:

    • In a suitable reaction vessel, add 50 mM Sodium Phosphate Buffer (pH 7.5).

    • Add the this compound stock solution to the buffer to a final concentration of 0.1-1.0 mg/mL. Ensure the final DMSO concentration is low (<5% v/v) to minimize enzyme inhibition.

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle stirring.

  • Enzyme Addition:

    • Prepare a fresh solution of Porcine Liver Esterase in cold 50 mM Sodium Phosphate Buffer (pH 7.5) at a concentration of 1-2 mg/mL (approx. 10-20 units/mL).

    • Add the PLE solution to the reaction mixture to initiate the reaction. A final enzyme concentration of 0.1-0.2 mg/mL is recommended as a starting point.

  • Incubation: Incubate the reaction mixture at 37°C with gentle stirring for 2-4 hours.

  • Monitoring (Optional): To monitor the conversion of this compound to Apigenin 7-O-glucoside, withdraw a small aliquot (e.g., 50 µL), quench the reaction by adding an equal volume of cold methanol or acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant by HPLC (see Protocol 3).

  • Proceed to Step 2.

Step 2: Deglycosylation with β-Glucosidase

  • pH Adjustment: After the demalonylation step, cool the reaction mixture to room temperature. Adjust the pH of the solution to 5.0 by carefully adding 1 M HCl dropwise while monitoring with a pH meter.

  • Enzyme Addition:

    • Prepare a fresh solution of β-glucosidase from almonds in cold 50 mM Sodium Acetate Buffer (pH 5.0) at a concentration of 1-2 mg/mL (approx. 2-4 units/mL).[10]

    • Add the β-glucosidase solution to the pH-adjusted reaction mixture. A final enzyme concentration of 0.1-0.2 mg/mL is recommended.

  • Incubation: Incubate the reaction mixture at 37-50°C with gentle stirring for 4-16 hours. The optimal temperature for almond β-glucosidase is around 50°C, but 37°C is also effective and may be preferred to maintain stability over longer incubation times.[7][8]

  • Reaction Termination: To stop the reaction, add an equal volume of cold methanol or acetonitrile to the reaction mixture to precipitate the enzymes. Alternatively, heat the mixture to 95-100°C for 10 minutes.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated enzymes and any particulates.

  • Analysis: Analyze the supernatant for the presence of apigenin using the HPLC method described in Protocol 3.

Protocol 2: Analytical HPLC Method for Monitoring Hydrolysis

This method can be used to separate and quantify this compound, Apigenin 7-O-glucoside, and apigenin.

  • HPLC System: A standard HPLC system with a C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-36 min: 90% to 20% B

    • 36-45 min: Hold at 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 335 nm (Apigenin and its glycosides have a strong absorbance around this wavelength).

  • Injection Volume: 10-20 µL

  • Expected Elution Order: this compound (most polar, earliest elution) -> Apigenin 7-O-glucoside -> Apigenin (least polar, latest elution).

Data Presentation

The quantitative parameters for the enzymatic hydrolysis protocol are summarized in the table below for easy reference.

ParameterStep 1: Demalonylation (PLE)Step 2: Deglycosylation (β-Glucosidase)
Enzyme Porcine Liver Esteraseβ-Glucosidase (from Almonds)
Substrate This compoundApigenin 7-O-glucoside
Product Apigenin 7-O-glucosideApigenin
Buffer 50 mM Sodium Phosphate50 mM Sodium Acetate[10]
Optimal pH 7.5 - 8.0[3][5]5.0 - 5.5[6][7]
Optimal Temperature 37°C[2]37 - 50°C[7][8]
Substrate Conc. 0.1 - 1.0 mg/mL0.1 - 1.0 mg/mL
Enzyme Conc. 0.1 - 0.2 mg/mL0.1 - 0.2 mg/mL
Incubation Time 2 - 4 hours4 - 16 hours

Visualization of Workflow and Pathways

Reaction Pathway

Enzymatic Hydrolysis of this compound cluster_0 Step 1: Demalonylation cluster_1 Step 2: Deglycosylation A7MG This compound PLE Porcine Liver Esterase (pH 7.5, 37°C) A7MG->PLE A7G Apigenin 7-O-glucoside PLE->A7G Malonic_Acid Malonic Acid PLE->Malonic_Acid A7G_2 Apigenin 7-O-glucoside bGluc β-Glucosidase (pH 5.0, 37-50°C) A7G_2->bGluc Apigenin Apigenin bGluc->Apigenin Glucose Glucose bGluc->Glucose

Caption: Reaction pathway for the two-step enzymatic hydrolysis.

Experimental Workflow

Experimental_Workflow A 1. Prepare Substrate Stock (this compound in DMSO) B 2. Setup Reaction 1 (Substrate in pH 7.5 Buffer) A->B C 3. Add Porcine Liver Esterase (PLE) B->C D 4. Incubate (37°C, 2-4h) C->D E 5. Adjust pH to 5.0 with 1M HCl D->E F 6. Add β-Glucosidase E->F G 7. Incubate (37-50°C, 4-16h) F->G H 8. Terminate Reaction (Solvent or Heat) G->H I 9. Centrifuge to Remove Enzymes H->I J 10. Analyze Supernatant by HPLC I->J K 11. Identify & Quantify Apigenin J->K

References

Cell-based Assays for Evaluating the Bioactivity of Apigenin 7-O-malonylglucoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to investigate the anticancer, anti-inflammatory, and antioxidant bioactivities of Apigenin (B1666066) 7-O-malonylglucoside. While much of the available research has been conducted on the closely related compound Apigenin 7-O-glucoside, the methodologies presented here are directly applicable for evaluating the biological effects of Apigenin 7-O-malonylglucoside.

Anticancer Bioactivity

Apigenin 7-O-glucoside has demonstrated cytotoxic effects on various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.[1][2] The primary signaling pathway implicated in these effects is the PI3K/Akt/mTOR pathway.[2]

Quantitative Data Summary: Anticancer Activity
CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
Apigenin 7-O-glucosideHCT116 (Colon Cancer)MTT4815[1]
ApigeninHCT116 (Colon Cancer)MTT4862[1]
Apigenin 7-O-glucosideHeLa (Cervical Cancer)Proliferation Assay4847.26[2]
ApigeninBxPC-3 (Pancreatic Cancer)Cytotoxicity Assay2423[3]
ApigeninBxPC-3 (Pancreatic Cancer)Cytotoxicity Assay4812[3]
ApigeninPANC-1 (Pancreatic Cancer)Cytotoxicity Assay2471[3]
ApigeninPANC-1 (Pancreatic Cancer)Cytotoxicity Assay4841[3]
Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

This assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) staining solution (100 µg/mL).

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Signaling Pathway and Workflow Diagrams

cluster_0 Experimental Workflow: Anticancer Assays Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate MTT Assay MTT Assay Incubate->MTT Assay Annexin V/PI Staining Annexin V/PI Staining Incubate->Annexin V/PI Staining Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Quantify Apoptosis Quantify Apoptosis Flow Cytometry->Quantify Apoptosis

Caption: Workflow for anticancer activity assessment.

cluster_1 PI3K/Akt/mTOR Signaling Pathway Apigenin_7_O_malonylglucoside Apigenin_7_O_malonylglucoside PI3K PI3K Apigenin_7_O_malonylglucoside->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Anti-inflammatory Bioactivity

Apigenin and its glucosides have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines.[4][5] The key signaling pathways involved are the NF-κB and MAPK pathways.[4]

Quantitative Data Summary: Anti-inflammatory Activity
CompoundCell LineInflammatory StimulusMeasured MediatorInhibitionReference
Apigenin 7-O-glucuronideRAW 264.7LPSNODose-dependent[5]
Apigenin 7-O-glucuronideRAW 264.7LPSPGE2Dose-dependent[5]
Apigenin 7-O-glucuronideRAW 264.7LPSTNF-αDose-dependent[5]
Apigenin 7-O-glycosideRAW 264.7LPSNODose-dependent[4]
Apigenin 7-O-glycosideRAW 264.7LPSiNOS expressionDose-dependent[4]
Apigenin 7-O-glycosideRAW 264.7LPSCOX-2 expressionDose-dependent[4]
Experimental Protocols

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.[6]

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite standard curve to quantify nitrite concentration.

This assay quantifies the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[4][7][8]

Protocol:

  • Seed RAW 264.7 macrophages and treat as described in the NO production assay.

  • Collect the cell culture supernatant.

  • Perform an enzyme-linked immunosorbent assay (ELISA) for the desired cytokines according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody.

  • Add the cell supernatants and standards and incubate.

  • Add a detection antibody, followed by a substrate solution.

  • Measure the absorbance and calculate cytokine concentrations based on the standard curve.

Signaling Pathway and Workflow Diagrams

cluster_2 Experimental Workflow: Anti-inflammatory Assays Seed Macrophages Seed Macrophages Pre-treat with Compound Pre-treat with Compound Seed Macrophages->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Griess Assay Griess Assay Collect Supernatant->Griess Assay ELISA ELISA Collect Supernatant->ELISA Measure NO production Measure NO production Griess Assay->Measure NO production Measure Cytokine levels Measure Cytokine levels ELISA->Measure Cytokine levels

Caption: Workflow for anti-inflammatory activity assessment.

cluster_3 NF-κB and MAPK Signaling Pathways Apigenin_7_O_malonylglucoside Apigenin_7_O_malonylglucoside IKK IKK Apigenin_7_O_malonylglucoside->IKK inhibits LPS LPS LPS->IKK IκBα IκBα IKK->IκBα p38 p38 IKK->p38 JNK JNK IKK->JNK ERK ERK IKK->ERK NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus p38->Nucleus JNK->Nucleus ERK->Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression activates

Caption: Inhibition of NF-κB and MAPK pathways.

Antioxidant Bioactivity

Apigenin and its derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and activating the Nrf2 antioxidant response pathway.[9]

Experimental Protocols

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with this compound for a specified time.

  • Induce oxidative stress by adding an agent like H₂O₂.

  • Wash the cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Wash the cells again to remove excess probe.

  • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence plate reader.

This method assesses the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[9]

Protocol:

  • Treat cells with this compound.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin).

  • Incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathway and Workflow Diagrams

cluster_4 Experimental Workflow: Antioxidant Assays Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Induce Oxidative Stress Induce Oxidative Stress Treat with Compound->Induce Oxidative Stress Cell Lysis Cell Lysis Treat with Compound->Cell Lysis DCFH-DA Staining DCFH-DA Staining Induce Oxidative Stress->DCFH-DA Staining Measure Fluorescence Measure Fluorescence DCFH-DA Staining->Measure Fluorescence Quantify ROS Quantify ROS Measure Fluorescence->Quantify ROS Western Blot Western Blot Cell Lysis->Western Blot Detect Nrf2/HO-1 Detect Nrf2/HO-1 Western Blot->Detect Nrf2/HO-1

Caption: Workflow for antioxidant activity assessment.

cluster_5 Nrf2 Signaling Pathway Apigenin_7_O_malonylglucoside Apigenin_7_O_malonylglucoside Keap1 Keap1 Apigenin_7_O_malonylglucoside->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nucleus->ARE binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression activates

Caption: Activation of the Nrf2 antioxidant pathway.

References

Application Notes and Protocols for Apigenin 7-O-malonylglucoside in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 7-O-malonylglucoside is a naturally occurring flavonoid glycoside found in various plants, notably in chamomile (Matricaria recutita) and parsley (Petroselinum crispum).[1][2] As a derivative of apigenin, a well-researched flavone (B191248) with known anti-inflammatory, antioxidant, and anti-cancer properties, its malonylated form is of growing interest in the fields of metabolomics, natural product chemistry, and drug discovery. The malonylation of the glucose moiety can significantly impact the molecule's stability, solubility, and bioavailability, thereby influencing its biological activity.[3][4] These application notes provide an overview of the current knowledge and detailed protocols for the study of Apigenin 7-O-malonylglucoside.

Application Notes

Biological Significance and Therapeutic Potential:

This compound is a key secondary metabolite in plants, playing a role in defense mechanisms against biotic and abiotic stresses.[5][6] The malonylation is catalyzed by malonyltransferase enzymes and is thought to facilitate the transport and storage of flavonoids within the plant cell, particularly in the vacuole.[7] While specific signaling pathways for this compound are not yet fully elucidated, the biological activities of its aglycone, apigenin, are well-documented. Apigenin is known to modulate various cell-signaling pathways, including those involved in inflammation and cancer, such as the MAPK and PI3K/Akt/mTOR pathways. The malonylation may influence the pharmacokinetics and bioavailability of apigenin, making its malonylated glucoside a relevant target for drug development.

Challenges in Analysis:

A significant challenge in the analysis of this compound is its inherent instability. The malonyl group is susceptible to degradation, which can be influenced by extraction and storage conditions, including temperature, pH, and the solvent used.[1][8] This instability can lead to the formation of other apigenin glucosides or the aglycone, potentially skewing quantitative results if not handled properly. Therefore, careful consideration of sample preparation and storage is crucial for accurate metabolomic studies.

Quantitative Data

The quantification of this compound in various plant sources is an ongoing area of research. The available data is limited and often part of broader flavonoid profiling studies. The following table summarizes some of the reported occurrences of this compound. Researchers are encouraged to perform their own quantitative analyses for specific applications.

Plant SourceTissueMethod of AnalysisReported Concentration/PresenceReference
Matricaria recutita (Chamomile)White floretsLC/MS, LC/MS/MS, NMRIdentified as a major flavonoid, but quantitative data not specified. Study focused on identification and stability.[1][8]
Petroselinum crispum (Parsley)Not specifiedChromatogramDetected as apigenin-malonylglucoside.[2]
Chrysanthemum morifoliumFlowersNot specifiedThis compound is found in chrysanthemum flowers.[9]

Note: The concentrations of this compound can vary significantly based on the plant cultivar, growing conditions, and harvesting time.

Experimental Protocols

Protocol for Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix. Due to the instability of the malonyl group, extraction should be performed at low temperatures and with careful pH control.

Materials:

  • Fresh or freeze-dried plant material (e.g., chamomile flowers, parsley leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 70% (v/v) methanol (B129727) in water, pre-chilled to -20°C

  • Centrifuge tubes (50 mL)

  • Refrigerated centrifuge

  • Vortex mixer

  • 0.22 µm syringe filters

Procedure:

  • Freeze the plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the powdered plant material into a 50 mL centrifuge tube.

  • Add 10 mL of pre-chilled 70% methanol.

  • Vortex the mixture for 1 minute.

  • Sonicate the sample in an ice bath for 15 minutes.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • For exhaustive extraction, the pellet can be re-extracted with another 10 mL of the extraction solvent and the supernatants pooled.

  • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

  • Store the extract at -80°C until LC-MS/MS analysis to minimize degradation.[1][8]

Protocol for LC-MS/MS Quantification of this compound

This protocol provides a starting point for developing a quantitative LC-MS/MS method. Instrument parameters will need to be optimized for the specific mass spectrometer used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for flavonoids.

  • Multiple Reaction Monitoring (MRM):

    • Parent Ion (Q1): m/z 517.1 (for [M-H]⁻ of this compound)

    • Product Ions (Q3): Monitor for characteristic fragments. A common fragmentation is the loss of the malonylglucoside moiety, resulting in the apigenin aglycone fragment at m/z 269.0. Another potential fragment is from the loss of malonic acid, followed by the glucose moiety.

  • Source Parameters: Optimize nebulizer gas, heater gas, ion spray voltage, and collision energy for maximum signal intensity of the target analyte.

Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.

  • Spike samples with a suitable internal standard (e.g., a structurally similar flavonoid not present in the sample) to correct for matrix effects and variations in instrument response.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plant_Material Plant Material (e.g., Chamomile flowers) Grinding Cryogenic Grinding Plant_Material->Grinding Extraction Cold Solvent Extraction (-20°C, 70% MeOH) Grinding->Extraction Centrifugation Centrifugation (4°C) Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_Separation Reversed-Phase UPLC (C18 column) Filtration->LC_Separation MS_Detection ESI-MS/MS (Negative Mode, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Data_Analysis Metabolomics Data Analysis Quantification->Data_Analysis logical_relationship cluster_plant Plant Physiology cluster_research Research & Development Stress Biotic/Abiotic Stress (e.g., UV, pathogens) Flavonoid_Biosynthesis Upregulation of Flavonoid Biosynthesis Stress->Flavonoid_Biosynthesis Malonylation Malonylation of Apigenin 7-O-glucoside Flavonoid_Biosynthesis->Malonylation Transport_Storage Vacuolar Transport and Storage Malonylation->Transport_Storage Metabolomics Metabolomics Studies Transport_Storage->Metabolomics Bioactivity Bioactivity Screening Metabolomics->Bioactivity Drug_Development Drug Development Bioactivity->Drug_Development

References

Application Notes and Protocols: Synthesis and Derivatization of Apigenin 7-O-malonylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a naturally occurring flavone, has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] However, its poor water solubility and bioavailability can limit its clinical applications.[4] Glycosylation, the attachment of sugar moieties, is a common strategy to enhance the solubility and stability of flavonoids.[5] Apigenin 7-O-malonylglucoside is a naturally occurring derivative found in plants like chrysanthemum and parsley.[6][7][8] This malonated glucoside exhibits modified physicochemical and biological properties compared to its parent compound, apigenin.

These application notes provide detailed protocols for the synthesis and derivatization of this compound, as well as methods to investigate its effects on key cellular signaling pathways.

Data Presentation

Table 1: Comparison of Synthesis Methods for Apigenin Glycosides

Synthesis MethodStarting MaterialsKey Reagents/EnzymesTypical YieldPurityReference
Enzymatic Synthesis Apigenin 7-O-glucoside, Malonyl-CoAMalonyltransferaseHigh (estimated >80%)High (>95%)[6]
Chemical Synthesis Apigenin, Gluconic AcidAcylating agents, Esterification catalystsModerateVariable, requires extensive purification[9]
Microbial Biotransformation ApigeninEngineered Corynebacterium glutamicum0.6 mM product from 5 mM substrateHigh[4]

Table 2: Quantitative Analysis of Apigenin and its Derivatives' Effects on Cell Viability

CompoundCell LineConcentration (µM)Inhibition of Cell Viability (%)Reference
ApigeninHCT116 (Colon Cancer)50~50[10]
Apigenin 7-O-glucosideHCT116 (Colon Cancer)25~50[10]
ApigeninA375SM (Melanoma)100Significant apoptosis induction[11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on the enzymatic transfer of a malonyl group from malonyl-CoA to apigenin 7-O-glucoside using a malonyltransferase.

Materials:

  • Apigenin 7-O-glucoside

  • Malonyl-CoA

  • Malonyltransferase (partially purified extract from parsley cell cultures or recombinant enzyme)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • EDTA (1 mM)

  • 2-Mercaptoethanol (10 mM)

  • Reaction tubes

  • Water bath or incubator at 30°C

  • HPLC system for product analysis and purification

Procedure:

  • Enzyme Preparation: Prepare a partially purified malonyltransferase extract from parsley cell cultures as described in the literature or use a commercially available recombinant enzyme.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 µL of 100 mM Potassium phosphate buffer (pH 7.5)

    • 1 µL of 100 mM 2-Mercaptoethanol

    • 1 µL of 100 mM EDTA

    • 10 µL of 10 mM Apigenin 7-O-glucoside (dissolved in DMSO)

    • 20 µL of 10 mM Malonyl-CoA (dissolved in water)

    • 10 µL of Malonyltransferase enzyme solution

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 20 µL of 10% Trifluoroacetic acid (TFA).

  • Analysis and Purification:

    • Centrifuge the mixture to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to determine the conversion rate and product yield.

    • Purify the this compound using preparative HPLC.[12][13][14]

Protocol 2: Derivatization of Apigenin - Synthesis of Apigenin 7-O-glucoside

This protocol describes a general method for the glycosylation of apigenin at the 7-hydroxyl position, which is a precursor for the synthesis of this compound. This chemical synthesis method is adapted from established glycosylation procedures.[15]

Materials:

Procedure:

  • Glycosylation Reaction:

    • Dissolve apigenin in anhydrous acetone.

    • Add potassium carbonate and acetobromo-α-D-glucose.

    • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

  • Work-up:

    • After the reaction is complete, filter the mixture to remove potassium carbonate.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate.

  • Purification of the Acetylated Glucoside:

    • Purify the resulting residue by silica gel column chromatography to obtain the acetylated apigenin 7-O-glucoside.

  • Deacetylation:

    • Dissolve the purified acetylated product in dry methanol.

    • Add a catalytic amount of sodium methoxide in methanol.

    • Stir the reaction at room temperature for 2-4 hours.

  • Final Purification:

    • Neutralize the reaction with an acidic resin.

    • Filter and evaporate the solvent.

    • Purify the final product, Apigenin 7-O-glucoside, by recrystallization or column chromatography.

Protocol 3: Analysis of Signaling Pathway Modulation by Western Blot

This protocol outlines a general workflow to investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK, PI3K/Akt/mTOR, and JAK/STAT signaling pathways.[1][2][11][16][17]

Materials:

  • Cancer cell line of interest (e.g., HepG2, A375SM)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

Synthesis_of_Apigenin_7_O_malonylglucoside cluster_synthesis Enzymatic Synthesis Apigenin_7_O_glucoside Apigenin 7-O-glucoside Reaction Malonyltransferase Apigenin_7_O_glucoside->Reaction Malonyl_CoA Malonyl-CoA Malonyl_CoA->Reaction Product This compound Reaction->Product CoA CoA Reaction->CoA

Caption: Enzymatic synthesis of this compound.

Derivatization_Workflow Start Apigenin Step1 Glycosylation (e.g., with UDP-glucose) Start->Step1 Product1 Apigenin-7-O-glucoside Step1->Product1 Step2 Acylation (e.g., with Acetyl-CoA) Product1->Step2 Step3 Malonylation (with Malonyl-CoA) Product1->Step3 Product2 Apigenin-7-O-acetylglucoside Step2->Product2 Product3 Apigenin-7-O-malonylglucoside Step3->Product3

Caption: Derivatization workflow of Apigenin.

MAPK_Signaling_Pathway Apigenin_Derivative This compound RAF Raf Apigenin_Derivative->RAF Inhibition Receptor Growth Factor Receptor RAS Ras Receptor->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Differentiation, Apoptosis Transcription_Factors->Cellular_Response

Caption: Apigenin derivative's effect on the MAPK signaling pathway.

PI3K_Akt_mTOR_Signaling_Pathway Apigenin_Derivative This compound PI3K PI3K Apigenin_Derivative->PI3K Inhibition Receptor Receptor Tyrosine Kinase Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cellular_Response Cell Growth, Proliferation, Survival mTORC1->Cellular_Response

Caption: Apigenin derivative's effect on the PI3K/Akt/mTOR pathway.

JAK_STAT_Signaling_Pathway Apigenin_Derivative This compound JAK JAK Apigenin_Derivative->JAK Inhibition of Phosphorylation Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_Dimer STAT Dimer STAT->STAT_Dimer Nucleus Nucleus STAT_Dimer->Nucleus Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression

Caption: Apigenin derivative's effect on the JAK/STAT signaling pathway.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Apigenin 7-O-malonylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-malonylglucoside is a flavonoid glycoside found in plants such as chrysanthemums.[1] As a member of the flavonoid family, it is of significant interest for its potential antioxidant properties. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, which is implicated in numerous chronic diseases. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—that can be applied to evaluate the antioxidant capacity of this compound. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related compound, Apigenin 7-O-glucoside, is presented for comparative purposes.

Data Presentation: Antioxidant Activity of Apigenin Glycosides

The following tables summarize the in vitro antioxidant activity of Apigenin 7-O-glucoside, a structurally similar compound to this compound. This data is provided as a reference for expected antioxidant potential. The primary difference between the two molecules is the presence of a malonyl group attached to the glucose moiety in this compound.

Table 1: Radical Scavenging Activity of Apigenin 7-O-glucoside

AssayCompoundIC50 / EC50 ValueReference CompoundReference IC50 / EC50Source
ABTSApigenin 7-O-glucoside5.49 mg/mLApigenin0.68 mg/mL[2]
DPPHApigenin-7-O-β-D-glucuronide methyl ester36.38 µg/mLAscorbic Acid-[3]

Note: IC50 (Inhibitory Concentration 50) and EC50 (Effective Concentration 50) represent the concentration of the compound required to scavenge 50% of the radicals.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • This compound (or test compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.24 mg/mL solution of DPPH in methanol or ethanol. The initial absorbance of this solution at 517 nm should be approximately 1.0.[4]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of various concentrations of the test compound or positive control to the wells.[5]

    • Add 100 µL of the DPPH solution to each well.[5]

    • For the blank, add 25 µL of the solvent and 100 µL of methanol.[5]

    • For the control, add 25 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[5] Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate (B84403) Buffered Saline (PBS) or Ethanol

  • This compound (or test compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 4.95 mM aqueous solution of potassium persulfate.[2][6]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[2][6] This produces the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound or positive control at various concentrations.[2][6]

    • Add 290 µL of the diluted ABTS•+ solution to each well.[2][6]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 6 minutes.[2][6] Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined from a dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (or test compound)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a series of dilutions of the test compound. Prepare a standard curve using known concentrations of FeSO₄.

  • Assay Procedure:

    • Add 20 µL of the test sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 15-30 minutes. Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to the standard curve of FeSO₄. The results are expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Materials:

  • Fluorescein (B123965) sodium salt (fluorescent probe)

  • AAPH (peroxyl radical generator)

  • Trolox (positive control)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound (or test compound)

  • Black 96-well microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer.[8] This should be made fresh before use.

    • Prepare a stock solution of Trolox and create a standard curve by serial dilution.

    • Prepare a series of dilutions of the test compound.

  • Assay Procedure:

    • In a black 96-well plate, add 20 µL of the test sample, Trolox standard, or blank (phosphate buffer) to the wells.

    • Add 120 µL of the fluorescein working solution to each well.[9]

    • Incubate the plate at 37°C for 15-30 minutes in the plate reader.[8][9]

  • Initiation and Measurement:

    • Add 60 µL of the AAPH solution to each well to initiate the reaction.[9]

    • Immediately begin recording the fluorescence decay every 1-2 minutes for at least 60-120 minutes. The excitation wavelength is 485 nm and the emission wavelength is 520-538 nm.[8][10]

  • Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC). The AUC of the sample is compared to the AUC of the Trolox standards. The results are expressed as µmol of Trolox Equivalents (TE) per gram or mole of the test compound.

Visualizations

The following diagrams illustrate the general workflows for the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_Sol Prepare DPPH Solution (0.24 mg/mL in Methanol) Add_DPPH Add 100 µL DPPH Solution DPPH_Sol->Add_DPPH Sample_Prep Prepare Sample and Control Dilutions Add_Sample Add 25 µL Sample/Control to 96-well plate Sample_Prep->Add_Sample Add_Sample->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Value Measure_Abs->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ABTS_Radical Prepare ABTS Radical Cation (ABTS•+) Solution Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 at 734 nm ABTS_Radical->Dilute_ABTS Add_ABTS Add 290 µL Diluted ABTS•+ Solution Dilute_ABTS->Add_ABTS Sample_Prep Prepare Sample and Control Dilutions Add_Sample Add 10 µL Sample/Control to 96-well plate Sample_Prep->Add_Sample Add_Sample->Add_ABTS Incubate Incubate in Dark (6 min, RT) Add_ABTS->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Value Measure_Abs->Calculate

Caption: Workflow for the ABTS Radical Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis FRAP_Reagent Prepare Fresh FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Warm_Reagent Warm Reagent to 37°C FRAP_Reagent->Warm_Reagent Add_FRAP Add 180 µL FRAP Reagent Warm_Reagent->Add_FRAP Sample_Prep Prepare Sample and FeSO₄ Standards Add_Sample Add 20 µL Sample/Standard to 96-well plate Sample_Prep->Add_Sample Add_Sample->Add_FRAP Incubate Incubate at 37°C (15-30 min) Add_FRAP->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate Calculate Fe(II) Equivalents from Standard Curve Measure_Abs->Calculate

Caption: Workflow for the FRAP (Ferric Reducing Antioxidant Power) Assay.

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Fluorescein, AAPH, and Trolox Standards Add_Fluorescein Add 120 µL Fluorescein Solution Prepare_Reagents->Add_Fluorescein Add_AAPH Add 60 µL AAPH Solution Prepare_Reagents->Add_AAPH Sample_Prep Prepare Sample Dilutions Add_Sample Add 20 µL Sample/Standard to black 96-well plate Sample_Prep->Add_Sample Add_Sample->Add_Fluorescein Pre_Incubate Pre-incubate at 37°C (15-30 min) Add_Fluorescein->Pre_Incubate Pre_Incubate->Add_AAPH Measure_Fluorescence Kinetic Fluorescence Reading (60-120 min) Add_AAPH->Measure_Fluorescence Calculate Calculate Area Under Curve (AUC) and Trolox Equivalents Measure_Fluorescence->Calculate

Caption: Workflow for the ORAC (Oxygen Radical Absorbance Capacity) Assay.

References

Application Notes and Protocols for Apigenin 7-O-malonylglucoside in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 7-O-malonylglucoside is a naturally occurring flavonoid found in various plants, including chrysanthemums.[1] Like its parent compound apigenin and its related glucoside, apigenin 7-O-glucoside, it is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3] These application notes provide detailed protocols for investigating the effects of Apigenin 7-O-malonylglucoside in cell culture, with a focus on its anticancer properties. The methodologies outlined are based on established protocols for the closely related compounds apigenin and apigenin 7-O-glucoside, and may require optimization for this compound.

Data Presentation

The following tables summarize the cytotoxic effects of apigenin and its glycoside derivatives on various cancer cell lines. This data can serve as a reference for designing experiments with this compound, although direct evaluation of its specific activity is recommended.

Table 1: Cytotoxicity of Apigenin 7-O-glucoside (A7G) and Apigenin

Cell LineCompoundIC50 ValueIncubation Time (hours)AssayReference
HCT116 (Colon Cancer)Apigenin 7-O-glucoside15 µM48MTT[2]
HCT116 (Colon Cancer)Apigenin62 µM48MTT[2]
HeLa (Cervical Cancer)Apigenin 7-O-glucoside47.26 µM48Not Specified[4]
HeLa (Cervical Cancer)Apigenin 7-O-glucoside18.28 µMNot SpecifiedMTT[5]
MOLT-4 (Leukemia)Apigenin38.46 µMNot SpecifiedMTT[3]

Experimental Protocols

Preparation of Stock Solutions

It is crucial to properly dissolve and store this compound to ensure consistent experimental results.

  • Solvent Selection: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[6]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, in DMSO.

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of high-purity DMSO to achieve the target concentration.

    • Gently vortex or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies using Apigenin 7-O-glucoside to assess its effect on cell proliferation.[2]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3 x 10⁴ cells per well and allow them to adhere overnight.[2]

    • The next day, treat the cells with various concentrations of this compound (e.g., a serial dilution from 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 550 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methodology used to detect apoptosis induced by Apigenin 7-O-glucoside.[2]

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Procedure:

    • Seed cells in a 6-well plate and treat them with the desired concentrations of this compound (e.g., IC50 concentration) for a specified time (e.g., 48 hours).

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Cell Migration Assay (Wound Healing Assay)

This protocol is a standard method to assess cell migration in vitro.

  • Procedure:

    • Seed cells in a 6-well plate and grow them to confluency.

    • Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh medium containing different concentrations of this compound.

    • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

    • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Western Blot Analysis for Signaling Pathways

This protocol allows for the investigation of how this compound affects key signaling proteins. Apigenin and its glycosides have been shown to modulate the PI3K/Akt/mTOR and MAPK pathways.[7][8][9]

  • Procedure:

    • Seed cells and treat them with this compound as described in previous protocols.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, p-p38, p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the expression of target proteins to a loading control such as β-actin or GAPDH.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially affected by this compound and a general experimental workflow.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.

MAPK_Pathway This compound This compound Raf Raf This compound->Raf Inhibits p38 p38 This compound->p38 Modulates GrowthFactors Growth Factors/Stress Ras Ras GrowthFactors->Ras GrowthFactors->p38 JNK JNK GrowthFactors->JNK Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis Proliferation Proliferation TranscriptionFactors->Proliferation Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis CellCulture Cell Culture Treatment Treatment with Apigenin 7-O-malonylglucoside CellCulture->Treatment CellViability Cell Viability (MTT Assay) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay MigrationAssay Migration Assay (Wound Healing) Treatment->MigrationAssay WesternBlot Western Blot Treatment->WesternBlot IC50 IC50 Determination CellViability->IC50 ApoptosisQuant Apoptosis Quantification ApoptosisAssay->ApoptosisQuant MigrationQuant Migration Quantification MigrationAssay->MigrationQuant ProteinExp Protein Expression Analysis WesternBlot->ProteinExp

References

Troubleshooting & Optimization

Challenges in "Apigenin 7-O-malonylglucoside" extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Apigenin (B1666066) 7-O-malonylglucoside from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is Apigenin 7-O-malonylglucoside and why is its extraction challenging?

A1: this compound is a malonylated derivative of apigenin 7-O-glucoside, a flavonoid found in various plants like chamomile and parsley.[1][2][3] Its extraction is challenging primarily due to its inherent instability. The malonate group is susceptible to degradation under various conditions, including changes in temperature, pH, and the presence of certain solvents.[1][2] This instability can lead to the loss of the malonyl group, converting the target molecule into apigenin 7-O-glucoside or other degradation products, thus reducing the final yield and purity.

Q2: What are the most common plant sources for extracting this compound?

A2: Chamomile (Chamomilla recutita), parsley (Petroselinum crispum), and celery (Apium graveolens) are well-documented sources of apigenin and its glycosides, including the malonylated form.[1][4][5] Chrysanthemum flowers are also a notable source.[6]

Q3: What are the key considerations for sample preparation before extraction?

A3: Proper sample preparation is crucial for efficient extraction. Fresh plant material often yields higher concentrations of apigenin glycosides compared to dried samples.[5] If using dried material, it should be finely ground to increase the surface area for solvent penetration. Storage conditions are also critical; samples should be stored at low temperatures (-20°C or -80°C) to minimize degradation of the unstable malonylated glucoside.[2][6]

Q4: Which analytical techniques are best for identifying and quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the identification and quantification of this compound.[1][7] LC-MS/MS provides high sensitivity and selectivity, which is particularly useful for complex plant extracts.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound Degradation during extraction: The malonyl group is heat-labile and pH-sensitive.- Use low-temperature extraction methods (e.g., extraction at -20°C).[2]- Maintain a slightly acidic to neutral pH (around pH 5-7) during extraction and storage.[2]- Use fresh plant material whenever possible.[5]
Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for this compound.- Start with a polar solvent like 70% methanol (B129727) or ethanol.[2]- For purification, a gradient elution with varying solvent polarities is often necessary.
Inefficient extraction method: The chosen method may not be effectively disrupting the plant cell walls to release the compound.- Consider using ultrasound-assisted extraction (UAE) to enhance extraction efficiency at lower temperatures.[7]- Ensure the plant material is finely ground.
Presence of co-eluting peaks in HPLC analysis Complex plant matrix: The crude extract contains numerous compounds with similar polarities.- Optimize the HPLC gradient to improve separation.- Employ a multi-step purification protocol, such as solid-phase extraction (SPE) followed by preparative HPLC or column chromatography.[1][4]
Degradation products: The observed peaks might be degradation products like apigenin 7-O-glucoside.- Confirm the identity of the peaks using LC-MS/MS.- Re-evaluate extraction and storage conditions to minimize degradation.
Loss of compound during purification Irreversible adsorption to the stationary phase: The compound may be strongly binding to the column material.- Choose an appropriate stationary phase. Polyamide and Sephadex LH-20 are commonly used for flavonoid purification.[1][4]- Modify the mobile phase composition to reduce strong interactions.
Degradation on the column: The conditions on the column (e.g., residual acidity/basicity) may be causing degradation.- Use buffered mobile phases to control the pH.- Perform purification steps at room temperature or below if possible.
Inconsistent extraction yields between batches Variability in plant material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and harvest time.- Standardize the collection of plant material.- Analyze a small sample of each new batch to determine the initial concentration of the target compound.
Inconsistent extraction parameters: Minor variations in temperature, time, or solvent composition can significantly impact yield.- Strictly control all extraction parameters.- Prepare fresh solvents for each extraction to ensure consistent composition.

Data Presentation

Table 1: Comparison of Extraction Methods for Apigenin Glycosides

Extraction Method Plant Source Key Parameters Yield of Apigenin 7-O-glucoside (mg/g) Reference
Ultrasound-Assisted Extraction (UAE)Chrysanthemum morifoliumSolid/liquid ratio: 1:20, Time: 35 min, Temp: 50°C, Power: 350 W16.04[7]
Maceration with 70% MethanolChamomilla recutita (fresh petals)Extraction at -20°CNot explicitly quantified, but chromatogram shows a high peak[2]
Maceration with 70% MethanolChamomilla recutita (air-dried petals)Extraction at 70°CSignificantly lower than fresh petals at -20°C, with degradation products observed[2]

Table 2: Stability of Acylated Apigenin 7-O-Glucosides Under Different Storage Conditions

Compound Storage Condition Observation Reference
Apigenin-7-(4"-acetyl, 6"-malonyl-Glc)Methanolic extract at 25°CSignificant degradation over 30 days[2]
Apigenin-7-(4"-acetyl, 6"-malonyl-Glc)Methanolic extract at 5°CModerate degradation over 30 days[2]
Apigenin-7-(4"-acetyl, 6"-malonyl-Glc)Methanolic extract at -18°CMinimal degradation over 30 days[2]
Apigenin 7-O-(6"-malonyl)glucosideMethanolic extract at 25°C, pH 2Significant degradation[2]
Apigenin 7-O-(6"-malonyl)glucosideMethanolic extract at 25°C, pH 7More stable than at pH 2[2]

Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) of Apigenin Glycosides from Chrysanthemum morifolium

  • Objective: To extract apigenin glycosides, including this compound, from chrysanthemum flowers with high efficiency.

  • Materials:

    • Dried Chrysanthemum morifolium flowers, powdered.

    • Deionized water.

    • Ultrasonic bath or probe sonicator.

    • Centrifuge.

    • Filter paper.

  • Procedure:

    • Weigh 1 g of powdered chrysanthemum flowers and place it in a 50 mL flask.

    • Add 20 mL of deionized water to achieve a solid/liquid ratio of 1:20.

    • Place the flask in an ultrasonic bath and sonicate for 35 minutes at a temperature of 50°C and a power of 350 W.[7]

    • After extraction, centrifuge the mixture to separate the solid residue.

    • Filter the supernatant to obtain the crude extract.

    • The crude extract can be directly analyzed by HPLC or further purified.

2. Polyamide Solid-Phase Extraction (SPE) for Crude Extract Cleanup

  • Objective: To remove interfering compounds from the crude extract and enrich the flavonoid fraction.

  • Materials:

    • Crude plant extract.

    • Polyamide SPE cartridge.

    • Methanol.

    • Deionized water.

    • Vacuum manifold.

  • Procedure:

    • Condition the polyamide SPE cartridge by washing it with methanol followed by deionized water.

    • Load the crude extract onto the cartridge.

    • Wash the cartridge with deionized water to remove highly polar impurities.

    • Elute the flavonoid fraction with an appropriate concentration of methanol (e.g., 70%).

    • Collect the eluate, which is now enriched with apigenin glycosides.

    • The enriched fraction can be further purified by preparative HPLC.

3. Preparative HPLC Purification of Apigenin Glycosides

  • Objective: To isolate pure this compound from the enriched extract.

  • Materials:

    • Enriched flavonoid extract.

    • Preparative HPLC system with a C18 column.

    • Mobile phase A: Water with 0.1% formic acid.

    • Mobile phase B: Acetonitrile.

  • Procedure:

    • Dissolve the enriched extract in the initial mobile phase composition.

    • Inject the sample onto the preparative C18 column.

    • Elute the compounds using a gradient of mobile phase B (acetonitrile) in mobile phase A (water with 0.1% formic acid). A typical gradient might be 20-50% B over 30 minutes.[7]

    • Monitor the eluent at a suitable wavelength (e.g., 330 nm for apigenin derivatives).

    • Collect the fractions corresponding to the peak of interest.

    • Evaporate the solvent from the collected fractions to obtain the purified compound.

    • Confirm the purity and identity of the isolated compound using analytical HPLC and LC-MS/MS.

Mandatory Visualization

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Final Product Plant_Material Plant Material (e.g., Chamomile flowers) Grinding Grinding Plant_Material->Grinding Extraction Ultrasound-Assisted Extraction (e.g., Water, 50°C, 35 min) Grinding->Extraction Powdered Sample Crude_Extract Crude Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (Polyamide) Crude_Extract->SPE Prep_HPLC Preparative HPLC (C18 Column) SPE->Prep_HPLC Enriched Flavonoid Fraction Pure_Compound Pure Apigenin 7-O-malonylglucoside Prep_HPLC->Pure_Compound Collected Fractions Analysis LC-MS/MS Analysis Pure_Compound->Analysis Purity & Identity Confirmation

Caption: Workflow for the extraction and purification of this compound.

Apigenin_Signaling_Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_Cellular_Effects Cellular Effects Apigenin Apigenin (from hydrolysis of glycoside) PI3K PI3K Apigenin->PI3K Inhibits MAPK MAPK/ERK Apigenin->MAPK Inhibits Wnt Wnt/β-catenin Apigenin->Wnt Inhibits Apoptosis Apoptosis Apigenin->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis MAPK->Proliferation Wnt->Proliferation

Caption: Simplified signaling pathways modulated by Apigenin.

References

Technical Support Center: Optimization of HPLC Gradient for Apigenin 7-O-malonylglucoside Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of High-Performance Liquid Chromatography (HPLC) gradients for the separation of Apigenin (B1666066) 7-O-malonylglucoside.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when developing an HPLC method for Apigenin 7-O-malonylglucoside?

A1: The inherent instability of acylated flavonoids like this compound is the most critical factor.[1] These molecules are susceptible to degradation under various conditions, including inappropriate pH, high temperatures, and certain solvents, which can lead to the loss of the malonyl group.[1] Therefore, method development should prioritize conditions that maintain the integrity of the analyte.

Q2: What is a typical starting point for an HPLC gradient for separating this compound?

A2: A good starting point is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, both modified with a small amount of acid.[2][3] A common acid modifier is 0.1% formic acid or phosphoric acid, which helps to improve peak shape and resolution for phenolic compounds.[4][5]

Q3: What detection wavelength should I use for this compound?

A3: Flavonoids, including apigenin derivatives, typically exhibit strong UV absorbance. A common detection wavelength for apigenin and its glycosides is around 330-350 nm.[6] However, it is always recommended to determine the optimal wavelength by running a UV-Vis spectrum of your standard or sample.

Q4: Can temperature be used to optimize the separation?

A4: Yes, adjusting the column temperature can influence the separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to shorter retention times and sharper peaks.[7][8] However, the stability of this compound at elevated temperatures must be considered, as higher temperatures can accelerate its degradation.[1][9] It is advisable to conduct stability studies at different temperatures before implementing a high-temperature method.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups.[4][5]- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- Reduce the injection volume or sample concentration.
Peak Splitting or Broadening - Degradation of this compound during the run.- Co-elution with an interfering compound.- Poorly packed column or column fouling.- Check the pH and temperature of the mobile phase and autosampler to ensure they are not contributing to degradation.[1]- Modify the gradient to improve the resolution between the analyte and interfering peaks.- Flush the column with a strong solvent or replace it if necessary.
Inconsistent Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction or leaks.- Use a column oven to maintain a stable temperature.[10]- Prepare fresh mobile phase daily and ensure accurate mixing.- Check the HPLC system for any pressure fluctuations or leaks.
Loss of Analyte (Low Recovery) - Degradation of this compound in the sample solvent or during analysis.- Adsorption of the analyte to vials or tubing.- Investigate the stability of the analyte in the chosen sample solvent and at different pH values and temperatures.[1][11]- Use deactivated vials and PEEK tubing to minimize adsorption.- Consider storing samples at low temperatures (-20°C) before analysis.[11]
Ghost Peaks - Carryover from previous injections.- Contaminants in the mobile phase or from the sample preparation process.- Implement a needle wash step in the injection sequence.- Run a blank gradient to identify the source of contamination.- Use high-purity solvents and reagents.

Experimental Protocols

General HPLC Method for Flavonoid Analysis

This protocol provides a general starting point for the analysis of this compound and can be optimized further.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[2]

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. An example gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (can be optimized).

  • Detection Wavelength: 340 nm.[12]

  • Injection Volume: 10 µL.

Example Gradient Program
Time (minutes)% Solvent A (Water + 0.1% Formic Acid)% Solvent B (Acetonitrile + 0.1% Formic Acid)
08515
206040
304060
351585
401585
418515
508515

Quantitative Data Summary

The following table presents typical validation parameters for the HPLC analysis of apigenin and its related compounds. While specific values for this compound may vary, this provides a reference for expected performance.

AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Apigenin4.210.491.4899.96 - 101.4[11]
Apigenin-7-O-glucuronide-0.2880.873101.4[13]
Luteolin-7-O-β-D-glucoside---91.9 - 104.1[6]
Apigenin-7-O-β-D-glucoside---92.6 - 109.3[6]

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis Issue issue_peak_shape Poor Peak Shape? start->issue_peak_shape issue_retention_time Inconsistent Retention Times? issue_peak_shape->issue_retention_time No solution_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) issue_peak_shape->solution_ph Yes issue_resolution Poor Resolution? issue_retention_time->issue_resolution No solution_temp Control Column Temperature (use column oven) issue_retention_time->solution_temp Yes solution_system Check HPLC System (Pump, Leaks) issue_retention_time->solution_system Yes issue_analyte_loss Low Analyte Recovery? issue_resolution->issue_analyte_loss No solution_gradient Optimize Gradient Slope and/or Duration issue_resolution->solution_gradient Yes solution_column Check/Replace Column issue_resolution->solution_column Yes end End: Optimized Separation issue_analyte_loss->end No solution_stability Investigate Analyte Stability (pH, Temp, Solvent) issue_analyte_loss->solution_stability Yes solution_ph->issue_retention_time solution_gradient->issue_analyte_loss solution_temp->issue_resolution solution_stability->end solution_column->issue_analyte_loss solution_system->issue_resolution

Caption: A workflow diagram for troubleshooting common HPLC separation issues.

Analyte_Stability_Considerations analyte This compound (Acylated Flavonoid) degradation Degradation Risk analyte->degradation ph pH degradation->ph temperature Temperature degradation->temperature solvent Solvent degradation->solvent hydrolysis Hydrolysis of Malonyl Group ph->hydrolysis temperature->hydrolysis oxidation Oxidation solvent->oxidation recommendation Recommendations: - Acidic mobile phase (e.g., 0.1% HCOOH) - Controlled temperature (e.g., 30°C) - Freshly prepared solutions - Minimize sample exposure to light and air hydrolysis->recommendation oxidation->recommendation

Caption: Key factors influencing the stability of this compound.

References

Improving the stability of "Apigenin 7-O-malonylglucoside" during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Apigenin (B1666066) 7-O-malonylglucoside during analysis.

Frequently Asked Questions (FAQs)

Q1: What is Apigenin 7-O-malonylglucoside and why is its stability a concern during analysis?

A1: this compound is a malonylated derivative of apigenin 7-O-glucoside, a major flavonoid found in plants like chamomile.[1][2] The malonate group makes the molecule susceptible to degradation, particularly decarboxylation, leading to the formation of apigenin 7-O-glucoside and other degradation products. This instability can result in inaccurate quantification and misinterpretation of analytical results. The degradation is highly dependent on extraction and storage conditions such as temperature, pH, and the solvent used.[1][2]

Q2: What are the primary degradation products of this compound?

A2: The primary degradation product of this compound is Apigenin 7-O-glucoside, formed through the loss of the malonyl group.[1] Depending on the conditions, further degradation to the aglycone, apigenin, can also occur. In some cases, acetylated derivatives may also be formed.[1]

Q3: What are the optimal storage conditions to maintain the stability of this compound in solution?

A3: To maintain the stability of this compound in solution, it is recommended to store samples at low temperatures, preferably at -18°C or lower.[3] Acidic conditions (pH 2) have also been shown to improve stability compared to neutral or alkaline conditions.[3] For long-term storage, freezing extracts is preferable to storage at room temperature to prevent the conversion of the glycoside to its aglycone.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Rapid degradation of this compound observed in chromatograms.
  • Question: My chromatograms show a decreasing peak area for this compound and a corresponding increase in the Apigenin 7-O-glucoside peak over a short period. What is causing this, and how can I prevent it?

  • Answer: This is a classic sign of the inherent instability of the malonylated glucoside. The degradation is accelerated by suboptimal temperature and pH conditions during sample preparation and analysis.

    • Solution:

      • Temperature Control: Maintain low temperatures throughout the entire analytical process. Perform extractions and sample preparation on ice or at refrigerated temperatures (e.g., 4°C). Use an autosampler with cooling capabilities set to a low temperature (e.g., 4°C).

      • pH Adjustment: Acidify your samples and mobile phase. A pH of around 2-3 has been shown to significantly slow down the degradation process.[3] This can be achieved by adding a small amount of an acid like formic acid or phosphoric acid to your extraction solvent and mobile phase.

      • Solvent Choice: While methanol (B129727) is a common solvent, ensure it is of high purity and consider the impact of water content in aqueous methanol mixtures on pH and stability.

Issue 2: Poor resolution and peak shape for this compound in HPLC analysis.
  • Question: I am observing broad or tailing peaks for this compound, making accurate quantification difficult. What can I do to improve the chromatography?

  • Answer: Poor peak shape can be due to a variety of factors including secondary interactions with the stationary phase, inappropriate mobile phase composition, or column degradation.

    • Solution:

      • Mobile Phase Optimization:

        • Acidification: As mentioned for stability, adding an acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase, which can cause tailing.

        • Organic Modifier: Acetonitrile is often preferred over methanol in reversed-phase HPLC for flavonoids as it can provide better peak shapes and resolution.

      • Column Selection: A high-quality, end-capped C18 column is generally suitable for flavonoid analysis. If tailing persists, consider a column specifically designed for polar compounds or one with a different stationary phase chemistry.

      • Flow Rate and Gradient: Optimize the gradient elution program to ensure adequate separation from closely eluting compounds and to improve peak sharpness. A slower gradient may improve resolution.

Issue 3: Inconsistent and non-reproducible quantitative results.
  • Question: My quantitative results for this compound vary significantly between runs. What could be the source of this variability?

  • Answer: Inconsistency in results is often linked to the compound's instability and variations in experimental conditions.

    • Solution:

      • Standardize Sample Handling: Ensure that all samples and standards are handled under identical conditions (temperature, pH, time between preparation and injection). Prepare standards fresh daily and from a solid form if possible.

      • Control Temperature: Use a thermostatted column compartment to maintain a consistent column temperature, as temperature fluctuations can affect retention times and reaction rates.

      • Immediate Analysis: Analyze samples as soon as possible after preparation to minimize degradation. If immediate analysis is not possible, store samples at -20°C or lower in an acidic solvent.

Quantitative Data Summary

The following tables summarize the stability of this compound and a related compound under different experimental conditions.

Table 1: Stability of Apigenin 7-O-(4''-acetyl, 6''-malonyl)-glucoside in Methanolic Extract over 30 Days

TemperatureRemaining Compound (%)
25°C~20%
5°C~60%
-18°C>95%

Data synthesized from graphical representation in a study by Švehlík et al. (2004).[3]

Table 2: Stability of Apigenin 7-O-(6''-malonyl)glucoside in Methanolic Extract at 25°C over 30 Days

ConditionRemaining Compound (%)
Methanol~40%
pH 7~50%
pH 2>90%

Data synthesized from graphical representation in a study by Švehlík et al. (2004).[3]

Experimental Protocols

Protocol 1: Sample Preparation for Stability Analysis

This protocol outlines a method for preparing samples to assess the stability of this compound.

  • Extraction:

    • Extract the plant material (e.g., chamomile flowers) with 70% (v/v) methanol at a low temperature (-20°C) to minimize degradation during extraction.

    • Use an appropriate solid-to-liquid ratio (e.g., 1:10 w/v).

    • Sonicate or stir the mixture for a defined period (e.g., 30 minutes) at the low temperature.

    • Centrifuge the extract to pellet the solid material and collect the supernatant.

  • Sample Aliquoting and Storage:

    • Divide the supernatant into multiple aliquots for testing under different conditions.

    • For pH studies, adjust the pH of the aliquots using dilute acid (e.g., HCl to reach pH 2) or buffer solutions.

    • Store the aliquots at the desired temperatures (e.g., 25°C, 5°C, -18°C).

  • Analysis:

    • At specified time points (e.g., day 0, 1, 7, 15, 30), remove an aliquot from each condition.

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

    • Analyze the samples immediately to determine the concentration of this compound and its degradation products.

Protocol 2: HPLC Method for the Analysis of this compound

This protocol provides a general HPLC method that can be optimized for the analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • A linear gradient can be employed, starting with a low percentage of Solvent B and gradually increasing to elute the compounds of interest. An example gradient is:

      • 0-5 min: 10% B

      • 5-25 min: 10-40% B

      • 25-30 min: 40-100% B

      • 30-35 min: 100% B

      • 35-40 min: 100-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Monitor at a wavelength where apigenin glycosides have maximum absorbance, typically around 335 nm.

  • Injection Volume: 10-20 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation (Low Temperature) cluster_conditions Stability Testing Conditions cluster_analysis Analysis extraction Extraction (-20°C) centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant pH_adjustment pH Adjustment (e.g., pH 2) supernatant->pH_adjustment temp_storage Temperature Storage (25°C, 5°C, -18°C) pH_adjustment->temp_storage sampling Time-point Sampling temp_storage->sampling filtration Filtration (0.45 µm) sampling->filtration hplc HPLC Analysis filtration->hplc

Caption: Experimental workflow for stability testing of this compound.

degradation_pathway AMG This compound AG Apigenin 7-O-glucoside AMG->AG Decarboxylation (Loss of Malonyl Group) Instability Factors: - Higher Temperature - Neutral/Alkaline pH A Apigenin AG->A Hydrolysis (Loss of Glucose)

Caption: Degradation pathway of this compound.

References

Technical Support Center: Overcoming Co-elution of Flavonoids with Apigenin 7-O-malonylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of flavonoids, specifically when working with "Apigenin 7-O-malonylglucoside."

Troubleshooting Guides

Issue: Poor resolution and co-elution of this compound with other flavonoids.

When analyzing complex mixtures of flavonoids, co-elution is a common challenge due to their structural similarities.[1] Achieving a resolution value (Rs) greater than 1.5 is the goal for baseline separation.[1] Below is a step-by-step guide to troubleshoot and resolve co-eluting peaks.

Troubleshooting Workflow

G cluster_0 Start: Co-elution Observed cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Stationary Phase Evaluation cluster_3 Step 3: Method Parameter Adjustments cluster_4 End: Resolution Achieved start Co-elution of Apigenin 7-O-malonylglucoside A Optimize Gradient Program (Slower ramp, isocratic steps) start->A Initial Adjustment B Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) A->B If co-elution persists end Baseline Separation (Rs > 1.5) A->end Resolution sufficient C Change Organic Modifier (Acetonitrile vs. Methanol) B->C If peak shape is poor B->end Resolution sufficient D Switch Column Chemistry (e.g., Phenyl-hexyl, Cyano) C->D If selectivity change is needed C->end Resolution sufficient E Use High-Efficiency Column (Smaller particles, core-shell) D->E For sharper peaks D->end Resolution sufficient F Adjust Temperature E->F Fine-tuning E->end Resolution sufficient G Lower Flow Rate F->G To improve efficiency F->end Resolution sufficient G->end Successful Separation G A Define Separation Goal (Resolve this compound) B Select Initial Conditions (C18, ACN/H2O with acid) A->B C Perform Initial Run B->C D Resolution > 1.5? C->D E Method Validation D->E Yes F Troubleshoot Co-elution (See Workflow) D->F No F->C Re-run with modified method

References

"Apigenin 7-O-malonylglucoside" peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reverse-Phase HPLC Troubleshooting

Topic: Peak Tailing of Apigenin 7-O-malonylglucoside

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues with this compound during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting significant tailing in RP-HPLC?

Peak tailing for this compound is a common issue primarily caused by a combination of its chemical properties and its interaction with the HPLC system. The most frequent causes are:

  • Inappropriate Mobile Phase pH: The molecule possesses multiple acidic functional groups with different pKa values. If the mobile phase pH is too close to a pKa, the analyte will exist in both ionized and non-ionized forms, which have different retention times, leading to a tailed peak.[1]

  • Secondary Silanol (B1196071) Interactions: The polar carboxyl and hydroxyl groups of the analyte can interact strongly with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][4] This creates an undesirable secondary retention mechanism that causes tailing.[2][4]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.

  • Column Degradation or Voids: Physical damage to the column's packed bed, such as the formation of a void at the inlet, can cause peak distortion for all analytes.[2]

Q2: How does mobile phase pH specifically affect this compound and what is the solution?

The chemical structure of this compound contains several functional groups that can ionize depending on pH. Understanding their pKa values is critical for method development.

Key Acidic Functional Groups and pKa Values

Functional GroupApproximate pKa ValueCitation(s)
Malonyl Group (1st Carboxyl)2.83[5][6][7]
Malonyl Group (2nd Carboxyl)5.69[5][6][7]
Apigenin (Strongest Phenolic OH)6.57[8]

The most significant factor is the first carboxyl group from the malonyl moiety, with a pKa of approximately 2.83.[5][6][7] To prevent peak tailing from mixed ionic states, the mobile phase pH must be controlled to ensure the analyte is in a single, non-ionized form. The general rule is to set the pH at least 1.5 to 2 units below the pKa of the acidic group you wish to suppress.

Solution: Operate at a low pH to fully protonate the carboxyl groups. Adding a small amount of an acidifier like formic acid or acetic acid to the mobile phase is a standard and effective practice for analyzing flavonoids and phenolic acids.[9][10] A mobile phase containing 0.1% formic acid typically brings the pH to around 2.7-2.8, which is effective at suppressing the ionization of the most acidic carboxyl group and dramatically improves peak shape.[11]

Q3: What are secondary silanol interactions and how can they be minimized?

Even on a C18 column, where retention is primarily hydrophobic, the underlying silica (B1680970) support is not perfectly covered. Unreacted, accessible silanol groups (Si-OH) remain on the surface.[12][13] These groups are polar and can be acidic, providing sites for strong secondary interactions (like hydrogen bonding or ion-exchange) with polar analytes such as this compound.[2][3] This causes a portion of the analyte molecules to be retained longer than the main band, resulting in peak tailing.[4]

Solutions to Minimize Silanol Interactions:

  • Use a Modern, End-capped Column: Select a high-purity silica column that has been "end-capped." End-capping is a process that uses a small, reactive silane (B1218182) (like trimethylchlorosilane) to chemically block many of the residual silanol groups, making the surface less active and more hydrophobic.[3][12][14] Polar-endcapped columns are also available and are designed to provide excellent peak shape for polar compounds.[15][16][17]

  • Lower the Mobile Phase pH: Acidifying the mobile phase (e.g., with formic acid) not only suppresses analyte ionization but also suppresses the ionization of the silanol groups themselves, reducing their ability to engage in strong ionic interactions with the analyte.[3]

  • Use Mobile Phase Additives: In some cases for basic compounds, a competing base (e.g., triethylamine) is added to the mobile phase to preferentially interact with the silanol groups and shield them from the analyte.[4] While less common for acidic analytes, ensuring proper buffering can help maintain a consistent interaction environment.

Q4: My peak is still tailing after adjusting the pH and using a new column. What else could be the problem?

If chemical interactions have been addressed, the issue may be related to physical or system-level problems.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger (i.e., more organic content) than the mobile phase, it can cause peak distortion, including tailing or fronting.[18] Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Overload: The column has a finite sample capacity. Injecting too much analyte mass can lead to tailing. To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, the original sample was overloaded.

  • Extra-Column Volume: Excessive dead volume in the system (e.g., overly long or wide-diameter connection tubing between the injector, column, and detector) can cause band broadening and peak tailing.[1] Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005").[1]

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can partially block the inlet frit of the column, distorting the flow path and causing peak tailing.[2] Always filter samples and mobile phases. If a blockage is suspected, reversing and flushing the column (if the manufacturer allows) may help.[2]

Troubleshooting Protocols and Guides

Protocol 1: Optimizing Mobile Phase pH

This protocol provides a systematic approach to improving peak shape by adjusting the mobile phase pH.

Objective: To suppress the ionization of this compound and achieve a symmetrical peak.

Materials:

Procedure:

  • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water for a final concentration of 0.1% (v/v). Filter and degas. This will yield a pH of approximately 2.7.

  • Prepare Mobile Phase B: Use 100% ACN or MeOH. Filter and degas.

  • Set Initial Conditions: Equilibrate your C18 column with a starting mobile phase composition (e.g., 95% A, 5% B) at a typical flow rate (e.g., 1.0 mL/min).

  • Inject Standard: Inject your analyte and run your established gradient method.

  • Evaluate Peak Shape: Compare the peak tailing factor from this run to your previous results obtained without pH control. A significant improvement (tailing factor closer to 1.0) should be observed.

  • Further Optimization (if needed): While 0.1% FA is often sufficient, you can test slightly different concentrations (e.g., 0.05% or 0.2%) to fine-tune the separation, though 0.1% is a robust starting point for flavonoid analysis.[11]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed for This compound q1 Is mobile phase pH controlled? (e.g., buffered or acidified) start->q1 s1 Adjust Mobile Phase pH. Add 0.1% Formic Acid. q1->s1 NO q2 Are you using a modern, high-quality end-capped column? q1->q2 YES a1_yes YES a1_no NO s1->q2 s2 Switch to a new, high-purity, end-capped C18 column. q2->s2 NO q3 Is sample concentration too high? (Potential Overload) q2->q3 YES a2_yes YES a2_no NO s2->q3 s3 Dilute sample 10x or 100x and re-inject. q3->s3 YES q4 Check for system issues: - Extra-column volume - Column void / blockage - Sample solvent mismatch q3->q4 NO a3_yes YES a3_no NO end_node Symmetrical Peak Achieved s3->end_node q4->end_node

Caption: A step-by-step workflow for troubleshooting peak tailing.

Visualizing Analyte-Stationary Phase Interactions

This diagram illustrates the desired and undesired interactions occurring within the HPLC column.

G Figure 2: Analyte Interactions with C18 Stationary Phase cluster_0 Silica Surface silica Si c18_1 C18 Chain silica->c18_1 c18_2 C18 Chain silica->c18_2 silanol Si-OH (Residual Silanol) silica->silanol analyte This compound (contains -COOH and -OH groups) analyte->c18_1  Desired Hydrophobic Interaction (Good Chromatography) analyte->silanol  Undesired Secondary Interaction (Causes Peak Tailing)

References

Enhancing the yield of "Apigenin 7-O-malonylglucoside" from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Apigenin (B1666066) 7-O-malonylglucoside from plant material.

Troubleshooting Guides

This section addresses common issues encountered during the extraction, purification, and analysis of Apigenin 7-O-malonylglucoside, offering potential causes and solutions.

Issue 1: Low Yield of this compound in Plant Extract

Potential CauseSuggested Solution
Suboptimal Plant Material Select plant parts known for high concentrations of the target compound (e.g., flowers of certain Asteraceae species)[1][2]. Harvest at the optimal developmental stage.
Inefficient Extraction Optimize extraction parameters. Ultrasound-assisted extraction is an effective method[1][2][3]. Refer to the optimized protocol in the "Experimental Protocols" section. Consider using solvents that favor the extraction of glycosylated flavonoids.
Degradation during Extraction This compound is unstable and can degrade due to temperature, pH, and enzymatic activity[4][5]. Maintain low temperatures during extraction and storage. Use fresh plant material or material that has been quickly dried at low temperatures to minimize enzymatic degradation[4]. Consider using acidic conditions cautiously, as high acidity can lead to hydrolysis[1][2].
Inadequate Stimulation of Biosynthesis The plant's metabolic pathways for flavonoid production may not be fully activated. Consider using elicitors to stimulate the phenylpropanoid pathway.

Issue 2: Degradation of this compound During and After Purification

Potential CauseSuggested Solution
Harsh Purification Conditions High temperatures and extreme pH levels during purification can lead to the loss of the malonyl group[4][5]. Use mild purification techniques. Preparative HPLC at controlled temperatures is a suitable method[1][2].
Inappropriate Solvent for Storage The choice of solvent can affect the stability of the purified compound[4][5]. Store the purified compound in a suitable solvent at low temperatures (e.g., -20°C or -80°C)[4]. Methanolic extracts have shown some stability at low temperatures[4].
Hydrolysis Acidic conditions can cause the hydrolysis of the glycosidic bond[1][2]. Avoid strong acids during processing and purification. If acidic conditions are necessary for chromatography, use them for the shortest possible time.

Issue 3: Difficulty in Quantification and Analysis

Potential CauseSuggested Solution
Co-elution with Similar Compounds The plant extract may contain various isomers and other related flavonoids that interfere with the quantification.
Lack of a Pure Standard Accurate quantification requires a pure reference standard of this compound.
Inadequate Analytical Method The chosen analytical method may lack the required sensitivity or resolution.

Frequently Asked Questions (FAQs)

Q1: How can I increase the natural production of this compound in my plant cultures?

A1: The production of secondary metabolites like flavonoids can be enhanced by applying elicitors, which are compounds that trigger defense responses in plants. Both biotic (e.g., yeast extract, fungal elicitors) and abiotic (e.g., UV radiation, salicylic (B10762653) acid, methyl jasmonate) elicitors can be used to stimulate the phenylpropanoid pathway, leading to increased flavonoid biosynthesis[6][7][8][9]. For instance, UV-B radiation has been shown to rapidly trigger flavonoid biosynthesis[10].

Q2: What is the most effective method for extracting this compound?

A2: Ultrasound-assisted extraction has been shown to be an efficient method for extracting apigenin glycosides from plant material like Chrysanthemum morifolium[1][2][3]. An optimized protocol involves a specific solid-to-liquid ratio, extraction time, temperature, and ultrasound power to maximize the yield[1][2][3]. For a detailed protocol, please refer to the "Experimental Protocols" section.

Q3: My purified this compound seems to be degrading. What are the optimal storage conditions?

A3: this compound is known to be unstable, particularly in solution[4][5]. The malonyl group is susceptible to cleavage under various conditions. For optimal stability, it is recommended to store the purified compound as a dry powder at -20°C or below. If in solution, use a suitable solvent and store at very low temperatures. The stability is dependent on temperature, pH, and the solvent used[4][5]. Studies on similar acylated apigenin glucosides from chamomile have shown significant degradation at room temperature and even at 5°C over a period of 30 days, with much better stability at -18°C[4].

Q4: Can metabolic engineering be used to enhance the yield?

A4: Yes, metabolic engineering presents a promising approach for significantly increasing the production of specific flavonoids. This can involve the overexpression of key biosynthetic genes or transcription factors that regulate the flavonoid pathway[11][12][13]. For example, introducing and overexpressing transcription factors like those from maize (Lc) or Arabidopsis (PAP1) has been shown to enhance flavone (B191248) content in hairy root cultures[11].

Quantitative Data Summary

Table 1: Optimized Ultrasound-Assisted Extraction Parameters for Apigenin-7-O-glucoside from Chrysanthemum morifolium

ParameterOptimal ValueReference
Solid/Liquid Ratio1:20 (g/mL)[1][2][3]
Extraction Time35 minutes[1][2][3]
Temperature50 °C[1][2][3]
Ultrasound Power350 W[1][2][3]
Resulting Yield up to 16.04 mg/g [1][2][3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound

This protocol is based on an optimized method for extracting apigenin-7-O-glucoside from Chrysanthemum morifolium flowers[1][2][3].

Materials:

  • Dried and powdered plant material (e.g., Chrysanthemum flowers)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm filter)

Procedure:

  • Weigh 1 gram of the powdered plant material.

  • Add 20 mL of deionized water to the plant material in a suitable vessel.

  • Place the vessel in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasound at a power of 350 W for 35 minutes, maintaining the temperature at 50°C.

  • After extraction, centrifuge the mixture to pellet the solid plant material.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.

  • The resulting extract is ready for analysis or further purification.

Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • Crude plant extract

  • HPLC-grade solvents (e.g., acetonitrile, water with formic acid)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

Procedure:

  • Concentrate the crude extract if necessary.

  • Dissolve the extract in a suitable solvent compatible with the HPLC mobile phase.

  • Filter the sample through a 0.22 µm filter before injection.

  • Set up the preparative HPLC system with a C18 column and a mobile phase gradient optimized for the separation of apigenin glycosides. A common mobile phase consists of water with a small percentage of formic acid (e.g., 0.1%) and acetonitrile.

  • Inject the sample onto the column.

  • Monitor the elution profile using a UV detector at a wavelength where apigenin glycosides absorb (e.g., around 335 nm).

  • Collect the fractions corresponding to the peak of this compound.

  • Combine the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Visualizations

Elicitor_Signaling_Pathway Elicitor Elicitor (Biotic/Abiotic) Receptor Receptor Elicitor->Receptor Binds to Signaling Signal Transduction (ROS, Ca2+, Kinases) Receptor->Signaling Activates TFs Transcription Factors (e.g., MYB, bHLH, WD40) Signaling->TFs Activates Genes Biosynthetic Genes (e.g., CHS, CHI, FNS) TFs->Genes Upregulates Expression Pathway Phenylpropanoid Pathway Genes->Pathway Encodes Enzymes Apigenin This compound Pathway->Apigenin Produces

Caption: Elicitor-mediated signaling pathway for enhanced flavonoid biosynthesis.

Experimental_Workflow PlantMaterial Plant Material (e.g., Chrysanthemum flowers) Extraction Ultrasound-Assisted Extraction PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Preparative HPLC CrudeExtract->Purification PurifiedCompound Purified Apigenin 7-O-malonylglucoside Purification->PurifiedCompound Analysis Quantification (HPLC/LC-MS) PurifiedCompound->Analysis

Caption: General workflow for the extraction and purification of this compound.

References

Technical Support Center: Analysis of Apigenin 7-O-malonylglucoside by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Apigenin 7-O-malonylglucoside" and encountering challenges in its mass spectrometric analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of Apigenin (B1666066) 7-O-malonylglucoside?

A1: The molecular formula of this compound is C₂₄H₂₂O₁₃, with an exact mass of 518.1060 g/mol .[1][2] The protonated molecule [M+H]⁺ will have an m/z of approximately 519.1138, and the deprotonated molecule [M-H]⁻ will have an m/z of approximately 517.0982.

Q2: What are the most common adducts observed for this molecule in ESI-MS?

A2: In positive ion mode, you can expect to see the protonated molecule [M+H]⁺ and potentially a sodium adduct [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is the most common species.

Q3: What are the key fragmentation pathways for this compound in positive and negative ion modes?

A3: In positive ion mode, the primary fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the malonylglucoside moiety to produce the protonated apigenin aglycone (Y₀⁺). In negative ion mode, a characteristic fragmentation pattern involves the initial decarboxylation of the malonyl group (loss of CO₂), followed by the loss of the remaining acetyl group and subsequent cleavage of the sugar moiety.

Q4: I am observing significant in-source fragmentation. What could be the cause and how can I minimize it?

A4: In-source fragmentation of malonylated flavonoids is a common issue and can be caused by high source temperatures, high cone/capillary voltages, or a suboptimal mobile phase composition. To minimize this, try reducing the source temperature and cone/capillary voltage. Additionally, ensure your mobile phase is appropriately buffered to maintain the stability of the molecule.

Q5: Why do I see different fragmentation patterns for malonylated flavonoids in positive versus negative ion mode?

A5: The fragmentation of protonated and deprotonated molecules of malonylated flavonoids follows different mechanisms. For [M+H]⁺ ions, fragmentation typically results in the loss of the acyl group or the entire acylated sugar moiety. In contrast, the fragmentation of [M-H]⁻ ions often begins with decarboxylation of the malonyl group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor signal intensity or no peak detected - Inappropriate ionization mode (positive vs. negative).- Suboptimal mobile phase composition.- Low concentration of the analyte.- Instrument parameters not optimized.- Analyze the sample in both positive and negative ion modes to determine the optimal polarity.- Ensure the mobile phase contains a suitable modifier (e.g., 0.1% formic acid for positive mode, or a weak base like ammonium (B1175870) acetate (B1210297) for negative mode).- Concentrate the sample if possible.- Systematically optimize source parameters such as capillary voltage, source temperature, and gas flows.
Broad or tailing peaks in the chromatogram - Incompatible mobile phase with the stationary phase.- Column overload.- Presence of silanol (B1196071) interactions with the analyte.- Ensure the mobile phase is appropriate for the column chemistry (e.g., C18).- Dilute the sample to avoid overloading the column.- Use a mobile phase with a low pH (e.g., containing formic acid) to suppress silanol activity.
Unexpected m/z values in the mass spectrum - Presence of adducts other than [M+H]⁺ or [M-H]⁻ (e.g., sodium [M+Na]⁺, potassium [M+K]⁺, or solvent adducts).- In-source fragmentation leading to fragment ions being observed as parent ions.- Isotopic peaks being mistaken for the monoisotopic peak.- Check for the presence of common adducts by calculating their expected m/z values.- Reduce in-source fragmentation by optimizing source conditions (see Q4 in FAQs).- Use a mass spectrometer with sufficient resolution to distinguish isotopic peaks.
Inconsistent fragmentation pattern - Fluctuating collision energy.- In-source fragmentation competing with CID fragmentation.- Matrix effects from the sample.- Ensure the collision energy is stable and optimized for the target molecule.- Minimize in-source fragmentation.- Improve sample cleanup to reduce matrix interference.

Predicted Fragmentation Data

The following tables summarize the predicted major fragment ions for this compound in both positive and negative ion modes based on established flavonoid fragmentation rules.

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ of this compound (m/z 519.11)

Predicted Fragment Ion (m/z) Neutral Loss (Da) Proposed Structure/Fragment
475.1244.00[M+H - CO₂]⁺
433.1186.00[M+H - Malonyl]⁺
271.06248.05[Apigenin + H]⁺ (Y₀⁺)

Table 2: Predicted MS/MS Fragmentation of [M-H]⁻ of this compound (m/z 517.10)

Predicted Fragment Ion (m/z) Neutral Loss (Da) Proposed Structure/Fragment
473.1144.00[M-H - CO₂]⁻
431.1086.01[M-H - Malonyl]⁻ (Apigenin 7-O-glucoside)
269.05248.05[Apigenin - H]⁻ (Y₀⁻)

Experimental Protocols

Sample Preparation
  • Extraction: Extract the plant material or sample containing this compound with a suitable solvent such as 80% methanol (B129727) in water.

  • Sonication: Sonicate the sample for 30 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet any solid material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate at the starting conditions.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Both positive and negative modes should be tested for optimal sensitivity and fragmentation information.

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 30-40 psi.

    • MS/MS Analysis: Perform collision-induced dissociation (CID) on the precursor ion of interest (m/z 519.11 for positive mode, m/z 517.10 for negative mode). Optimize collision energy to obtain a rich fragmentation spectrum.

Visualizations

Fragmentation Pathway of this compound (Negative Ion Mode)

M [Apigenin-7-O-(6-malonyl)-glucoside - H]⁻ m/z 517.10 M_CO2 [M-H-CO₂]⁻ m/z 473.11 M->M_CO2 - CO₂ (44 Da) A7G [Apigenin-7-O-glucoside - H]⁻ m/z 431.10 M_CO2->A7G - C₂H₂O (42 Da) A [Apigenin - H]⁻ m/z 269.05 A7G->A - Glucose (162 Da)

Caption: Predicted fragmentation of this compound in negative ESI mode.

General Troubleshooting Workflow for Mass Spectrometry Analysis

start Problem Encountered (e.g., No Signal, Poor Peak Shape) check_sample Verify Sample Integrity (Concentration, Degradation) start->check_sample check_lc Evaluate LC Method (Mobile Phase, Gradient, Column) start->check_lc check_ms Review MS Parameters (Ionization Mode, Voltages, Gas Flows) start->check_ms optimize_source Optimize Source Conditions (Temperature, Voltages) check_sample->optimize_source check_lc->optimize_source check_ms->optimize_source optimize_collision Adjust Collision Energy optimize_source->optimize_collision data_analysis Re-analyze Data (Check for Adducts, Contaminants) optimize_collision->data_analysis solution Problem Resolved data_analysis->solution

Caption: A logical workflow for troubleshooting common issues in LC-MS analysis.

References

Technical Support Center: Quantification of Apigenin 7-O-malonylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Apigenin (B1666066) 7-O-malonylglucoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying Apigenin 7-O-malonylglucoside?

A1: The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC-UV is a robust and widely available technique, while LC-MS/MS offers higher sensitivity and selectivity, making it suitable for complex matrices and low concentration samples.[1][3]

Q2: What is the typical stability of this compound in solution?

A2: this compound is known to be unstable.[4][5] Its stability is significantly influenced by temperature, pH, and the solvent used for storage and extraction.[4][5] Degradation often results in the formation of Apigenin 7-O-glucoside.[4][5] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]

Q3: What are the key considerations for sample preparation when analyzing this compound?

A3: Key considerations for sample preparation include the extraction method and the prevention of degradation. Ultrasound-assisted extraction is a commonly used technique.[7] Due to the compound's instability, it is crucial to control temperature and pH during extraction and subsequent handling.[4][5] For instance, extraction from fresh plant materials at low temperatures can help preserve the acylated form.[5]

Q4: How can I confirm the identity of this compound in my samples?

A4: The identity of this compound can be confirmed using a combination of techniques. LC-MS/MS is a powerful tool for identification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation pattern.[3][8] Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.[4][9]

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step
Degradation during extraction Acylated glucosides like this compound are unstable and can degrade depending on extraction conditions such as temperature, pH, and solvent.[4][5] It is recommended to use fresh plant material and extract at low temperatures (e.g., -20°C) to minimize degradation.[5]
Inappropriate extraction solvent The choice of solvent can impact extraction efficiency. Methanol (B129727) is a commonly used solvent.[5]
Degradation during storage Improper storage of extracts or stock solutions can lead to degradation. Store solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), always protected from light.[6]
Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)
Possible Cause Troubleshooting Step
Suboptimal mobile phase pH The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with adjusting the pH of the aqueous component of the mobile phase. Acidic conditions, such as the addition of 0.1% formic acid, are often used to improve peak shape for flavonoids.[3]
Column degradation The performance of the analytical column can deteriorate over time. Flush the column with a strong solvent or replace it if performance does not improve.
Secondary interactions with the stationary phase Silanol groups on the silica-based stationary phase can cause peak tailing. Use a column with end-capping or add a competing base to the mobile phase.
Issue 3: Co-elution with Other Compounds
Possible Cause Troubleshooting Step
Insufficient chromatographic resolution The mobile phase gradient may not be optimal for separating this compound from other matrix components. Adjust the gradient profile, such as the initial and final solvent composition and the gradient time, to improve separation.
Inappropriate stationary phase The chosen column may not provide the necessary selectivity. Consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).
Presence of isomers Isomeric compounds can be difficult to separate. A high-resolution analytical method, potentially involving a longer column or a shallower gradient, may be required.

Experimental Protocols

HPLC-UV Method for Quantification

This protocol is a general guideline based on established methods for the analysis of apigenin and its glucosides.[10][11]

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and an acidic aqueous solution (Solvent A), such as phosphate (B84403) buffer at pH 2.8 or water with 0.1% formic acid.[3][10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 335 nm, which is a characteristic absorption maximum for apigenin derivatives.[12]

  • Injection Volume: 10-20 µL.

  • Quantification: Create a calibration curve using a certified reference standard of this compound.

LC-MS/MS Method for Quantification

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method.[1][3]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-efficiency C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile or methanol (Solvent B) and water with 0.1% formic acid (Solvent A).[1][3]

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

  • Quantification: Prepare a calibration curve using a certified reference standard and an appropriate internal standard.

Quantitative Data Summary

Table 1: HPLC-UV Method Validation Parameters for Apigenin-7-O-glucoside

ParameterReported ValueReference
Linearity Range50.0 - 1000 µg/mL[10]
Correlation Coefficient (r²)0.995[10]
Limit of Detection (LOD)35.0 µg/mL[10]
Limit of Quantification (LOQ)150.0 µg/mL[10]
Intra-day Precision (CV%)< 1.3% (retention time), < 15% (peak area)[10]

Table 2: LC-MS/MS Method Validation Parameters for Apigenin

Note: Data for this compound is limited; however, data for the related compound apigenin can provide a useful reference.

ParameterReported ValueReference
Linearity Range0.50 - 500 ng/mL[1]
Precision (RSD%)< 13.1%[1]
Accuracy (%)-10.6% to 8.6%[1]
Recovery (%)86.5% - 90.1%[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plant Material extraction Ultrasound-Assisted Extraction (-20°C) start->extraction filtration Filtration extraction->filtration hplc HPLC-UV or LC-MS/MS Analysis filtration->hplc data Data Acquisition and Processing hplc->data quant Quantification data->quant

Caption: Experimental workflow for the quantification of this compound.

degradation_pathway parent This compound child Apigenin 7-O-glucoside parent->child Degradation (Loss of malonyl group) Influenced by pH, temp, solvent aglycone Apigenin child->aglycone Hydrolysis (Loss of glucose)

Caption: Degradation pathway of this compound.

References

Optimization of temperature and pH for "Apigenin 7-O-malonylglucoside" stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal temperature and pH conditions for maintaining the stability of Apigenin (B1666066) 7-O-malonylglucoside. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Apigenin 7-O-malonylglucoside?

A1: this compound, like other acylated flavonoids, is known to be unstable.[1][2] Its degradation is significantly influenced by temperature, pH, and the solvent used for storage and experimentation.[1][2] The malonate group is particularly susceptible to hydrolysis, leading to the formation of apigenin 7-O-glucoside.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound as a solid powder at -20°C for up to three years.[3] If it is in a solvent, storage at -80°C for up to one year is advised.[3] For stock solutions, storage at -80°C for six months or -20°C for one month, protected from light, is also suggested.[4]

Q3: How do temperature and pH affect the stability of this compound in solution?

A3: Temperature and pH have a significant impact on the stability of this compound. Studies on methanolic extracts of chamomile have shown that the compound degrades over time at room temperature (25°C).[1] The stability is improved at lower temperatures (5°C and -18°C).[1] Regarding pH, the compound is more stable at acidic pH (pH 2) compared to neutral pH (pH 7) when stored at 25°C.[1]

Q4: What are the primary degradation products of this compound?

A4: The primary degradation products of this compound are typically acetylated compounds or apigenin 7-O-glucoside, resulting from the loss of the malonyl group.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommendation
Unexpectedly low quantification of this compound in samples. Degradation due to improper storage or handling.Ensure samples are stored at or below -20°C and protected from light.[3][4] Prepare solutions fresh and use them promptly.
High temperature during sample preparation or analysis.Minimize exposure of the compound to elevated temperatures. Use cooled sample vials in autosamplers if possible.
Inappropriate pH of the solution.Maintain a slightly acidic pH if compatible with your experimental design, as neutral to alkaline conditions can accelerate degradation.[1]
Appearance of unknown peaks in HPLC chromatogram. Degradation of the parent compound.Compare the retention time of the new peaks with standards of potential degradation products like apigenin 7-O-glucoside.
Contamination of the sample or solvent.Use high-purity solvents and handle samples carefully to avoid contamination.
Inconsistent results between experimental replicates. Freeze-thaw cycles of stock solutions.Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
Variations in incubation time or temperature.Strictly control the temperature and duration of all experimental steps.

Quantitative Data Summary

The following table summarizes the stability of Apigenin 7-O-(6''-malonyl)glucoside in a methanolic extract of Chamomilla recutita over a 30-day period under different temperature and pH conditions. The data is adapted from a study by Švehlíková et al. (2004).

Table 1: Effect of Temperature on the Stability of Apigenin 7-O-(6''-malonyl)glucoside at 30 Days

TemperatureApproximate Remaining Content (%)
25 °C~50%
5 °C~80%
-18 °C>95%

Table 2: Effect of pH on the Stability of Apigenin 7-O-(6''-malonyl)glucoside at 25°C over 30 Days

ConditionApproximate Remaining Content (%)
Methanol (B129727)~50%
pH 7~60%
pH 2>90%

Experimental Protocols

Protocol for Assessing the Thermal and pH Stability of this compound

This protocol outlines a general method for determining the stability of this compound under various temperature and pH conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid or phosphoric acid for mobile phase acidification

  • Buffers of various pH values (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH)

  • HPLC system with a UV detector

  • C18 RP-HPLC column

  • Temperature-controlled incubator or water bath

  • pH meter

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent like DMSO or methanol at a concentration of 1 mg/mL.[4]

  • From the stock solution, prepare working solutions in the desired buffer systems (e.g., pH 3, 5, 7) at a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).

3. Stability Study:

  • Temperature Stability:

    • Aliquot the working solutions into several vials.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a vial from each temperature, cool it to room temperature, and analyze by HPLC.

  • pH Stability:

    • Use the working solutions prepared in different pH buffers.

    • Incubate all samples at a constant temperature (e.g., 25°C).

    • At specified time points, take aliquots for HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase would be a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Column: A C18 column is commonly used for flavonoid analysis.[5]

  • Detection: Monitor the elution at the maximum absorbance wavelength for this compound (around 335 nm).

  • Quantification: Create a calibration curve using the standard compound to quantify the remaining amount of this compound at each time point. The degradation can be expressed as the percentage of the initial concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution working Prepare Working Solutions (Different pH Buffers) stock->working temp Incubate at Different Temperatures working->temp ph Incubate at Constant Temperature working->ph sampling Sample at Time Points temp->sampling ph->sampling hplc RP-HPLC Analysis sampling->hplc data Data Analysis (Quantification) hplc->data stability Determine Stability Profile data->stability

Caption: Experimental workflow for stability testing.

degradation_pathway AMG This compound AG Apigenin 7-O-glucoside AMG->AG Hydrolysis (Heat, Neutral/Alkaline pH) MalonicAcid Malonic Acid AMG->MalonicAcid Hydrolysis

Caption: Potential degradation pathway of this compound.

References

Preventing enzymatic degradation of "Apigenin 7-O-malonylglucoside" during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of "Apigenin 7-O-malonylglucoside" during extraction.

Frequently Asked Questions (FAQs)

Q1: What is Apigenin (B1666066) 7-O-malonylglucoside and why is it prone to degradation during extraction?

This compound is a naturally occurring acylated flavonoid glycoside found in various plants, such as chamomile. The malonate group attached to the glucose moiety is susceptible to cleavage by endogenous plant enzymes, particularly esterases, which are released during the tissue homogenization step of extraction. This degradation leads to the formation of Apigenin 7-O-glucoside and other derivatives, compromising the accurate quantification and isolation of the target compound.[1][2] This instability is also influenced by extraction and storage conditions such as temperature, pH, and the solvent used.[1][2]

Q2: What are the primary factors that contribute to the degradation of this compound?

The primary factors are:

  • Enzymatic Activity: Endogenous esterases are the main culprits behind the cleavage of the malonyl group.

  • Temperature: Higher temperatures can accelerate both enzymatic degradation and non-enzymatic hydrolysis.

  • pH: Neutral to alkaline conditions are often optimal for esterase activity, promoting degradation. Acidic conditions, however, can also lead to hydrolysis, though often to a lesser extent than enzymatic degradation under unfavorable pH conditions.

  • Solvent Choice: The type of solvent used can influence enzyme activity and the stability of the compound.

Q3: What are the most effective general strategies to prevent this degradation?

The most effective strategies focus on inactivating endogenous enzymes and optimizing extraction conditions to enhance stability. These include:

  • Rapid Enzyme Inactivation: This can be achieved through immediate freezing of plant material in liquid nitrogen, followed by extraction at low temperatures, or by heat inactivation.

  • pH Control: Using acidified extraction solvents helps to inhibit the activity of many degradative enzymes.

  • Low-Temperature Extraction: Performing the entire extraction process at low temperatures (e.g., -20°C or on ice) significantly reduces enzyme kinetics.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield of this compound and high levels of Apigenin 7-O-glucoside. Enzymatic degradation by esterases during extraction.1. Immediate Freezing: Freeze fresh plant material in liquid nitrogen immediately after harvesting and store at -80°C until extraction. 2. Low-Temperature Extraction: Perform the entire extraction procedure at -20°C or on ice. 3. Acidified Solvent: Use an extraction solvent acidified with formic acid or acetic acid (e.g., 70% methanol (B129727) with 0.1% formic acid).
Inconsistent results between batches. Variation in time between sample harvesting and processing, leading to different levels of enzymatic degradation.Standardize the pre-extraction workflow. Ensure all samples are processed (i.e., frozen or extracted) within the same timeframe after collection.
Degradation of the target compound in the final extract during storage. Continued enzymatic activity in the extract or chemical instability.1. Heat Inactivation: Briefly heat the extract (e.g., 70°C for 5-10 minutes) to denature enzymes before storage. Caution: Test for thermal stability of the compound first. 2. Acidify the Storage Solvent: Store the extract in an acidified solvent at low temperatures (-20°C or -80°C). 3. Dry Down and Store: Evaporate the solvent and store the dried extract at low temperature.
Complete absence of this compound in extracts from fresh plant material. Aggressive extraction conditions (e.g., high temperature, neutral pH) causing rapid and complete degradation.Re-evaluate the extraction protocol. A comparison of chromatograms from chamomile petals extracted with 70% v/v MeOH at 70°C versus fresh petals extracted at -20°C shows a significant preservation of acylated glucosides at lower temperatures.[1]

Data Presentation

Table 1: Influence of Extraction Conditions on the Stability of Acylated Apigenin Glucosides

Extraction ConditionObservationImplication for PreservationReference
Temperature
70°C in 70% v/v MethanolSignificant degradation of malonylated glucosides.High temperatures should be avoided to prevent degradation.[1]
-20°C in 70% v/v MethanolPreservation of acylated apigenin glucosides.Low-temperature extraction is highly effective.[1]
25°C, 5°C, -18°C (Storage)Degradation of Apigenin 7-O-(4''-acetyl, 6''-malonyl)-glucoside is significantly reduced at lower temperatures over 30 days.For storage, lower temperatures are critical for stability.[1]
pH
pH 2 (Storage at 25°C)Apigenin 7-O-(6''-malonyl)glucoside is more stable compared to pH 7.Acidic conditions improve the stability of the malonylglucoside.[1]
pH 7 (Storage at 25°C)Significant degradation of Apigenin 7-O-(6''-malonyl)glucoside.Neutral pH should be avoided during extraction and storage.[1]

Experimental Protocols

Protocol 1: Low-Temperature Acidified Solvent Extraction for Optimal Preservation

This protocol is designed to minimize enzymatic activity by maintaining a low temperature and acidic environment throughout the extraction process.

  • Sample Preparation:

    • Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.

    • Store samples at -80°C until use.

    • Grind the frozen plant material to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Extraction:

    • Prepare the extraction solvent: 70% methanol in water, acidified with 0.1% (v/v) formic acid. Pre-chill the solvent to -20°C.

    • In a pre-chilled tube, add the frozen plant powder and the cold extraction solvent at a ratio of 1:10 (w/v).

    • Vortex briefly to mix.

    • Place the sample on a shaker or rotator in a cold room or freezer (-20°C) for 2 hours.

  • Clarification:

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Storage:

    • For short-term storage, keep the extract at -20°C.

    • For long-term storage, evaporate the solvent under a stream of nitrogen and store the dried extract at -80°C.

Protocol 2: Heat Inactivation for Rapid Enzyme Denaturation

This protocol is suitable for workflows where low-temperature extraction is not feasible. Note: The thermal stability of this compound should be confirmed for the specific plant matrix, as prolonged exposure to high temperatures can also cause non-enzymatic degradation.

  • Sample Preparation:

    • Grind fresh or frozen plant material to a fine powder.

  • Extraction with Heat Inactivation:

    • Prepare the extraction solvent (e.g., 70% methanol).

    • Heat the solvent to 70-80°C.

    • Add the plant powder to the pre-heated solvent (1:10 w/v) and vortex immediately.

    • Maintain the temperature at 70°C for 5-10 minutes with occasional vortexing to ensure rapid and uniform heat distribution and enzyme inactivation.

    • Immediately cool the extract on an ice bath.

  • Extraction Completion:

    • After cooling, place the sample on a shaker at room temperature for 1-2 hours to complete the extraction.

  • Clarification and Storage:

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and store as described in Protocol 1.

Visualizations

Enzymatic_Degradation_Pathway This compound This compound Apigenin 7-O-glucoside Apigenin 7-O-glucoside This compound->Apigenin 7-O-glucoside Hydrolysis Malonic Acid Malonic Acid This compound->Malonic Acid Esterase Esterase Esterase->this compound Catalyzes

Caption: Enzymatic degradation of this compound.

Experimental_Workflow cluster_prevention Prevention Strategies Low Temperature (-20°C) Low Temperature (-20°C) Extraction Extraction Low Temperature (-20°C)->Extraction Inhibits Enzyme Activity Acidified Solvent (pH 2-3) Acidified Solvent (pH 2-3) Acidified Solvent (pH 2-3)->Extraction Inhibits Enzyme Activity Heat Inactivation (70°C) Heat Inactivation (70°C) Heat Inactivation (70°C)->Extraction Denatures Enzymes Plant Material Plant Material Homogenization Homogenization Plant Material->Homogenization Homogenization->Extraction Release of Esterases Clarification (Centrifugation) Clarification (Centrifugation) Extraction->Clarification (Centrifugation) Analysis / Storage Analysis / Storage Clarification (Centrifugation)->Analysis / Storage Intact this compound

Caption: Experimental workflow for preventing degradation.

References

Technical Support Center: Purity Assessment of "Apigenin 7-O-malonylglucoside" Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Apigenin 7-O-malonylglucoside" standards.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My analytical results show multiple peaks for my "this compound" standard, which is supposed to be pure. What could be the cause?

A1: The presence of multiple peaks can be attributed to several factors:

  • Degradation: Apigenin (B1666066) 7-O-malonylglucoside is an acylated glucoside and is known to be unstable.[1][2] It can degrade to form other compounds, most commonly Apigenin 7-O-glucoside through the loss of the malonyl group.[1][2] This degradation is influenced by storage and handling conditions such as temperature, pH, and the solvent used.[1][2]

  • Presence of Related Impurities: The standard may contain other related flavone (B191248) impurities. Common impurities in apigenin-related products can include apigenin glycosides like apiin (B1667559) (apigenin-7-O-apiosylglucoside) and apigetrin (B1665589) (apigenin-7-O-glucoside).[3] Other related flavones such as luteolin, chrysin, and quercetin (B1663063) could also be present.[3]

  • Residual Solvents and Moisture: The presence of residual solvents or moisture can also affect the purity assessment.[3]

Q2: I am observing a gradual decrease in the peak area of this compound in my QC samples over time. Why is this happening?

A2: This is likely due to the inherent instability of the compound. Studies have shown that acylated glucosides like this compound are unstable and can degrade over time, especially under suboptimal storage conditions.[1][2] Factors that can accelerate degradation include:

  • Temperature: Higher temperatures can increase the rate of degradation. For long-term storage, it is often recommended to store the standard at -80°C and for shorter periods at -20°C, protected from light.[4]

  • pH: The stability of the compound can be pH-dependent.[1][2]

  • Solvent: The choice of solvent for storing and analyzing the standard can impact its stability.[1][2]

To mitigate this, it is crucial to adhere to the recommended storage conditions provided by the supplier and to prepare fresh solutions for analysis whenever possible.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation product of this compound is Apigenin 7-O-glucoside, resulting from the hydrolysis of the malonyl ester linkage.[1][2] Other degradation products could include acetylated forms of apigenin glucosides if acetate (B1210297) is present.[1][2] Under stress conditions, further degradation can lead to oxidized phenolic fragments and polymeric material.[3]

Q4: What are the key analytical techniques for assessing the purity of this compound?

A4: The most common and effective analytical techniques for purity assessment of flavonoid glycosides include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or PDA detection is a standard method for quantifying the purity and identifying impurities. A reversed-phase C18 column is typically used.[3][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity, allowing for the identification and quantification of the parent compound and its impurities, even at low levels.[1][2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and confirming the identity of the compound and its impurities.[1][2][7][8]

Data Presentation

Table 1: Typical Impurities in Apigenin Standards

Impurity TypeCommon ExamplesTypical Specification Limits
Related FlavonesLuteolin, Chrysin, Quercetin0.5% to 1.0% each[3]
Apigenin GlycosidesApiin, Apigetrin (Apigenin-7-O-glucoside), Vitexin, Isovitexin< 0.5% in high purity material[3]
Residual SolventsPer ICH Q3C guidelines-
Moisture Content-< 0.5%[3]
Degradation ProductsOxidized phenolic fragments, polymeric materialControlled as part of related substances testing[3]

Table 2: Example HPLC Method Parameters for Apigenin Glycoside Analysis

ParameterCondition
ColumnC18, reversed-phase[3][5]
Mobile PhaseMethanol-0.2% phosphoric acid (1:1, v/v)[5] or a gradient of acetonitrile (B52724) and water with 0.1% formic acid[9]
DetectionUV at 330-350 nm[3][5]
Flow Rate0.1 to 2 mL/min[10]
ElutionIsocratic or Gradient[10]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation: Accurately weigh the "this compound" standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) to a known concentration.

  • Chromatographic System:

    • Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A common mobile phase is a mixture of methanol and 0.2% aqueous phosphoric acid (1:1, v/v).[5] Alternatively, a gradient elution with acetonitrile and water, both containing 0.1% formic acid, can be employed.[9]

    • Flow Rate: Set the flow rate to approximately 1.0 mL/min.

    • Detection: Monitor the eluent using a UV detector at a wavelength of approximately 340 nm.[3]

  • Injection: Inject a defined volume of the standard solution into the HPLC system.

  • Data Analysis:

    • Integrate the peak areas of all observed peaks in the chromatogram.

    • Calculate the purity of the standard by expressing the peak area of the main compound as a percentage of the total peak area.

    • Identify potential impurities by comparing their retention times with those of known reference standards, if available.

Protocol 2: Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the "this compound" standard in a solvent compatible with LC-MS analysis (e.g., methanol or acetonitrile).

  • LC System:

    • Column: Use a C18 reversed-phase column suitable for LC-MS.

    • Mobile Phase: Employ a gradient elution using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • MS System:

    • Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes for comprehensive analysis.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • Data Acquisition: Acquire full scan MS data to detect all ions and MS/MS data for fragmentation analysis to aid in structural elucidation.

  • Data Analysis:

    • Extract the ion chromatograms for the expected molecular ion of this compound and any other detected ions.

    • Determine the accurate mass of the parent and fragment ions to propose elemental compositions.

    • Compare the fragmentation patterns with known literature data or spectral libraries to identify impurities and degradation products.[1][2]

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting Standard This compound Standard Dissolution Dissolve in appropriate solvent Standard->Dissolution HPLC HPLC-UV/PDA Dissolution->HPLC LCMS LC-MS/MS Dissolution->LCMS NMR NMR Dissolution->NMR Purity Calculate Purity (%) HPLC->Purity Impurity Identify Impurities & Degradants LCMS->Impurity NMR->Impurity Report Generate Certificate of Analysis Purity->Report Impurity->Report

Caption: Workflow for the purity assessment of this compound standards.

Degradation_Pathway A7MG This compound A7G Apigenin 7-O-glucoside A7MG->A7G Hydrolysis (- Malonyl group) Other Other Degradation Products (e.g., acetylated forms, oxidized fragments) A7MG->Other Stress Conditions (Heat, pH, Solvent)

Caption: Potential degradation pathway of this compound.

References

"Apigenin 7-O-malonylglucoside" extraction efficiency with different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the extraction of Apigenin (B1666066) 7-O-malonylglucoside. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on solvent system efficiencies to assist in your experimental design and execution.

Comparison of Solvent Systems for Flavonoid Extraction

The selection of an appropriate solvent is critical for the efficient extraction of Apigenin 7-O-malonylglucoside. The polarity of the solvent plays a significant role in the solubility and, consequently, the extraction yield of flavonoids. While specific comparative yield data for this compound is limited in the literature, the following table summarizes the solubility of the parent compound, apigenin, in various solvents, which can serve as a guide for solvent selection. Generally, mixtures of alcohol and water are effective for extracting flavonoid glycosides.

Solvent SystemPolarity IndexSolubility of Apigenin (Mole Fraction at 318.2 K)Expected Efficiency for this compound
Water10.23.08 x 10⁻⁶Moderate to Good (especially with assistance like ultrasonication)
70% Ethanol in WaterNot specifiedNot specifiedHigh (often optimal for flavonoid glycosides)[1]
Ethanol4.34.86 x 10⁻⁴Good
Methanol (B129727)5.12.96 x 10⁻⁴Good
Acetone4.3Not specifiedModerate to Good (for less polar flavonoids)[1]
Ethyl Acetate (B1210297)4.44.46 x 10⁻⁴Moderate (for less polar flavonoids)[1]
Dimethyl Sulfoxide (DMSO)7.24.18 x 10⁻¹Very High (high solubility, but can be difficult to remove)

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of Apigenin Glycosides from Chrysanthemum morifolium

This protocol is optimized for the extraction of apigenin-7-O-glucoside, a closely related compound to this compound, and serves as an excellent starting point.[2]

Materials:

  • Dried and powdered plant material (Chrysanthemum morifolium flowers)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator (optional, for concentration)

  • HPLC system for quantification

Procedure:

  • Sample Preparation: Weigh 1 gram of dried, powdered Chrysanthemum morifolium flowers.

  • Solvent Addition: Add 20 mL of deionized water to the plant material in a suitable vessel (solid-to-liquid ratio of 1:20 g/mL).[2]

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 35 minutes at a temperature of 50°C and an ultrasonic power of 350 W.[2]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration (Optional): The filtrate can be concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Quantification: Analyze the concentration of this compound in the extract using a validated HPLC method.

Visualized Experimental Workflow

ExtractionWorkflow start Start: Dried Plant Material sample_prep Sample Preparation (Grinding) start->sample_prep extraction Ultrasound-Assisted Extraction (Water, 50°C, 35 min, 350W) sample_prep->extraction filtration Filtration extraction->filtration extract Aqueous Extract filtration->extract analysis HPLC Analysis extract->analysis end End: Quantified Apigenin 7-O-malonylglucoside analysis->end

Ultrasound-Assisted Extraction Workflow

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound Degradation of the target molecule: Malonylated glucosides are known to be unstable and can degrade due to high temperatures, inappropriate pH, or certain solvents.[3][4]- Temperature Control: Maintain extraction temperatures at or below 50°C. Consider extraction at lower temperatures for longer durations.[5] - pH Management: Maintain a neutral pH during extraction, as apigenin-7-O-(6"-malonyl)glucoside has shown more stability at neutral pH compared to acidic conditions.[5] - Solvent Choice: Use milder solvents like water or ethanol-water mixtures. Avoid harsh organic solvents if degradation is suspected.
Suboptimal extraction parameters: Incorrect solvent-to-solid ratio, extraction time, or particle size.- Solvent-to-Solid Ratio: Ensure a sufficient volume of solvent is used to fully saturate the plant material. A ratio of 1:20 to 1:40 (g/mL) is a good starting point. - Extraction Time: Optimize the extraction time; prolonged exposure to extraction conditions can lead to degradation. - Particle Size: Ensure the plant material is finely ground to increase the surface area for extraction.
Co-extraction of a Large Number of Impurities Non-selective solvent system: The chosen solvent may be extracting a wide range of compounds with similar polarities.- Solvent Polarity Tuning: Adjust the polarity of your solvent system. For example, if using methanol, try a methanol-water mixture (e.g., 70:30) to increase polarity and potentially reduce the extraction of less polar impurities. - Fractionation: After the initial extraction, perform a liquid-liquid fractionation with solvents of varying polarities (e.g., hexane (B92381), ethyl acetate) to separate compounds based on their polarity.
Inconsistent Results Between Batches Variability in plant material: The concentration of secondary metabolites can vary depending on the plant's growing conditions, harvest time, and storage.- Standardize Plant Material: If possible, use plant material from the same source and harvest time. Ensure consistent drying and storage conditions. - Internal Standard: Use an internal standard during HPLC quantification to account for variations in extraction efficiency and sample handling.

Logical Relationship of Factors Affecting Extraction

Factors Yield Extraction Yield Degradation Compound Degradation Yield->Degradation Purity Extract Purity Yield->Purity Solvent Solvent System Solvent->Yield Solvent->Degradation Solvent->Purity Temp Temperature Temp->Yield Temp->Degradation Time Extraction Time Time->Yield Time->Degradation pH pH pH->Yield pH->Degradation Ratio Solid:Liquid Ratio Ratio->Yield

Interacting Factors in Flavonoid Extraction

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound lower than expected when using methanol?

A1: Several factors could contribute to a lower than expected yield. Firstly, this compound is a relatively polar compound due to the sugar and malonyl moieties. While methanol is a polar solvent, a mixture of methanol and water (e.g., 70% methanol) is often more effective for extracting flavonoid glycosides as it can better penetrate the plant matrix and solubilize the target compound.[1] Secondly, malonylated glucosides are known to be unstable.[3][4] The extraction conditions, particularly temperature and pH, can lead to degradation. It is advisable to perform the extraction at a controlled, moderate temperature (e.g., 40-50°C) and ensure the pH of the extraction medium is near neutral.

Q2: Can I use a solvent other than water or alcohol for the extraction?

A2: Yes, other solvents can be used, but their selection should be based on the polarity of this compound and the desired purity of the final extract. Acetone can be effective for a range of flavonoids. For initial exploratory work, a good approach is to screen a range of solvents with varying polarities, such as hexane (non-polar), ethyl acetate (medium polarity), and an alcohol-water mixture (polar), to determine the optimal solvent system for your specific plant material.

Q3: How can I minimize the degradation of this compound during the extraction process?

A3: To minimize degradation, it is crucial to control the extraction conditions. Based on studies of related compounds, it is recommended to:

  • Use moderate temperatures: Avoid high temperatures; extractions at 50°C or below are preferable.[5]

  • Control the pH: Maintain a neutral pH environment, as acidic conditions can cause hydrolysis of the glycosidic bond and the malonyl group.[5]

  • Limit extraction time: Longer extraction times can increase the chance of degradation. It is important to optimize the duration to maximize yield while minimizing degradation.

  • Protect from light: Flavonoids can be light-sensitive, so conducting the extraction in amber glassware or in a dark environment is a good practice.

  • Store extracts properly: After extraction, store the samples at low temperatures (e.g., -20°C) and in the dark to prevent degradation over time.[5]

Q4: What is the best method to quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the quantification of flavonoids.[6] You will need a validated analytical method, which includes a suitable column (typically a C18 column), a mobile phase that provides good separation of your target compound from other components in the extract, and a pure standard of this compound to create a calibration curve for accurate quantification.

Q5: My extract is very complex. How can I improve the purity of this compound?

A5: If your initial extract contains many impurities, you can employ various purification techniques. A common approach is to use column chromatography. You can start with a solid-phase extraction (SPE) to perform a rough cleanup of the extract. For higher purity, techniques like preparative HPLC or column chromatography with adsorbents such as silica (B1680970) gel or Sephadex can be used to isolate the target compound. The choice of the mobile phase for chromatography is crucial for achieving good separation.

References

Validation & Comparative

"Apigenin 7-O-malonylglucoside" vs apigenin: a comparative study of bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of the flavonoid aglycone, apigenin (B1666066), and its glycoside derivative, apigenin 7-O-glucoside, for researchers and drug development professionals.

The flavonoid apigenin is a well-documented bioactive compound found in a variety of plants, with recognized antioxidant, anti-inflammatory, and anticancer properties. Its glycosidic form, apigenin 7-O-glucoside, where a glucose molecule is attached at the 7-hydroxyl position, is often more abundant in nature and exhibits modified physicochemical properties, such as increased water solubility, which can influence its biological activity and bioavailability. This guide provides a comparative overview of the bioactivities of apigenin and apigenin 7-O-glucoside, supported by experimental data to inform research and development. It is important to note that while the initial topic specified "Apigenin 7-O-malonylglucoside," the available comparative research predominantly focuses on "Apigenin 7-O-glucoside."

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from various studies, offering a direct comparison of the bioactivities of apigenin and apigenin 7-O-glucoside.

Table 1: Comparative Anticancer and Antifungal Activity

BioactivityOrganism/Cell LineParameterApigeninApigenin 7-O-glucosideReference
Anticancer HCT116 (Colon Cancer)IC₅₀ (µM)6215[1]
Antifungal Candida spp.MIC (mg/mL)0.100.05 - 0.10[1]
Antifungal Candida spp.MFC (mg/mL)0.200.05 - 0.10[1]

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Table 2: Comparative Antioxidant and Anti-inflammatory Activity

BioactivityAssayParameterApigeninApigenin 7-O-glucosideReference
Antioxidant DPPH Radical ScavengingIC₅₀ (µg/mL)Data not directly comparable-[2]
Antioxidant ABTS Radical ScavengingIC₅₀ (µg/mL)344-[2]
Anti-inflammatory Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)IC₅₀ (µM)Data not directly comparable-[3][4]

Note: Direct comparative studies for antioxidant and anti-inflammatory IC₅₀ values were not available in the reviewed literature. The provided data for apigenin is for reference.

Key Bioactivity Comparisons

Anticancer Activity

Experimental evidence strongly suggests that apigenin 7-O-glucoside is a more potent cytotoxic agent against certain cancer cell lines compared to apigenin. In a study using the HCT116 human colon cancer cell line, apigenin 7-O-glucoside demonstrated an IC₅₀ value approximately four times lower than that of apigenin, indicating significantly higher efficacy in reducing cell viability.[1] Both compounds were shown to induce chromatin condensation and the formation of apoptotic bodies, characteristic features of apoptosis.[1]

Antifungal Activity

Apigenin 7-O-glucoside has also been shown to possess superior antifungal properties against various Candida species when compared to apigenin.[1] The minimum inhibitory and fungicidal concentrations for apigenin 7-O-glucoside were generally lower than those for apigenin, signifying its enhanced ability to inhibit fungal growth and kill fungal cells.[1] The mechanism of action is thought to involve the disruption of the fungal plasma membrane.[5]

Anti-inflammatory Activity

Both apigenin and its 7-O-glucoside exhibit anti-inflammatory effects. Apigenin is known to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by modulating various intracellular signaling pathways, including the NF-κB pathway.[3] Apigenin 7-O-glucoside has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and to suppress the NF-κB/NLRP3/caspase-1 signaling pathway.[4][6] While one study suggests they have similar anti-inflammatory capacities, another indicates a stronger inhibitory effect for the glycoside on specific inflammatory pathways.[1][6]

Antioxidant Activity

Apigenin is a known antioxidant, capable of scavenging free radicals.[2] Apigenin 7-O-glucoside has also demonstrated significant antioxidant potential, showing a stronger inhibition against free radical-induced oxidative damage on erythrocytes than the standard antioxidant, trolox.[6] However, in non-cellular assays, the antioxidant activity of the glycoside is generally considered to be lower than its aglycone, apigenin.[7]

Mandatory Visualizations

experimental_workflow cluster_compounds Test Compounds cluster_assays Bioactivity Assays cluster_endpoints Measured Endpoints Apigenin Apigenin Anticancer Anticancer (HCT116 cells) Apigenin->Anticancer Antifungal Antifungal (Candida spp.) Apigenin->Antifungal Anti_inflammatory Anti-inflammatory (RAW 264.7 cells) Apigenin->Anti_inflammatory Antioxidant Antioxidant (DPPH/ABTS) Apigenin->Antioxidant Apigenin_Glucoside Apigenin 7-O-glucoside Apigenin_Glucoside->Anticancer Apigenin_Glucoside->Antifungal Apigenin_Glucoside->Anti_inflammatory Apigenin_Glucoside->Antioxidant IC50 IC50 / MIC / MFC Anticancer->IC50 Apoptosis Apoptosis Induction Anticancer->Apoptosis Antifungal->IC50 NO_Inhibition Nitric Oxide Inhibition Anti_inflammatory->NO_Inhibition Radical_Scavenging Radical Scavenging Antioxidant->Radical_Scavenging

signaling_pathway cluster_apigenin_glucoside Apigenin 7-O-glucoside cluster_apigenin Apigenin AG Apigenin 7-O-glucoside MAPK_AG MAPK Pathway NFkB_AG NF-κB/NLRP3/Caspase-1 Inflammation_AG Inflammation (iNOS, COX-2) A Apigenin PI3K_AKT PI3K/AKT Pathway MAPK_A MAPK/ERK Pathway NFkB_A NF-κB Pathway Proliferation Cell Proliferation & Survival Inflammation_A Inflammation

Experimental Protocols

Cell Viability (MTT) Assay for Anticancer Activity
  • Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8][9]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of apigenin or apigenin 7-O-glucoside. A vehicle control (e.g., DMSO) is also included.[8]

  • Incubation: The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.[1][8]

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[10][11]

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
  • Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight.[12]

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of apigenin or apigenin 7-O-glucoside for 1-2 hours.[12]

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to each well (except for the negative control) and incubating for 24 hours.[13]

  • Nitrite (B80452) Measurement: The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 µL of cell culture medium is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[13]

  • Incubation and Absorbance Reading: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.[12]

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Preparation of Solutions: A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) is prepared in methanol (B129727) (e.g., 0.1 mM). Test compounds are dissolved in a suitable solvent at various concentrations.[14]

  • Assay Procedure: In a 96-well plate, 100 µL of the test compound solution is mixed with 100 µL of the DPPH solution. A blank containing only the solvent and a control containing the solvent and DPPH solution are also prepared.[7]

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[7]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[14]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Conclusion

References

Comparative analysis of "Apigenin 7-O-malonylglucoside" and apigenin-7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biochemical and biological properties of two key apigenin (B1666066) glycosides.

This guide provides a detailed comparative analysis of Apigenin 7-O-malonylglucoside and Apigenin-7-O-glucoside, focusing on their structural differences, stability, and biological activities. The information presented is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.

Introduction

Apigenin, a naturally occurring flavone, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. In nature, apigenin is often found in glycosidic forms, where a sugar molecule is attached to the apigenin backbone. This glycosylation enhances its solubility and stability. This guide focuses on two such derivatives: Apigenin-7-O-glucoside and its malonylated counterpart, this compound. The addition of a malonyl group can influence the compound's physicochemical properties and biological efficacy.

Physicochemical Properties and Stability

The key structural difference between the two compounds is the presence of a malonyl group attached to the glucose moiety in this compound. This malonylation has a significant impact on the molecule's stability.

Acylated glucosides, including this compound, are known to be unstable. Their degradation is influenced by factors such as temperature and pH.[1][2] For instance, studies on acylated apigenin derivatives from chamomile have shown that these compounds can degrade to form their non-acylated counterparts (apigenin-7-O-glucoside) or acetylated derivatives depending on extraction and storage conditions.[1][2] In contrast, Apigenin-7-O-glucoside is considered a more stable natural flavonoid.[3]

Table 1: Summary of Physicochemical Properties and Stability

PropertyThis compoundApigenin-7-O-glucoside
Chemical Structure Apigenin with a malonylated glucose at the 7-O-positionApigenin with a glucose at the 7-O-position
Stability Unstable; degradation is dependent on temperature and pH.[1][2]Generally stable.[3]
Solubility Information not readily available, but glycosylation generally increases water solubility compared to the aglycone.Better solubility compared to apigenin.[3]

Comparative Biological Activity

While direct comparative studies between this compound and Apigenin-7-O-glucoside are limited, existing research on individual compounds and comparisons with the aglycone (apigenin) provide valuable insights.

Anticancer and Cytotoxic Activity

Apigenin and its glycosides have been extensively studied for their anticancer properties. A direct comparison between apigenin-7-O-glucoside and apigenin revealed that the glycoside exhibited more potent cytotoxic effects against human colon cancer cells (HCT116).[3]

Table 2: Comparative Cytotoxicity against HCT116 Colon Cancer Cells

CompoundIC50 (µM)Reference
Apigenin-7-O-glucoside15[3]
Apigenin62[3]
Anti-inflammatory Activity

Apigenin-7-O-glucoside has demonstrated anti-inflammatory effects by inhibiting key signaling pathways. It has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the MAPK and NF-κB signaling pathways.[4] Additionally, it has been reported to inhibit the NLRP3 inflammasome.[5]

While this compound is generally described as having anti-inflammatory properties, specific studies detailing its mechanism of action and comparing its potency to apigenin-7-O-glucoside are lacking in the currently available literature.

Antioxidant Activity

Both apigenin and its glycosides are known to possess antioxidant properties. Apigenin-7-O-glucoside exhibits significant antioxidant activity and is a scavenger of reactive oxygen species (ROS).[6] Comparative studies with the antioxidant trolox (B1683679) have shown that apigenin-7-O-glucoside has a similar effect in inhibiting H2O2-induced ROS production in RAW264.7 cells and exerts stronger inhibition against free radical-induced oxidative damage on erythrocytes.[5][7]

Direct comparative antioxidant activity data between this compound and apigenin-7-O-glucoside has not been found in the reviewed literature.

Bioavailability and Metabolism

The bioavailability of flavonoid glycosides is a critical factor in their therapeutic potential. The form of the glycoside can influence its absorption and metabolism.

Apigenin-7-O-glucoside's bioavailability is influenced by intestinal microbiota, which can deglycosylate it to the more readily absorbable aglycone, apigenin.[8] The absorption site in the gastrointestinal tract can vary depending on the specific glycoside and the food matrix. For instance, apigenin-7-O-glucoside from chamomile tea is absorbed in the upper gastrointestinal tract.[9]

Specific data on the bioavailability and metabolism of this compound is not extensively available, though it is expected to undergo enzymatic hydrolysis in the gut.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

Apigenin-7-O-glucoside exerts its anti-inflammatory effects in part through the inhibition of the NF-κB signaling pathway. The diagram below illustrates the general mechanism of NF-κB activation and a potential point of inhibition by apigenin glycosides.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates to NFkB_IkB->NFkB Degradation of IκBα Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Induces Apigenin_Glucoside Apigenin-7-O-glucoside Apigenin_Glucoside->IKK Inhibits

Caption: NF-κB signaling pathway and inhibition by Apigenin-7-O-glucoside.

Experimental Workflow for Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of apigenin derivatives are commonly assessed using the MTT assay. The following diagram outlines the typical workflow.

MTT_Assay_Workflow start Start seed_cells Seed HCT116 cells in 96-well plate start->seed_cells treat_cells Treat cells with varying concentrations of Apigenin derivatives for 48h seed_cells->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate Incubate for 4 hours (Formazan formation) add_mtt->incubate solubilize Add solubilization solution (e.g., DMSO) incubate->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Analyze data and calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a general guideline for determining the MIC of flavonoid compounds against microbial strains.

Materials:

  • Test compounds (this compound, Apigenin-7-O-glucoside)

  • Microbial strains (e.g., Candida albicans)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI 1640)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the microtiter plates containing the broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain.

  • Inoculate each well with the microbial suspension. Include a positive control (microbe with no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Cell Viability Assay

This protocol provides a general method for assessing the cytotoxicity of the apigenin derivatives on a cell line such as HCT116.

Materials:

  • HCT116 human colon cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed HCT116 cells into 96-well plates at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the apigenin derivatives for a specified period (e.g., 48 hours). A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.[10][11]

Conclusion

Apigenin-7-O-glucoside and this compound are two important natural derivatives of apigenin with distinct properties. The presence of the malonyl group in this compound significantly reduces its stability compared to Apigenin-7-O-glucoside. While Apigenin-7-O-glucoside has demonstrated potent anticancer and anti-inflammatory activities, with its mechanisms partially elucidated, there is a notable lack of direct comparative studies and detailed mechanistic data for this compound. Further research is warranted to directly compare the biological performance of these two compounds to fully understand the impact of malonylation on the therapeutic potential of apigenin glycosides. This will be crucial for the rational design and development of new therapeutic agents based on the apigenin scaffold.

References

A Comparative Guide to the Anti-inflammatory Effects of Apigenin 7-O-malonylglucoside and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the anti-inflammatory properties of Apigenin (B1666066) 7-O-malonylglucoside. Due to the limited availability of specific quantitative data for the malonylated form, this document leverages data from its closely related precursor, Apigenin 7-O-glucoside (Ap7G), for comparative analysis. This guide will objectively compare its performance against its aglycone (Apigenin), other common flavonoids (Luteolin, Quercetin), and a standard steroidal anti-inflammatory drug (Dexamethasone), supported by experimental data and detailed protocols.

Executive Summary

Apigenin and its glycosidic derivatives are flavonoids widely recognized for their potential health benefits, including significant anti-inflammatory and antioxidant activities.[1] These compounds exert their effects by modulating key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to the inflammatory response.[1][2] Experimental evidence from in vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, demonstrates their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3]

Comparative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of Apigenin, its glycosides, and other flavonoids on the production of key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM) for NO InhibitionReference
Apigenin<15[4]
Apigenin 7-O-glucosideData not available
LuteolinData not available
QuercetinData not available

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundAssayIC50 / % InhibitionReference
ApigeninTNF-α secretion (RAW 264.7)Significant decrease at 30 µM[1]
ApigeninIL-6 secretion (LPS-stimulated rats)Significant decrease with 15 & 30 mg/kg doses[3]
ApigeninIL-1β secretion (LPS-stimulated rats)Significant decrease with 30 mg/kg dose[3]
Apigenin 7-O-glucosideTNF-α expression (THP-1 cells)Significant inhibition[5]
DexamethasoneTNF-α, IL-1β, IL-6 secretion (LPS-stimulated rats)Potent reduction (positive control)[3]

Signaling Pathways and Mechanism of Action

Apigenin and its glycosides mediate their anti-inflammatory effects by intervening in crucial intracellular signaling cascades. The primary pathways implicated are the MAPK and NF-κB pathways.

NF-κB Signaling Pathway

In resting cells, the transcription factor NF-κB (a heterodimer typically of p50 and p65 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing its p65 subunit to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), enzymes (iNOS, COX-2), and adhesion molecules.[2]

Apigenin 7-O-glucoside has been shown to prevent the phosphorylation and subsequent degradation of IκBα.[2] This action effectively traps NF-κB in the cytoplasm, preventing the transcription of its target inflammatory genes.[2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα NFkB_inactive NF-κB (p50/p65) IkBa_p->NFkB_inactive dissociates from IkBa->IkBa_p NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active activates Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Ap7G Apigenin 7-O-malonylglucoside Ap7G->IKK inhibits

Caption: NF-κB signaling pathway inhibition by this compound.

MAPK Signaling Pathway

The MAPK family of kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key regulators of cellular processes, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors like AP-1, further promoting the expression of inflammatory genes.

Studies on apigenin have shown that it can modulate the phosphorylation of ERK, JNK, and p38 in a cell-type and context-dependent manner.[6] Apigenin 7-O-glucoside has also been demonstrated to inhibit the phosphorylation of these MAPK pathway components, thereby contributing to its anti-inflammatory effects.[2]

MAPK_Pathway LPS LPS UpstreamKinases Upstream Kinases LPS->UpstreamKinases activates pERK p-ERK UpstreamKinases->pERK phosphorylates pJNK p-JNK UpstreamKinases->pJNK phosphorylates pp38 p-p38 UpstreamKinases->pp38 phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) pERK->TranscriptionFactors pJNK->TranscriptionFactors pp38->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse promotes Ap7G This compound Ap7G->UpstreamKinases inhibits

Caption: MAPK signaling pathway inhibition.

Experimental Protocols

The validation of the anti-inflammatory effects of this compound and its alternatives typically involves a series of in vitro assays.

Experimental Workflow

Experimental_Workflow CellCulture 1. Cell Culture (RAW 264.7 Macrophages) Pretreatment 2. Pre-treatment (this compound or Alternatives) CellCulture->Pretreatment Stimulation 3. Inflammatory Stimulation (LPS) Pretreatment->Stimulation SupernatantCollection 4. Supernatant Collection Stimulation->SupernatantCollection CellLysis 5. Cell Lysis Stimulation->CellLysis NO_Assay Nitric Oxide (NO) Assay (Griess Assay) SupernatantCollection->NO_Assay ELISA Cytokine Measurement (ELISA for TNF-α, IL-6) SupernatantCollection->ELISA WesternBlot Signaling Pathway Analysis (Western Blot for p-ERK, p-p38, p-IκBα) CellLysis->WesternBlot

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

LPS-Induced Inflammation in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for NO and viability assays) or larger plates (6-well or 10 cm dishes for ELISA and Western blot) at a density of 1-2 x 10^5 cells/mL and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the alternative compounds. Incubate for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100-1000 ng/mL to all wells except the negative control.

  • Incubation: Incubate the cells for the desired time period (typically 24 hours for cytokine and NO measurement, and shorter time points like 15-60 minutes for signaling protein phosphorylation).

Nitric Oxide (NO) Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

  • Procedure:

    • Collect 50-100 µL of cell culture supernatant from each well of the 96-well plate.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure (General Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotin-conjugated detection antibody specific for the cytokine.

    • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash and add a TMB substrate solution to develop a colorimetric reaction.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate cytokine concentrations from the standard curve.

Signaling Pathway Analysis (Western Blot)
  • Principle: Western blotting is used to detect the levels of specific proteins, including the phosphorylated (activated) forms of kinases in the MAPK and NF-κB pathways.

  • Procedure:

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total-ERK, phospho-p65, etc.) overnight at 4°C. Recommended starting dilutions are typically 1:1000.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature. Recommended starting dilutions range from 1:2000 to 1:10000.

    • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to their respective total protein levels and a loading control (e.g., β-actin or GAPDH).

Conclusion

The available evidence strongly supports the anti-inflammatory potential of Apigenin and its glycosides. They effectively inhibit the production of key pro-inflammatory mediators by targeting the NF-κB and MAPK signaling pathways. While direct quantitative comparisons for this compound are limited, the data for its precursor, Apigenin 7-O-glucoside, and its aglycone, Apigenin, demonstrate a potent anti-inflammatory profile. Further research is warranted to specifically quantify the activity of the malonylated form and to fully elucidate its therapeutic potential in inflammatory diseases.

References

A Comparative Analysis of the Bioactivities of Apigenin 7-O-malonylglucoside and Luteolin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals distinct bioactivity profiles for Apigenin (B1666066) 7-O-malonylglucoside and various luteolin (B72000) glycosides, with implications for their potential applications in research and drug development. This guide synthesizes experimental data to provide a comparative overview of their antioxidant, anti-inflammatory, and enzyme-inhibitory activities.

Executive Summary

While direct comparative studies are limited, analysis of individual compound activities suggests that luteolin and its glycosides, particularly luteolin-7-O-glucoside, exhibit potent antioxidant and anti-inflammatory effects. Data for Apigenin 7-O-malonylglucoside is less extensive, with its primary reported activity being hyaluronidase (B3051955) inhibition. This guide presents the available quantitative data, details the experimental methodologies used to obtain this data, and visualizes key signaling pathways involved in their mechanisms of action.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of this compound, Apigenin 7-O-glucoside, and various luteolin glycosides.

Table 1: Antioxidant Activity

CompoundAssayIC50 (µM)Reference
LuteolinDPPH Radical Scavenging20.2[1]
Luteolin-7-O-glucosideDPPH Radical Scavenging21.2[1]
Luteolin-4'-O-glucosideDPPH Radical Scavenging> 100[1]
Luteolin-3',7-diglucosideTEAC0.8[2]
Luteolin-4'-glucosideTEAC1.7[2]
LuteolinTEAC2.1[2]
ApigeninTEAC1.45[2]
Apigenin 7-O-glucosideDPPH Radical Scavenging16.14 ± 0.8 µg/mL[3]
This compound Data Not Available N/A

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineIC50 (µM)Reference
LuteolinNitric Oxide (NO) InhibitionRAW 264.713.9
Luteolin-7-O-glucosideNitric Oxide (NO) InhibitionRAW 264.722.7
LuteolinProstaglandin E2 (PGE2) InhibitionRAW 264.77.4
Luteolin-7-O-glucosideProstaglandin E2 (PGE2) InhibitionRAW 264.715.0
This compound Data Not Available N/A N/A

Table 3: Enzyme Inhibition Activity

CompoundEnzymeIC50 (µM)Reference
This compound Hyaluronidase 360 [4]
Luteolin-7-O-glucosideAcetylcholinesterase65 ± 2% inhibition

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagents: DPPH solution in methanol (B129727), test compound dissolved in a suitable solvent (e.g., methanol or DMSO), and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • Add a fixed volume of the DPPH solution to each dilution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated for each concentration. The IC50 value, the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.[5]

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Procedure:

    • Seed the RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Signaling Pathway Visualizations

The anti-inflammatory effects of many flavonoids, including apigenin and luteolin derivatives, are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB leads to degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active translocates to genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_active->genes induces nucleus Nucleus flavonoids Apigenin/Luteolin Glycosides flavonoids->IKK inhibit flavonoids->NFkB_active inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

MAPK_Signaling_Pathway cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS) receptor Cell Surface Receptor stimuli->receptor MAPKKK MAPKKK (e.g., TAK1) receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates genes Inflammatory Gene Expression AP1->genes induces nucleus Nucleus flavonoids Apigenin/Luteolin Glycosides flavonoids->MAPKK inhibit flavonoids->MAPK inhibit

References

A Comparative Guide to the In Vivo Pharmacological Effects of Apigenin 7-O-malonylglucoside and Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacological effects of Apigenin (B1666066) 7-O-malonylglucoside and its structural analogs, alongside other well-researched flavonoids, quercetin (B1663063) and luteolin. The information presented is collated from various preclinical studies to aid in the evaluation of their therapeutic potential.

Disclaimer: Direct in vivo validation studies specifically on "Apigenin 7-O-malonylglucoside" are limited in publicly available literature. Therefore, this guide utilizes data from closely related apigenin glycosides, such as Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside and Apigenin-7-glucoside, as predictive stand-ins to infer the potential pharmacological activities of this compound.

Comparative Analysis of Pharmacological Effects

The following tables summarize the quantitative data from various in vivo studies, offering a comparative overview of the neuroprotective, anti-inflammatory, and antioxidant effects of apigenin glycosides, quercetin, and luteolin.

Neuroprotective Effects
CompoundAnimal ModelDosageKey FindingsReference
Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG) Middle Cerebral Artery Occlusion (MCAO) in rats50 mg/kg (i.p.)Improved neurological scores and reduced infarct volume.[1][2][3][1][2][3]
Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG) Bilateral Common Carotid Artery Occlusion (BCCAO) in mice50 mg/kg, 100 mg/kg (i.p.)Improved neurological outcomes and increased the number of survival neurons.[1][2][1][2]
Quercetin --Protects neurons from oxidative and neurotoxic chemicals in various in vivo models.[4][4]
Luteolin --Exhibits neuroprotective effects in various preclinical models.[5][5]
Anti-inflammatory Effects
CompoundAnimal ModelDosageKey FindingsReference
Apigenin Lipopolysaccharide (LPS)-induced endotoxemia in mice-Reduced mortality associated with inflammation by ~70% and restored normal cardiac function.[6][6]
Apigenin-7-glucoside Skin inflammation in rats-Dose-dependently inhibited skin inflammation induced by xanthine-oxidase and cumene (B47948) hydroperoxide.[7][7]
Apigenin Carbon Tetrachloride-induced hepatic fibrosis in mice20 mg/kgSignificantly reduced the levels of IL-6, TNF-α, and IL-1β.[8][8]
Quercetin --Achieves anti-inflammatory effects by inhibiting the release of cytokines and reducing the production of COX and LOX.[9][9]
Luteolin --Demonstrates strong anti-inflammatory activity in various in vivo models.[10][10]
Antioxidant Effects
CompoundAnimal ModelDosageKey FindingsReference
Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG) MCAO in rats50 mg/kg (i.p.)Increased the contents of Mn-SOD and elevated antioxidant activity.[1][2][1][2]
Apigenin Chronic mild stress in mice50 mg/kgSignificantly increased reduced glutathione (B108866) level and decreased brain's MDA and catalase activity.[11][12][13][11][12][13]
Quercetin --Known for its potent antioxidant effects.[4][4]
Luteolin --Exerts antioxidant effects by reducing ROS and enhancing endogenous antioxidants.[14][14]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and validation of these findings.

Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection Studies in Rats

This model is widely used to mimic ischemic stroke and evaluate the neuroprotective potential of therapeutic agents.

  • Animal Preparation: Healthy adult male Sprague-Dawley or Wistar rats (250-300g) are used. The animals are anesthetized, typically with isoflurane.[15] Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament suture is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The suture is left in place for a specific duration (e.g., 1-2 hours) to induce ischemia. For reperfusion studies, the suture is withdrawn to allow blood flow to resume.[15]

  • Neurological Assessment: Neurological deficits are scored at various time points post-MCAO using a standardized scale (e.g., 0-5 point scale).[16]

  • Infarct Volume Measurement: After a set period (e.g., 24 or 72 hours), the animals are euthanized, and their brains are removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which appears as a pale, unstained region.[17][18]

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Mice

This model is used to study acute inflammation and evaluate the efficacy of anti-inflammatory compounds.

  • Animal Preparation: Adult mice (e.g., C57BL/6) are used.

  • LPS Administration: A solution of LPS in sterile saline is administered to induce lung injury. This can be done via intratracheal instillation, where LPS is directly delivered into the lungs, or through intraperitoneal injection.[19][20][21]

  • Sample Collection: At a predetermined time point after LPS administration (e.g., 24 or 72 hours), the mice are euthanized. Bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell infiltration and cytokine levels. Lung tissue is also harvested for histological analysis and measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[19][22]

  • Analysis: Total and differential cell counts are performed on the BAL fluid. Cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid and lung homogenates are measured using ELISA. Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and tissue damage.[22][23]

Carrageenan-Induced Paw Edema Model in Rats

This is a classic and highly reproducible model for screening acute anti-inflammatory activity.

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are used.

  • Induction of Edema: A subcutaneous injection of a 1% carrageenan solution is made into the plantar surface of the rat's hind paw.[24][25]

  • Drug Administration: The test compound (e.g., this compound) is typically administered orally or intraperitoneally at a specific time before the carrageenan injection.[24]

  • Measurement of Paw Edema: The volume of the paw is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The increase in paw volume compared to the pre-injection volume is calculated as the degree of edema.[24][26]

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to that in the control (carrageenan only) group.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by these flavonoids and a general workflow for in vivo pharmacological validation.

G General Experimental Workflow for In Vivo Pharmacological Validation cluster_0 Pre-clinical In Vivo Study cluster_1 Data Collection & Analysis cluster_2 Outcome A Compound Selection (e.g., this compound) B Animal Model Selection (e.g., MCAO, LPS, Carrageenan) A->B C Dose-Response Study B->C D Treatment Administration C->D E Behavioral/Physiological Assessment D->E F Biochemical Assays (e.g., ELISA, Western Blot) D->F G Histopathological Analysis D->G H Statistical Analysis E->H F->H G->H I Efficacy & Potency Determination H->I J Safety & Toxicity Profile H->J K Mechanism of Action Elucidation H->K G Simplified NF-κB Signaling Pathway in Inflammation cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocates Apigenin Apigenin Glycosides (Inhibitory Action) Apigenin->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Genes activates transcription G Simplified Nrf2 Antioxidant Response Pathway cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Apigenin Apigenin Glycosides (Inductive Action) Apigenin->Keap1 promotes Nrf2 release ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, SOD) ARE->Genes activates transcription

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Apigenin 7-O-malonylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of Apigenin (B1666066) 7-O-malonylglucoside. This flavonoid, a malonylated derivative of apigenin-7-O-glucoside, is found in various plants and is noted for its potential biological activities.

The selection of an appropriate analytical method is critical and often depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. This guide presents a summary of validation parameters, detailed experimental protocols, and visual representations of the analytical workflow and a relevant biological signaling pathway to aid in this decision-making process.

It is important to note that malonylated flavonoids like Apigenin 7-O-malonylglucoside can be unstable, and their degradation is influenced by factors such as temperature, pH, and the solvent used during analysis. This inherent instability underscores the need for carefully validated and controlled analytical methods.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of apigenin glycosides using HPLC-UV and UPLC-MS/MS. While specific data for this compound is limited, these values are representative for structurally similar compounds and provide a reliable basis for method comparison.

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mL
Precision (RSD%) < 5%< 3%
Accuracy (Recovery %) 95 - 105%97 - 103%
Selectivity ModerateHigh
Throughput LowerHigher

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using HPLC-UV and UPLC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 335 nm.

Sample Preparation:

  • Extract the plant material or sample matrix with a suitable solvent (e.g., 80% methanol).

  • Centrifuge the extract to pellet any solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Standard Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Perform serial dilutions to create a series of calibration standards.

Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: 0-1 min, 5% B; 1-8 min, 5-50% B; 8-9 min, 50-5% B; 9-10 min, 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 517 -> 269) and any internal standards.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

Sample and Standard Preparation: Follow the same procedures as for HPLC-UV, ensuring high purity solvents and reagents suitable for mass spectrometry are used.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison extraction Extraction of This compound hplc HPLC-UV Analysis extraction->hplc uplc UPLC-MS/MS Analysis extraction->uplc std_prep Preparation of Calibration Standards std_prep->hplc std_prep->uplc linearity Linearity hplc->linearity sensitivity Sensitivity (LOD, LOQ) hplc->sensitivity precision Precision hplc->precision accuracy Accuracy & Recovery hplc->accuracy uplc->linearity uplc->sensitivity uplc->precision uplc->accuracy comparison Comparative Data Analysis linearity->comparison sensitivity->comparison precision->comparison accuracy->comparison

Analytical Method Cross-Validation Workflow.
Signaling Pathway

Apigenin, the aglycone of this compound, is known to modulate several key signaling pathways involved in cellular processes like inflammation and proliferation. It is plausible that this compound exerts its biological effects after being metabolized to apigenin. The diagram below illustrates the inhibitory effect of apigenin on the PI3K/Akt and MAPK signaling pathways.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_response Cellular Response apigenin Apigenin pi3k PI3K apigenin->pi3k Inhibition raf Raf apigenin->raf Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Proliferation mtor->proliferation inflammation Inflammation mtor->inflammation apoptosis Apoptosis mtor->apoptosis Inhibition ras Ras ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation erk->inflammation erk->apoptosis Inhibition

Inhibitory action of Apigenin on key signaling pathways.

Comparative Metabolomic Profiling of Apigenin 7-O-malonylglucoside Across Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of Apigenin (B1666066) 7-O-malonylglucoside abundance in various plant species, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented is compiled from various metabolomic studies, highlighting the differential accumulation of this bioactive flavonoid. Detailed experimental protocols for its quantification and a schematic of its biosynthetic pathway are also included to support further research and application.

Quantitative Distribution of Apigenin Derivatives in Plants

Apigenin 7-O-malonylglucoside and its related derivatives are found in a variety of plants, with notable concentrations in the Apiaceae and Asteraceae families. The following table summarizes the quantitative data of apigenin and its glycosylated and malonylated forms in different species, collated from multiple studies. It is important to note that direct comparisons should be made with caution due to variations in analytical methodologies across different studies.

Plant SpeciesFamilyPlant PartCompoundConcentration (mg/100g FW)Reference
Apium graveolens L. (Celery)ApiaceaeStalks and LeavesApigenin 7-O-(6''-malonyl-apiosyl-glucoside)1.80[1]
Apium graveolens L. (Chinese Celery)ApiaceaeAerial PartsApigenin 7-O-(6''-malonyl-apiosyl-glucoside)10.30[1]
Apium graveolens L. (Celery Seed)ApiaceaeSeedsApigenin 7-O-(6''-malonyl-apiosyl-glucoside)47.00[1][2]
Petroselinum crispum (Parsley)ApiaceaeFresh LeavesApigenin (total from glycosides)215.5[3]
Matricaria chamomilla (Chamomile)AsteraceaeDried FlowersApigenin (total from glycosides)up to 840[4][5]
Chrysanthemum morifolium 'HangBaiJu'AsteraceaeCapitulum (Stage 2)Apigenin-7-O-glucoside~238 (2.38 mg/g DW)[6]

Note: FW = Fresh Weight, DW = Dry Weight. Concentrations for parsley and chamomile represent the total apigenin content derived from its various glycosidic forms, as specific malonylglucoside concentrations were not detailed in the cited literature.

Experimental Protocols for Quantification

The quantification of this compound and related flavonoids is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and/or Mass Spectrometry (MS). Below is a synthesized protocol based on methodologies reported in the literature.[1][5]

1. Sample Preparation and Extraction:

  • Plant Material: Fresh or freeze-dried plant material is homogenized to a fine powder.

  • Extraction Solvent: A mixture of methanol (B129727), water, and often a small percentage of acid (e.g., formic acid or acetic acid) is used to enhance extraction efficiency and preserve the stability of the malonylated compounds. A common ratio is methanol/water (80:20, v/v).

  • Extraction Procedure: The powdered plant material is extracted with the solvent, often with the aid of ultrasonication or shaking, for a defined period (e.g., 30-60 minutes) at room temperature or slightly elevated temperatures. The process is typically repeated to ensure complete extraction.

  • Purification: The resulting extract is centrifuged, and the supernatant is filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC or UHPLC system equipped with a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is commonly employed using two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Program: The gradient starts with a low percentage of solvent B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

3. Detection and Quantification:

  • DAD Detection: The eluting compounds are monitored at a specific wavelength, typically around 330-350 nm for apigenin and its derivatives.

  • MS Detection: Electrospray ionization (ESI) in negative ion mode is highly effective for detecting and identifying malonylated flavonoids. The mass spectrometer is operated in full scan mode for identification and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample with that of a calibration curve generated using a purified standard.

Visualizing the Flavonoid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway leading to the formation of apigenin and its subsequent glycosylation and acylation to form this compound. This pathway is a branch of the broader phenylpropanoid pathway.[1][2][7]

Flavonoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Apigenin_7_O_glucoside Apigenin 7-O-glucoside Apigenin->Apigenin_7_O_glucoside UGT Apigenin_7_O_malonylglucoside Apigenin 7-O-(6''-O-malonyl)-glucoside Apigenin_7_O_glucoside->Apigenin_7_O_malonylglucoside MAT Malonyl_CoA Malonyl_CoA Malonyl_CoA->Apigenin_7_O_malonylglucoside UDP_Glucose UDP_Glucose UDP_Glucose->Apigenin_7_O_glucoside

Caption: Biosynthesis of this compound.

Experimental Workflow for Comparative Metabolomics

The logical flow for a comparative metabolomic study of this compound is depicted below. This workflow outlines the key stages from sample selection to data analysis and interpretation.

Experimental_Workflow Sample_Selection Sample Selection (Different Species) Metabolite_Extraction Metabolite Extraction Sample_Selection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Alignment) LC_MS_Analysis->Data_Processing Compound_Identification Compound Identification (this compound) Data_Processing->Compound_Identification Quantitative_Analysis Quantitative Analysis Compound_Identification->Quantitative_Analysis Statistical_Analysis Statistical Analysis (Comparison across species) Quantitative_Analysis->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: Comparative Metabolomics Workflow.

References

The Impact of Malonylation on the Bioactivity of Apigenin: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of apigenin (B1666066) 7-O-malonylglucoside and its structural analogues, apigenin and apigenin-7-O-glucoside. Understanding the structure-activity relationships of these compounds is crucial for the development of novel therapeutics. While specific quantitative bioactivity data for apigenin 7-O-malonylglucoside is limited in publicly available research, this guide synthesizes existing data for its close relatives to infer the potential effects of malonylation.

Comparative Bioactivity Data

The following table summarizes the available quantitative data for the cytotoxic and antifungal activities of apigenin and apigenin-7-O-glucoside. This data provides a baseline for understanding how glycosylation affects the bioactivity of the apigenin scaffold.

CompoundBioactivityCell Line/OrganismIC50 / MICReference
Apigenin CytotoxicityHL60 (Human promyelocytic leukemia)30 µM[1]
K562 (Human erythroleukemic)>100 µM[1]
TF1 (Human erythroleukemic)>100 µM[1]
HT29 (Human colorectal adenocarcinoma)12.5 µM (at 48h)[2]
HCT116 (Human colorectal carcinoma)62 µM[3]
AntifungalCandida spp.MIC: 0.10 - 0.15 mg/mL[3]
Apigenin-7-O-glucoside CytotoxicityHCT116 (Human colorectal carcinoma)15 µM[3]
HeLa (Human cervical cancer)18.28 µM[4]
AntifungalCandida spp.MIC: 0.05 - 0.15 mg/mL[3]
This compound Antioxidant, Anti-inflammatory-Data not available[5]

Structure-Activity Relationship Insights

The addition of a glucose moiety at the 7-hydroxy position of apigenin significantly influences its bioactivity. In the case of cytotoxicity against HCT116 cells, apigenin-7-O-glucoside (IC50 = 15 µM) is more potent than apigenin (IC50 = 62 µM)[3]. Similarly, apigenin-7-O-glucoside demonstrates comparable or slightly better antifungal activity against various Candida species compared to apigenin[3]. This suggests that the glycosidic group may enhance solubility and bioavailability, leading to increased activity.

While direct experimental data on the bioactivity of this compound is scarce, studies on other acylated flavonoids suggest that the addition of a malonyl group can further modify the compound's properties. Acylation can impact a flavonoid's stability, solubility, and ultimately its biological effects[5]. The malonylation of the glucose moiety introduces an acidic carboxyl group, which could influence the molecule's polarity and its interaction with biological targets. It is hypothesized that this modification could either enhance or decrease specific bioactivities depending on the target and the mechanism of action. Further research is needed to elucidate the precise impact of malonylation on the antioxidant, anti-inflammatory, and cytotoxic potential of apigenin glycosides.

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate the comparison and reproduction of experimental findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compound solutions at various concentrations

  • Ascorbic acid or Trolox as a positive control

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the test compound or positive control to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Test compound solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the formula: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the treated cells, and A_control is the absorbance of the untreated (vehicle control) cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a plot of cell viability percentage against concentration.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound solutions at various concentrations

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Visualizations

Signaling Pathway of Apigenin's Anti-inflammatory Action

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Transcription Apigenin Apigenin & Derivatives Apigenin->IKK Inhibition Apigenin->NFkB_p65_p50 Inhibition of Translocation G cluster_compounds Test Compounds cluster_assays Bioactivity Assays Apigenin Apigenin Antioxidant Antioxidant Assay (e.g., DPPH) Apigenin->Antioxidant Cytotoxicity Cytotoxicity Assay (e.g., MTT) Apigenin->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO Production) Apigenin->Anti_inflammatory Apigenin_Glucoside Apigenin-7-O-glucoside Apigenin_Glucoside->Antioxidant Apigenin_Glucoside->Cytotoxicity Apigenin_Glucoside->Anti_inflammatory Apigenin_Malonylglucoside Apigenin-7-O-malonylglucoside Apigenin_Malonylglucoside->Antioxidant Apigenin_Malonylglucoside->Cytotoxicity Apigenin_Malonylglucoside->Anti_inflammatory Data_Analysis Data Analysis (IC50/MIC Determination) Antioxidant->Data_Analysis Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR G Apigenin Apigenin (Aglycone) Apigenin_Glucoside Apigenin-7-O-glucoside Apigenin->Apigenin_Glucoside + Glucose Apigenin_Malonylglucoside Apigenin-7-O-malonylglucoside Apigenin_Glucoside->Apigenin_Malonylglucoside + Malonyl Group

References

A Comparative Guide to the Extraction of Apigenin 7-O-malonylglucoside from Chamomile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various methods for extracting Apigenin (B1666066) 7-O-malonylglucoside from chamomile (Matricaria chamomilla). The selection of an appropriate extraction technique is critical, not only for maximizing the yield of the target compound but also for preserving its chemical integrity. This is particularly crucial for acylated flavonoids like Apigenin 7-O-malonylglucoside, which are known for their instability under certain extraction conditions.

Executive Summary

The extraction of this compound from chamomile is a delicate process due to the compound's susceptibility to degradation. Acylated glucosides can readily hydrolyze to the more stable Apigenin 7-O-glucoside depending on factors such as temperature, pH, and the solvent used.[1][2] This guide explores several extraction techniques, from conventional solvent-based methods to modern, "green" technologies, and discusses their effectiveness in preserving and isolating this labile flavonoid. While direct comparative studies on the yield of this compound are limited, this guide synthesizes available data on related compounds and outlines protocols designed to minimize degradation.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the performance of various extraction methods based on available data for apigenin and its glucosides from chamomile. It is important to note that yields of this compound are not widely reported; therefore, data for Apigenin 7-O-glucoside and total apigenin are used as indicators, with the understanding that extraction conditions significantly impact the final composition of the extract.

Extraction MethodTarget AnalyteYield/RecoveryKey Findings
Conventional Solvent Extraction Apigenin & Apigenin 7-O-glucosideAqueous-methanolic extract: 17.0% apigenin, 16.4% Apigenin 7-O-glucosideExtraction with aqueous-methanolic solutions can yield high percentages of both the aglycone and the glucoside.[3]
Supercritical Fluid Extraction (SFE) Apigenin71.4% (compared to Soxhlet), 124.6% (compared to maceration)Highly efficient for the less polar apigenin.[4]
Apigenin 7-O-glucoside<1.1% (pure CO2), 14.6-19.5% (with 5% methanol (B129727) modifier)Inefficient for polar glucosides unless a polar modifier is used.[4]
Pressurized Hot Water Extraction (PHWE) Apigenin0.842% (from untreated chamomile), 1.036% (from steam-distilled chamomile)A green extraction technique that can yield a significant amount of apigenin.[5]
Ultrasound-Assisted Extraction (UAE) Apigenin 7-O-glucosideUp to 16.04 mg/g (from a related species, Chrysanthemum morifolium)An efficient method for extracting glucosides, with optimized conditions leading to high yields.[6]
Microwave-Assisted Extraction (MAE) Total Phenolic ContentNot specifically reported for this compoundA rapid extraction method, but thermal effects on labile compounds need careful consideration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are foundational and may require optimization for maximizing the yield of this compound.

Conventional Solvent Extraction (Maceration)

This method involves the simple soaking of the plant material in a solvent.

  • Plant Material: Dried and powdered chamomile flowers.

  • Solvent: A mixture of methanol and water (e.g., 70:30 v/v).

  • Procedure:

    • Mix the powdered chamomile with the solvent in a sealed container.

    • Agitate the mixture at room temperature for a specified period (e.g., 24-48 hours).

    • Filter the extract to separate the solid plant material.

    • Concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Key Consideration for this compound: To minimize degradation, extractions should be performed at low temperatures and neutral pH.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, typically carbon dioxide, as the solvent.

  • Apparatus: Supercritical fluid extractor.

  • Parameters:

    • Pressure: 200 atm

    • Temperature: 40°C

    • Modifier: 5% (v/v) methanol in CO2 for enhanced extraction of polar compounds.[4]

    • Extraction Time: 30 minutes

  • Procedure:

    • Load the powdered chamomile into the extraction vessel.

    • Pressurize and heat the CO2 to supercritical conditions.

    • Introduce the modifier if required.

    • Pass the supercritical fluid through the plant material.

    • Depressurize the fluid to precipitate the extracted compounds.

  • Key Consideration for this compound: The addition of a polar co-solvent is essential for the extraction of glucosides.[4]

Ultrasound-Assisted Extraction (UAE)

UAE employs ultrasonic waves to enhance the extraction process.

  • Apparatus: Ultrasonic bath or probe sonicator.

  • Parameters (based on a similar compound from a related species):

    • Solvent: Water

    • Solid-to-Liquid Ratio: 1:20 (g/mL)

    • Temperature: 50°C

    • Ultrasound Power: 350 W

    • Extraction Time: 35 minutes[6]

  • Procedure:

    • Suspend the powdered chamomile in the solvent.

    • Submerge the container in an ultrasonic bath or place the probe in the mixture.

    • Apply ultrasonic waves for the specified time and at the set temperature.

    • Filter the mixture and concentrate the extract.

  • Key Consideration for this compound: Careful control of temperature is necessary to prevent thermal degradation.

Pressurized Hot Water Extraction (PHWE)

PHWE, or subcritical water extraction, uses water at elevated temperatures and pressures as the solvent.

  • Apparatus: Pressurized hot water extraction system.

  • Parameters:

    • Temperature: 115°C

    • Pressure: 45 bar

    • Solvent-to-Sample Ratio: 30:1

    • Extraction Time: 30 minutes[7]

  • Procedure:

    • Place the chamomile powder in the extraction cell.

    • Pump water through a heating system to reach the desired temperature and pressure.

    • Pass the superheated water through the extraction cell.

    • Cool and depressurize the extract to collect the extracted compounds.

  • Key Consideration for this compound: While efficient, the high temperatures may promote hydrolysis of the malonyl group.

Mandatory Visualization

Extraction_Comparison_Workflow cluster_start Starting Material cluster_methods Extraction Methods cluster_analysis Analysis cluster_comparison Comparative Evaluation Chamomile Flowers Chamomile Flowers CSE Conventional Solvent Extraction Chamomile Flowers->CSE SFE Supercritical Fluid Extraction (SFE) Chamomile Flowers->SFE UAE Ultrasound-Assisted Extraction (UAE) Chamomile Flowers->UAE PHWE Pressurized Hot Water Extraction (PHWE) Chamomile Flowers->PHWE Analysis HPLC-DAD/MS Quantification CSE->Analysis SFE->Analysis UAE->Analysis PHWE->Analysis Yield Yield of Apigenin 7-O-malonylglucoside Analysis->Yield Purity Purity of Extract Analysis->Purity Stability Compound Stability Analysis->Stability

Caption: Comparative workflow for the extraction and analysis of this compound from chamomile.

Conclusion

The optimal extraction method for this compound from chamomile requires a balance between extraction efficiency and the preservation of the compound's delicate structure. Conventional solvent extraction at low temperatures and modern techniques like Ultrasound-Assisted Extraction offer promising avenues. However, the inherent instability of acylated flavonoids means that careful optimization of parameters such as temperature, pH, and solvent polarity is paramount.[1][2] Further research directly comparing the yields of this compound using various extraction techniques is needed to definitively identify the most superior method. For now, researchers should prioritize methods that employ mild conditions to minimize the hydrolysis of the malonyl group and ensure the accurate quantification of this bioactive compound.

References

A Comparative Analysis of Apigenin 7-O-malonylglucoside and Other Acylated Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Acylated flavonoid glycosides, a diverse group of plant secondary metabolites, are gaining increasing attention in the scientific community for their potential therapeutic applications. Among these, Apigenin (B1666066) 7-O-malonylglucoside has emerged as a compound of interest. This guide provides a comprehensive comparison of Apigenin 7-O-malonylglucoside with other acylated flavonoid glycosides, focusing on their antioxidant and anti-inflammatory properties, supported by available experimental data and detailed methodologies.

Introduction to Acylated Flavonoid Glycosides

Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their antioxidant and anti-inflammatory activities. In nature, flavonoids often exist as glycosides, where a sugar molecule is attached to the flavonoid backbone. Acylated flavonoid glycosides are a step further in complexity, with an acyl group, such as malonyl, acetyl, or an aromatic acid like p-coumaric or ferulic acid, esterified to the sugar moiety. This acylation can significantly influence the physicochemical properties and biological activities of the flavonoid glycosides, affecting their stability, solubility, and bioavailability.[1][2]

Comparative Analysis of Biological Activities

While direct head-to-head comparative studies with extensive quantitative data for this compound against a wide range of other acylated flavonoid glycosides are limited, the existing research provides valuable insights into the general effects of acylation.

Antioxidant Activity

Table 1: Comparative Antioxidant Activity of Acylated vs. Non-acylated Flavonoids (Illustrative)

CompoundAssayIC50 (µM)Reference
Apigenin DPPHVaries[4]
Apigenin 7-O-glucoside DPPHGenerally higher than apigenin[4]
Acetylated Apigenin Derivatives Cell Proliferation Inhibition16.7 µM (2Ac-A) vs 27.1 µM (Apigenin)[5]
Acetylated Quercetin Derivatives Cell Proliferation Inhibition15.5 µM (5Ac-Q) vs 28.16 µM (Quercetin)[5]

Note: This table is illustrative and compiles data from different studies. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Anti-inflammatory Activity

Flavonoids exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways such as the NF-κB and MAPK pathways. Acylation can enhance these anti-inflammatory properties. For example, acylated flavonol glycosides have demonstrated the ability to decrease nitrite (B80452) production in LPS-stimulated RAW 264.7 cells.[6] One study found that two new acylated flavonol glycosides inhibited nitric oxide production with IC50 values of 25.36 µM and 25.08 µM.

Table 2: Comparative Anti-inflammatory Activity of Acylated Flavonoid Glycosides (Illustrative)

CompoundCell LineAssayIC50 (µM)Reference
Kaempferol-3-O-(2-O-sinapoyl)-β-d-galactopyranosyl-(1→2)-β-d-glucopyranoside-7-O-α-l-rhamnopyranoside RAW 264.7NO Production Inhibition25.36
Quercetin-3-O-(6-O-benzoyl)-β-d-glucopyranosyl-(1→3)-β-d-galactopyranoside-7-O-α-l-rhamnopyranoside RAW 264.7NO Production Inhibition25.08

Note: This table presents data for specific acylated flavonol glycosides as a reference for their anti-inflammatory potential.

Bioavailability and Stability

A crucial factor in the therapeutic potential of any compound is its bioavailability. Acylation can influence the absorption and metabolism of flavonoid glycosides. While some studies suggest that acylation can improve stability and solubility, the overall impact on bioavailability is complex and can depend on the nature of the acyl group and the parent flavonoid. For instance, in a study on cyanidin (B77932) glycosides, both the malonylated and non-acylated forms were detected in urine, suggesting similar absorption and metabolism pathways.[1] However, another study on red cabbage anthocyanins indicated that the bioavailability of acylated anthocyanins was less than that of non-acylated ones.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale-yellow hydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample preparation: Dissolve the test compounds (this compound and other acylated flavonoid glycosides) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A blank containing only methanol and a control containing methanol and DPPH solution are also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cellular Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Translocation & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes Apigenin_Glycosides Acylated Apigenin Glycosides Apigenin_Glycosides->IKK Inhibition Apigenin_Glycosides->NFkB Inhibition of Translocation

Caption: NF-κB signaling pathway and points of inhibition by acylated apigenin glycosides.

G cluster_0 Compound Preparation cluster_1 In Vitro Antioxidant Assay (DPPH) cluster_2 Cell-Based Anti-inflammatory Assay cluster_3 Data Analysis and Comparison start Start: Select Acylated Flavonoid Glycosides dissolve Dissolve in appropriate solvent start->dissolve dpph_assay DPPH Assay: - Mix with DPPH solution - Incubate - Measure Absorbance dissolve->dpph_assay cell_culture Culture RAW 264.7 macrophages dpph_results Calculate % Inhibition and IC50 values dpph_assay->dpph_results compare Compare IC50 values and biological activity dpph_results->compare treatment Pre-treat cells with compounds cell_culture->treatment lps Stimulate with LPS treatment->lps griess_assay Griess Assay for Nitric Oxide (NO) lps->griess_assay inflammation_results Calculate % NO Inhibition and IC50 values griess_assay->inflammation_results inflammation_results->compare

References

Validating the Antioxidant Capacity of Apigenin 7-O-malonylglucoside: A Comparative Guide Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Antioxidant Capacity (IC50 Values)

The antioxidant capacity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. The table below summarizes the available IC50 data for apigenin (B1666066), its 7-O-glucoside, and the standard antioxidants, Ascorbic Acid and Trolox.

CompoundDPPH IC50 (µM)DPPH IC50 (µg/mL)Notes
Apigenin 7-O-malonylglucoside Not AvailableNot AvailableData not found in the reviewed literature.
Apigenin8.5[1]~2.3The aglycone form.
Apigenin 7-O-glucoside~312 (equivalent to 134.7 µg/mL)[2]134.7[2]Glycosylation at the 7-OH position.
Ascorbic Acid (Vitamin C)~34.6 (equivalent to 6.1 µg/mL)[3]6.1 - 66.12[3][4]A standard water-soluble antioxidant.
Trolox~15 (equivalent to 3.765 µg/mL)[5]3.765[5]A water-soluble analog of Vitamin E, used as a standard.

Note: The conversion between µM and µg/mL depends on the molecular weight of each compound. The provided values are based on the data found in the cited literature and may vary depending on the specific experimental conditions.

Discussion

The available data indicates that apigenin, the aglycone, possesses significant antioxidant activity. Glycosylation at the 7-position, as seen in Apigenin 7-O-glucoside, appears to decrease the radical scavenging capacity, as evidenced by its higher IC50 value compared to apigenin. This is a common observation for flavonoids, as the free hydroxyl groups, particularly the 4'-OH and 7-OH groups, are crucial for their antioxidant action.

While a specific IC50 value for this compound is not available, the presence of the malonyl group is an ester linkage which could potentially be hydrolyzed in biological systems, releasing apigenin 7-O-glucoside and ultimately apigenin. The direct antioxidant contribution of the malonyl group itself is not well-established in this context. Further experimental validation is necessary to determine the precise antioxidant capacity of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for determining the antioxidant capacity of a compound using the DPPH assay.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (analytical grade)

  • Test compound (e.g., this compound)

  • Standard antioxidants (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and other standard laboratory equipment

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Test Compound Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Standard Antioxidant Solutions: Prepare a series of dilutions of the standard antioxidants in the same manner as the test compound.

3. Assay Procedure:

  • Add a specific volume of the test compound or standard solution at different concentrations to the wells of a 96-well microplate.

  • Add an equal volume of the DPPH solution to each well.

  • For the control (blank), add the solvent used for the test compounds instead of the antioxidant solution.

  • Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the test compound).

  • A_sample is the absorbance of the DPPH solution with the test compound.

5. Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.

Visualizing the Experimental Workflow and Comparative Analysis

To further clarify the experimental process and the relationship between the compounds, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_reaction Assay Reaction cluster_measurement Data Acquisition & Analysis DPPH DPPH Solution Mixing Mix DPPH with Test/Standard Solutions DPPH->Mixing Test_Compound Test Compound Dilutions Test_Compound->Mixing Standard Standard Dilutions Standard->Mixing Incubation Incubate in Dark Mixing->Incubation Absorbance Measure Absorbance at 517 nm Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

DPPH Assay Experimental Workflow

Antioxidant_Comparison cluster_apigenin Apigenin Derivatives Apigenin Apigenin (High Activity) Apigenin_Glucoside Apigenin 7-O-glucoside (Lower Activity) Apigenin->Apigenin_Glucoside Glycosylation may decrease activity Apigenin_Malonylglucoside This compound (Activity to be Determined) Apigenin_Glucoside->Apigenin_Malonylglucoside Malonylation effect TBD Ascorbic_Acid Ascorbic Acid (High Activity) Trolox Trolox (Very High Activity)

Comparative Antioxidant Activity

References

A Comparative Study on the Stability of Apigenin Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the stability of different apigenin (B1666066) glycosides, focusing on apigenin-7-O-glucoside, rhoifolin (B190594) (apigenin-7-O-neohesperidoside), and vicenin-2 (apigenin-6,8-di-C-glucoside). Understanding the stability of these compounds under various conditions is crucial for researchers in drug development and natural product chemistry to ensure the accuracy and reproducibility of experimental results. This document summarizes available experimental data on their stability under different pH, temperature, and enzymatic conditions, and provides detailed experimental protocols for stability assessment.

Introduction to Apigenin and its Glycosides

Apigenin is a naturally occurring flavone (B191248) with a wide range of reported biological activities. In nature, it predominantly exists in glycosidic forms, where one or more sugar molecules are attached to the apigenin backbone. The nature and position of these sugar moieties significantly influence the compound's solubility, bioavailability, and stability. This guide focuses on three common apigenin glycosides:

  • Apigenin-7-O-glucoside: A common O-glycoside found in chamomile and other plants.

  • Rhoifolin (Apigenin-7-O-neohesperidoside): Another O-glycoside, prevalent in citrus fruits.

  • Vicenin-2 (Apigenin-6,8-di-C-glucoside): A C-glycoside, where the sugar units are attached to the apigenin core via carbon-carbon bonds, found in various herbs.

Comparative Stability Analysis

The stability of flavonoid glycosides is a critical factor influencing their therapeutic efficacy and shelf-life. Degradation can occur under various conditions, including exposure to heat, acidic or alkaline environments, and enzymatic activity.

pH and Thermal Stability

Experimental data indicates that apigenin-7-O-glucoside is remarkably stable under thermal stress across a range of pH values. In one study, it showed little to no degradation after being heated at 100°C for 5 hours at pH levels of 3, 5, and 7.[1] In contrast, its aglycone, apigenin, is most stable at pH 3 and degrades progressively at pH 5 and 7.[1]

While specific quantitative data for the forced degradation of rhoifolin and vicenin-2 under identical conditions is limited in the current literature, general principles of flavonoid chemistry suggest differences in their stability profiles. O-glycosidic bonds, as present in apigenin-7-O-glucoside and rhoifolin, are generally more susceptible to acid hydrolysis than the C-glycosidic bonds in vicenin-2.[2][3][4] This suggests that vicenin-2 is likely to exhibit greater stability in acidic environments compared to its O-glycoside counterparts. C-glycosides are known for their high structural stability.[2]

The sugar moiety itself can also influence stability. For instance, apigenin 7-O-apiosylglucoside is converted to apigenin-7-O-glucoside when heated at pH 3 and 100°C.[1]

CompoundConditionRemaining Compound (%)Reference
Apigenin-7-O-glucoside 100°C, 5 hours, pH 3~90-95%[1]
100°C, 5 hours, pH 5~90-95%[1]
100°C, 5 hours, pH 7~90-95%[1]
Rhoifolin -No direct comparative data found.
Vicenin-2 -No direct comparative data found, but C-glycosides are generally more stable than O-glycosides.[2][3][4]
Enzymatic Stability

The enzymatic hydrolysis of apigenin glycosides is a key step in their metabolism and absorption in the human body. O-glycosides like apigenin-7-O-glucoside can be hydrolyzed by various glucosidases to release the aglycone, apigenin.[1] For instance, apigenin-7-O-glucoside in chamomile extract is readily converted to apigenin when combined with foods rich in β-glucosidase, such as almond, flax seed, or chickpea flour.[1]

C-glycosides like vicenin-2 are generally more resistant to enzymatic hydrolysis by human digestive enzymes compared to O-glycosides. Their breakdown often requires the action of specific enzymes present in the gut microbiota.

Experimental Protocols

Accurate assessment of the stability of apigenin glycosides requires robust and validated analytical methods. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on apigenin glycosides.

  • Preparation of Stock Solution: Prepare a stock solution of the apigenin glycoside in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C or 80°C) for specific time intervals (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute to a suitable concentration for analysis.

    • Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.1 M to 1 M NaOH as the stressor and neutralize with an equivalent amount of HCl.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of the compound and a solution to dry heat (e.g., 80-105°C) for a specified duration.

    • Photolytic Degradation: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method

This method is suitable for the quantitative analysis of apigenin glycosides and their degradation products.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

  • Gradient Program: A typical gradient might be: 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-30 min, 40-60% B; followed by a wash and re-equilibration step. The gradient should be optimized to achieve separation of the parent compound from all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of the specific apigenin glycoside (typically around 330-340 nm).

  • Quantification: Use a calibration curve prepared from a reference standard of the apigenin glycoside.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for a forced degradation study and the subsequent analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Sampling Sampling at Time Intervals Acid->Sampling Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Base->Sampling Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Sampling Thermal Thermal Degradation (e.g., 105°C) Thermal->Sampling Photo Photolytic Degradation (UV/Vis Light) Photo->Sampling Neutralization Neutralization/ Dilution Sampling->Neutralization HPLC HPLC-UV/PDA Analysis Neutralization->HPLC Data Data Analysis (Degradation Kinetics) HPLC->Data Stock Apigenin Glycoside Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for a forced degradation study of apigenin glycosides.

Signaling_Pathway cluster_digestion Gastrointestinal Tract cluster_absorption Absorption & Metabolism OGlycoside Apigenin O-Glycoside (e.g., Apigenin-7-glucoside, Rhoifolin) Hydrolysis Enzymatic Hydrolysis (e.g., β-glucosidases) OGlycoside->Hydrolysis CGlycoside Apigenin C-Glycoside (e.g., Vicenin-2) Microbiota Gut Microbiota Metabolism CGlycoside->Microbiota Apigenin Apigenin (Aglycone) Hydrolysis->Apigenin Microbiota->Apigenin Absorption Absorption into Systemic Circulation Apigenin->Absorption

Caption: Simplified pathway of apigenin glycoside metabolism.

Conclusion

The stability of apigenin glycosides varies significantly depending on their chemical structure, particularly the nature of the glycosidic linkage. Apigenin-7-O-glucoside demonstrates high thermal stability across a range of pH values. While direct comparative data is limited, it is well-established that C-glycosides like vicenin-2 are generally more resistant to hydrolysis than O-glycosides such as apigenin-7-O-glucoside and rhoifolin. For accurate and reliable research, it is imperative to conduct compound-specific stability studies using validated analytical methods. The protocols and information provided in this guide serve as a valuable resource for researchers working with these important natural compounds.

References

A Comparative Guide to the Efficacy of Apigenin 7-O-glycosides and Their Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of naturally occurring apigenin (B1666066) glycosides, with a focus on Apigenin 7-O-glucoside, and various synthetic analogues of apigenin. The information is supported by experimental data from peer-reviewed studies to assist in research and development endeavors.

Executive Summary

Apigenin, a naturally occurring flavone, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. However, its therapeutic potential is often limited by poor solubility and bioavailability. To address these limitations, researchers have explored the efficacy of its naturally occurring glycosylated forms, such as Apigenin 7-O-glucoside, and have developed synthetic analogues. This guide summarizes the comparative efficacy of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

I. Comparative Efficacy Data

The following tables summarize the quantitative data from studies comparing the efficacy of Apigenin 7-O-glucoside with its aglycone (Apigenin) and synthetic apigenin analogues in various biological assays.

Table 1: Anticancer Activity - Cytotoxicity against HCT116 Colon Cancer Cells[1]
CompoundIC50 Value (µM)Fold-change in Potency (vs. Apigenin)
Apigenin62-
Apigenin 7-O-glucoside154.13x more potent

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antifungal Activity - Minimum Inhibitory and Fungicidal Concentrations against Candida spp.[1]
CompoundMIC Range (mg/mL)MFC (mg/mL)
Apigenin0.100.20
Apigenin 7-O-glucoside0.05 - 0.10Not specified

MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that will inhibit the visible growth of a microorganism. MFC: Minimum Fungicidal Concentration, the lowest concentration of an antifungal agent that will prevent the growth of a particular fungus.

Table 3: Antibacterial Activity of Synthetic Apigenin Analogues[2]
CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Apigenin> 250> 250> 250> 250
Analogue 3i3.913.917.817.81
Analogue 4i1.953.913.913.91

Note: Analogues 3i and 4i are synthetic derivatives of apigenin with modifications at the C-7 position to enhance lipophilicity and biological activity.[1]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability and Cytotoxicity[1][3][4][5][6]

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well for HCT116) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Apigenin, Apigenin 7-O-glucoside) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Carrageenan-Induced Paw Edema for In Vivo Anti-inflammatory Activity[7][8][9][10][11]

This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at various doses to different groups of animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by apigenin and its derivatives, as well as a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Dose-response MTT Assay MTT Assay Compound Treatment->MTT Assay Cell Viability IC50 Determination IC50 Determination MTT Assay->IC50 Determination Data Analysis Lead Compound Identification Lead Compound Identification IC50 Determination->Lead Compound Identification Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Dosing Regimen Inflammation Induction Inflammation Induction Compound Administration->Inflammation Induction e.g., Carrageenan Efficacy Measurement Efficacy Measurement Inflammation Induction->Efficacy Measurement e.g., Paw Edema Statistical Analysis Statistical Analysis Efficacy Measurement->Statistical Analysis Statistical Analysis->Lead Compound Identification PI3K_AKT_pathway Apigenin Glycosides Apigenin Glycosides PI3K PI3K Apigenin Glycosides->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition mTOR->Apoptosis Inhibition MAPK_pathway Apigenin Glycosides Apigenin Glycosides MAPK Kinases MAPK Kinases Apigenin Glycosides->MAPK Kinases Inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->MAPK Kinases MAPKs (p38, ERK, JNK) MAPKs (p38, ERK, JNK) MAPK Kinases->MAPKs (p38, ERK, JNK) Phosphorylates Transcription Factors (AP-1, NF-κB) Transcription Factors (AP-1, NF-κB) MAPKs (p38, ERK, JNK)->Transcription Factors (AP-1, NF-κB) Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (AP-1, NF-κB)->Pro-inflammatory Gene Expression

References

Comparative Guide to the Validation of Apigenin 7-O-malonylglucoside as a Biomarker in Plant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Apigenin 7-O-malonylglucoside with other flavonoid biomarkers for the assessment of stress responses in plant studies. The information presented is supported by experimental data to aid in the selection of appropriate biomarkers for research and development purposes.

Introduction to Flavonoid Biomarkers in Plant Stress

Flavonoids are a diverse group of plant secondary metabolites that play a crucial role in plant growth, development, and defense against biotic and abiotic stresses.[1] Their accumulation is often indicative of a plant's response to environmental challenges, making them valuable biomarkers for assessing plant health and stress tolerance.[1] Among these, this compound, a glycosylated flavone, has garnered interest due to its potential as a specific indicator of certain stress conditions.

Comparative Analysis of Flavonoid Biomarkers

The selection of a suitable biomarker depends on the specific plant species and the type of environmental stress being investigated. This section compares this compound with other commonly studied flavonoid biomarkers under various stress conditions.

Table 1: Quantitative Comparison of Flavonoid Biomarkers Under Different Abiotic Stresses

BiomarkerStress ConditionPlant SpeciesFold Change (Stress vs. Control)Reference
Apigenin 7-O-glucoside DroughtSour Orange (leaves)Increased[2][3]
Quercetin 3-O-(6"-O-malonyl)-β-D-glucosideUV-B RadiationLettuceStrong negative correlation with disease severity[4][5]
Kaempferol (B1673270) derivativesSalinitySalicornia europaeaIncreased[6]
Cyanidin glycosidesDroughtArabidopsis thaliana~10-fold higher activity than kaempferol glycosides[7]
MyricetinDroughtCissus rotundifoliaIncreased[8]
NaringeninSalinityCodonopsis pilosula8.59-fold increase[9]

Note: Direct quantitative data for this compound across a wide range of abiotic stresses is limited. The data for Apigenin 7-O-glucoside is presented as a close structural and biosynthetic analogue.

Table 2: Performance Comparison of Apigenin Derivatives and Other Flavonoids

FeatureThis compound (and its glycosides)Other Flavonoids (e.g., Quercetin, Kaempferol)
Specificity Can exhibit high specificity to certain stressors and plant species.Often induced by a broader range of stress conditions.
Sensitivity Accumulation can be a sensitive indicator of the early stages of stress.Sensitivity varies depending on the specific compound and stressor.
Stability Malonylation can increase the stability of the glucoside in the plant vacuole.Stability varies; some glycosides are more stable than aglycones.
Analytical Detectability Readily detectable by HPLC-MS techniques.Generally well-characterized and detectable by standard analytical methods.

Experimental Protocols

Accurate and reproducible quantification of flavonoid biomarkers is essential for their validation. The following provides a generalized protocol for the extraction and analysis of flavonoids from plant tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Protocol: Extraction and HPLC-MS Analysis of Flavonoids

  • Sample Preparation:

    • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.[10]

    • Lyophilize (freeze-dry) the tissue to remove water and then grind to a fine powder.[11]

    • Store the powdered sample at -80°C until extraction.[11]

  • Extraction:

    • Weigh approximately 50-100 mg of the powdered sample into a microcentrifuge tube.[10]

    • Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) in water with 0.1% formic acid).[12]

    • Vortex the mixture thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 rpm for 10 minutes.[10]

    • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.[13]

  • HPLC-MS Analysis:

    • Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[12]

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.[12]

      • Solvent B: Acetonitrile with 0.1% formic acid.[12]

    • Gradient Elution: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for flavonoid analysis.[12] Data is acquired in full scan mode for identification and targeted MS/MS mode for quantification.

  • Data Analysis:

    • Identification of this compound and other flavonoids is based on retention time and mass-to-charge ratio (m/z) compared to authentic standards.

    • Quantification is achieved by integrating the peak area of the extracted ion chromatogram and comparing it to a calibration curve generated with known concentrations of the standard compounds.

Visualizing Molecular Pathways and Workflows

Understanding the biosynthetic pathways and experimental workflows is crucial for biomarker validation. The following diagrams, generated using the DOT language, illustrate these processes.

Flavonoid_Biosynthesis_Pathway Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Apigenin_7_O_glucoside Apigenin_7_O_glucoside Apigenin->Apigenin_7_O_glucoside UGT Apigenin_7_O_malonylglucoside Apigenin_7_O_malonylglucoside Apigenin_7_O_glucoside->Apigenin_7_O_malonylglucoside Malonyl-CoA:flavonoid glucoside malonyltransferase Stress Stress Stress->Phenylalanine Upregulates PAL

Caption: General biosynthetic pathway of this compound.

Experimental_Workflow Plant_Sample Plant_Sample Grinding Grinding Plant_Sample->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration HPLC_MS_Analysis HPLC_MS_Analysis Filtration->HPLC_MS_Analysis Data_Processing Data_Processing HPLC_MS_Analysis->Data_Processing Biomarker_Validation Biomarker_Validation Data_Processing->Biomarker_Validation

Caption: Experimental workflow for flavonoid biomarker validation.

Stress_Response_Signaling Abiotic_Stress Abiotic_Stress ROS_Production ROS_Production Abiotic_Stress->ROS_Production Signaling_Cascade Signaling_Cascade ROS_Production->Signaling_Cascade Transcription_Factors Transcription_Factors Signaling_Cascade->Transcription_Factors Flavonoid_Biosynthesis_Genes Flavonoid_Biosynthesis_Genes Transcription_Factors->Flavonoid_Biosynthesis_Genes Upregulation Flavonoid_Accumulation Flavonoid_Accumulation Flavonoid_Biosynthesis_Genes->Flavonoid_Accumulation

Caption: Simplified signaling cascade for flavonoid accumulation under abiotic stress.

Conclusion

This compound holds promise as a specific and sensitive biomarker for assessing plant stress responses. Its accumulation, along with other flavonoids, provides valuable insights into the physiological state of plants. However, the selection of the most appropriate biomarker requires careful consideration of the plant species, the nature of the stress, and the specific research question. The protocols and comparative data presented in this guide offer a framework for the validation and application of this compound and other flavonoid biomarkers in plant science and agricultural research. Further studies with direct quantitative comparisons across a wider range of stressors are warranted to fully elucidate its potential.

References

Comparative Bioavailability: Apigenin 7-O-malonylglucoside vs. Apigenin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the comparative bioavailability of apigenin (B1666066) and its malonylated glycoside form, supported by available experimental data.

The bioavailability of flavonoids is a critical factor influencing their physiological effects. This guide provides a comparative overview of the bioavailability of apigenin, a widely studied flavonoid, and its naturally occurring glycoside, Apigenin 7-O-malonylglucoside. Due to a lack of direct comparative studies on this compound, this guide draws upon data from studies on apigenin aglycone and other relevant apigenin glycosides to provide a comprehensive analysis for researchers.

Executive Summary

Apigenin is a bioactive flavonoid with demonstrated antioxidant, anti-inflammatory, and other health-promoting properties. In nature, apigenin often exists as a glycoside, such as this compound found in plants like chrysanthemum and parsley. The sugar moiety in these glycosides generally needs to be cleaved by intestinal enzymes to release the apigenin aglycone for absorption.

Quantitative Data Comparison

The following table summarizes key pharmacokinetic parameters for apigenin and its glycosides from various studies. It is important to note the differences in the administered form of apigenin, the study subjects (human or rat), and the analytical methods used.

Compound AdministeredSubjectDoseCmax (Maximum Plasma Concentration)Tmax (Time to Maximum Plasma Concentration)AUC (Area Under the Curve)Notes
Apigenin (from Chrysanthemum morifolium extract)Rat200 mg/kg (of extract)Not Reported3.9 h[1][2]237.6 µg·h/mL[1][2]Plasma levels of apigenin were measured after enzymatic deconjugation.
ApigeninRat--0.5–2.5 h[3]-General range reported for apigenin.
Apigenin-7-O-(2″-O-apiosyl)glucoside (from parsley drink)Human--4 h (for metabolite Ap-4'-GlcUA)[4]-Urinary excretion of metabolites was 11.2% of intake.[4]
Apigenin-7-O-(2″-O-apiosyl)glucoside (from dried parsley with yogurt)Human--6 h (for metabolite Ap-4'-GlcUA)[4]-Demonstrates food matrix effect on absorption.
Apigenin-7'-O-glucoside (from chamomile tea)Human--2 h (for metabolite Ap-4'-GlcUA)[4]-Urinary excretion of metabolites was 34% of intake.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of bioavailability studies. Below are representative experimental protocols for assessing the bioavailability of apigenin and its glycosides.

Human Bioavailability Study Protocol (Adapted from studies on parsley and chamomile)
  • Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Exclusion criteria typically include the use of medications or supplements that could interfere with flavonoid metabolism.

  • Dietary Control: Subjects follow a low-flavonoid diet for a specified period (e.g., 48 hours) prior to the study to minimize baseline levels of apigenin.

  • Test Material Administration: A standardized dose of the test material (e.g., parsley drink, chamomile tea, or a capsule containing the purified compound) is administered to the subjects after an overnight fast.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine Collection: Complete urine is collected over a 24-hour period post-administration. The total volume is recorded, and aliquots are stored at -20°C.

  • Sample Analysis: Plasma and urine samples are treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form. Apigenin concentrations are then quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Rodent Bioavailability Study Protocol (Adapted from a study on Chrysanthemum morifolium extract)
  • Animal Model: Male Sprague-Dawley rats are typically used. The animals are housed in controlled environmental conditions and have access to standard chow and water ad libitum.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Administration of Test Substance: A single oral dose of the test substance (e.g., Chrysanthemum morifolium extract suspended in a suitable vehicle like 0.5% carboxymethylcellulose sodium) is administered by gavage to fasted rats.

  • Blood Collection: Blood samples are collected via the tail vein or another appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after dosing. Plasma is prepared and stored as described for human studies.

  • Sample Preparation and Analysis: Plasma samples are deconjugated using enzymatic hydrolysis. The concentration of apigenin is determined by a validated HPLC method.

  • Pharmacokinetic Calculations: Pharmacokinetic parameters are calculated from the plasma concentration-time profiles.

Metabolic Pathways and Experimental Workflow

To visualize the processes involved in the bioavailability of apigenin and its glycosides, the following diagrams are provided.

cluster_ingestion Oral Ingestion cluster_gitract Gastrointestinal Tract cluster_absorption Absorption cluster_metabolism Metabolism (Liver) cluster_circulation Systemic Circulation Apigenin_Glycoside This compound Hydrolysis Intestinal Enzymes (e.g., β-glucosidase) Apigenin_Glycoside->Hydrolysis Hydrolysis Apigenin_Aglycone_Oral Apigenin (Aglycone) Apigenin_Aglycone_GIT Apigenin (Aglycone) Apigenin_Aglycone_Oral->Apigenin_Aglycone_GIT Direct Administration Hydrolysis->Apigenin_Aglycone_GIT Enterocytes Enterocytes Apigenin_Aglycone_GIT->Enterocytes Absorption Phase_I Phase I Metabolism (CYP450) Enterocytes->Phase_I Phase_II Phase II Metabolism (Glucuronidation, Sulfation) Phase_I->Phase_II Metabolites Conjugated Metabolites Phase_II->Metabolites Circulating_Metabolites Circulating Metabolites Metabolites->Circulating_Metabolites

Caption: Metabolic pathway of this compound.

Start Start: Subject Recruitment & Dietary Control Administration Administration of Test Compound Start->Administration Sampling Blood and Urine Sample Collection Administration->Sampling Analysis Sample Preparation & HPLC Analysis Sampling->Analysis Data Pharmacokinetic Data Analysis Analysis->Data

Caption: Experimental workflow for a bioavailability study.

References

Safety Operating Guide

Proper Disposal of Apigenin 7-O-malonylglucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Apigenin 7-O-malonylglucoside in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper handling and disposal are imperative. The following procedures provide a step-by-step approach for researchers, scientists, and drug development professionals to manage waste containing this compound safely.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure the appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn to prevent eye contact[2][3].

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust, a self-contained breathing apparatus should be used[3].

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[2].

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Containment: For dry spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, cover with an inert absorbent material.

  • Collection: Collect the contained material and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, PPE) as hazardous waste.

Disposal Procedures

All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant[1]. Do not allow the product to enter drains, as it is very toxic to aquatic life[1][2].

Quantitative Data Summary

Hazard ClassificationGHS StatementPrecautionary Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth.
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic lifeP273: Avoid release to the environment. P391: Collect spillage.
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP501: Dispose of contents/ container to an approved waste disposal plant.

Experimental Protocols

Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or methanol, as flavonoid glycosides are generally soluble in alcohol) to remove the majority of the compound. Collect this solvent rinse as hazardous waste.

  • Washing: Wash the rinsed items with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Disposal of Different Waste Streams:

  • Solid Waste: Unused or expired solid this compound, as well as contaminated consumables (e.g., weighing paper, gloves, absorbent pads), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Aqueous Solutions: Due to its high aquatic toxicity, aqueous solutions should not be disposed of down the drain. They must be collected as hazardous chemical waste.

Disposal Workflow

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, solvent rinses) waste_type->liquid_waste Liquid spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid approved_disposal Dispose via Approved Hazardous Waste Disposal Plant collect_solid->approved_disposal collect_liquid->approved_disposal collect_spill Collect in Labeled Hazardous Solid Waste Container spill_cleanup->collect_spill collect_spill->approved_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Apigenin 7-O-malonylglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Apigenin 7-O-malonylglucoside. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE)

When working with this compound, a flavonoid glycoside, adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.Prevents skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.Protects eyes from dust particles and splashes.
Body Protection Laboratory coatStandard lab coat.Protects skin and clothing from contamination.
Respiratory Protection Dust mask or respiratorUse in poorly ventilated areas or when handling large quantities to avoid inhalation of the powder.Prevents respiratory irritation from airborne particles.

Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes risks and ensures procedural consistency. The following workflow outlines the key steps from receiving the compound to its storage.

cluster_receiving Receiving and Storage cluster_handling Handling and Weighing cluster_cleanup Post-Handling receiving Receive Compound inspection Inspect Container for Damage receiving->inspection storage Store in a Cool, Dry, Well-Ventilated Area at -20°C inspection->storage ppe Don Appropriate PPE storage->ppe Prepare for Experiment fume_hood Work in a Fume Hood or Ventilated Enclosure ppe->fume_hood weighing Weigh the Desired Amount fume_hood->weighing dissolving Dissolve in an Appropriate Solvent (e.g., DMSO) weighing->dissolving decontaminate Decontaminate Work Surfaces dissolving->decontaminate Complete Experiment remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation : Before handling, ensure that a designated workspace, preferably within a chemical fume hood, is clean and uncluttered. Verify that an eye-wash station and safety shower are accessible.[1]

  • Personal Protective Equipment : Put on all required PPE as detailed in the table above.

  • Handling :

    • When handling the solid compound, avoid creating dust.[1] Use a chemical spatula for transferring the powder.

    • If dissolution is required, add the solvent to the solid slowly to prevent splashing. This compound is soluble in solvents such as DMSO, methanol, and ethanol.[2]

  • Storage : Keep the container tightly sealed when not in use.[1] Store the compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperature is -20°C for the powder and -80°C when in solvent.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. The compound is very toxic to aquatic life with long-lasting effects.[1]

Waste Management Workflow:

cluster_collection Waste Collection cluster_disposal Disposal collect_solid Collect Unused Solid Compound label_waste Label Waste Containers Clearly collect_solid->label_waste collect_liquid Collect Contaminated Solutions collect_liquid->label_waste collect_containers Collect Empty or Contaminated Containers collect_containers->label_waste store_waste Store Waste in a Designated, Secure Area label_waste->store_waste dispose Dispose Through an Approved Waste Disposal Plant store_waste->dispose environmental_protection Prevent Environmental Release dispose->environmental_protection

Figure 2. Disposal workflow for this compound and associated waste.

Disposal Protocol:

  • Solid Waste : Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.

  • Liquid Waste : Solutions containing the compound should be collected in a designated, labeled waste container for chemical waste. Do not pour down the drain.[1]

  • Containers : Empty or contaminated containers should be disposed of as chemical waste.

  • Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific guidelines.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apigenin 7-O-malonylglucoside
Reactant of Route 2
Apigenin 7-O-malonylglucoside

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。